Piperaquine tetraphosphate tetrahydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQDGFOKTXHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52Cl2N6O20P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238640 | |
| Record name | Piperaquine tetraphosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
999.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915967-82-7 | |
| Record name | Piperaquine tetraphosphate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915967827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperaquine tetraphosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline tetraphosphate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAQUINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854D7K8LXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Piperaquine: A Technical Guide to its Antimalarial Action
Introduction: Re-evaluating a Stalwart Antimalarial in the Era of Resistance
Piperaquine (PQ), a bisquinoline antimalarial developed in the 1960s, has re-emerged as a critical partner drug in artemisinin-based combination therapies (ACTs), most notably with dihydroartemisinin (DHA).[1][2] Initially deployed as a monotherapy in China, its use declined with the rise of resistance, a fate common to many quinoline-class drugs.[1][3] Today, the DHA-piperaquine combination is a WHO-recommended first-line treatment for uncomplicated Plasmodium falciparum malaria in many regions.[2][4] This resurgence necessitates a deeper, more technical understanding of its core mechanism of action, the nuances of its activity against resistant parasites, and the experimental frameworks used to validate its efficacy.
This guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the antimalarial activity of piperaquine tetraphosphate tetrahydrate. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal antimalarial agent. We will dissect its primary mode of action, explore the landscape of resistance, and provide detailed protocols for key experimental assays.
Part 1: The Primary Mechanism of Action - A Tale of Heme Detoxification
The prevailing scientific consensus posits that piperaquine's primary mechanism of action mirrors that of its structural relative, chloroquine (CQ).[3][5] The parasite's intra-erythrocytic lifecycle involves the digestion of vast quantities of host hemoglobin within a specialized acidic organelle, the digestive vacuole (DV).[6] This process releases large amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, crystalline structure called hemozoin (also known as malaria pigment).[5][7] Piperaquine disrupts this critical detoxification pathway.
Accumulation in the Digestive Vacuole
Piperaquine is a weak base that, in the neutral pH of the parasite's cytosol (~7.4), can diffuse across membranes.[8][9] Upon entering the acidic environment of the digestive vacuole (pH ~4.8-5.2), the drug's basic amine groups become protonated.[8][10] This protonation traps the charged piperaquine molecule within the DV, leading to its accumulation at concentrations several orders of magnitude higher than in the surrounding plasma.[8] This high vacuolar accumulation is a critical prerequisite for its antimalarial activity.
Inhibition of Hemozoin Formation
Once concentrated in the DV, piperaquine is thought to exert its parasiticidal effect primarily by binding to free heme, preventing its incorporation into the growing hemozoin crystal.[11][12] This interaction is believed to occur through the formation of a complex between piperaquine and heme, which effectively caps the growing face of the hemozoin crystal, halting further polymerization.[11] The resulting accumulation of toxic, unsequestered heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[5][10]
The following diagram illustrates the proposed mechanism of piperaquine's action within the Plasmodium falciparum digestive vacuole.
Caption: Proposed mechanism of piperaquine action in the parasite's digestive vacuole.
Part 2: The Challenge of Piperaquine Resistance
The emergence of piperaquine resistance, particularly in Southeast Asia, poses a significant threat to the efficacy of DHA-piperaquine therapy.[10][13] Resistance is a complex phenomenon, with multiple genetic factors contributing to the parasite's ability to survive in the presence of the drug.
The Role of the P. falciparum Chloroquine Resistance Transporter (PfCRT)
Mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the DV membrane, are the primary drivers of high-level piperaquine resistance.[10][13] While different mutations in PfCRT confer chloroquine resistance, a distinct set of novel mutations, often arising in parasites already carrying CQ-resistant PfCRT haplotypes, are associated with piperaquine treatment failure.[10][13] These mutations are thought to alter the transporter's structure, enabling it to efflux protonated piperaquine out of the digestive vacuole, thereby reducing its concentration at the site of action.[9][13] Interestingly, some piperaquine-resistant PfCRT mutations can re-sensitize the parasite to chloroquine.[13]
Amplification of Plasmepsin 2 and 3 Genes
Increased copy numbers of the plasmepsin 2 and 3 genes, which encode hemoglobin-degrading aspartic proteases in the DV, have been associated with piperaquine resistance.[1][14] The exact mechanism by which this amplification contributes to resistance is still under investigation. One hypothesis suggests that increased hemoglobin digestion may alter the dynamics of heme release and detoxification in a way that favors parasite survival in the presence of piperaquine.[15] However, studies have shown that parasites with higher plasmepsin gene copy numbers do not necessarily exhibit significantly increased hemoglobin digestion or different levels of free heme upon piperaquine treatment.[15][16] Deletion of these genes, conversely, has been shown to increase parasite sensitivity to piperaquine.[15]
The interplay of these resistance mechanisms is illustrated in the following diagram.
Caption: Key genetic determinants of piperaquine resistance in P. falciparum.
Part 3: Experimental Validation - Protocols and Methodologies
The elucidation of piperaquine's mechanism of action and the characterization of resistance rely on a suite of in vitro and molecular techniques. Here, we provide detailed, step-by-step methodologies for two fundamental assays.
In Vitro Parasite Susceptibility Assay
This assay determines the concentration of a drug required to inhibit parasite growth, typically expressed as the 50% inhibitory concentration (IC50). A common method is the SYBR Green I-based fluorescence assay.
Experimental Protocol: SYBR Green I-Based Drug Susceptibility Assay
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[17]
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of the drug to achieve a range of final concentrations. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
-
Assay Initiation:
-
To each well, add synchronized ring-stage parasites at a parasitemia of ~0.5% and a final hematocrit of 2%.
-
Incubate the plates for 72 hours under the standard culture conditions.
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye. This dye fluoresces upon binding to DNA.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence from drug-free, uninfected red blood cell wells.
-
Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hemozoin Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.
Experimental Protocol: Colorimetric Heme Polymerization Inhibitory Activity (HPIA) Assay
-
Reagent Preparation:
-
Prepare a 1 mM hematin solution in 0.2 M NaOH.
-
Prepare stock solutions of the test compound (piperaquine) and a positive control (chloroquine) at various concentrations.
-
-
Reaction Setup:
-
In microcentrifuge tubes, add 100 µl of the 1 mM hematin solution.
-
Add 50 µl of the test compound at different concentrations. Use distilled water as a negative control.
-
-
Initiation of Polymerization:
-
To start the reaction, add 50 µl of glacial acetic acid (pH 2.6) to each tube.
-
Incubate the mixture at 37°C for 18-24 hours to allow for β-hematin formation.
-
-
Pelleting and Washing:
-
Centrifuge the tubes to pellet the β-hematin crystals.
-
Carefully remove the supernatant. Wash the pellet three times with 200 µl of DMSO, centrifuging and removing the supernatant after each wash to remove unreacted heme.[18]
-
-
Quantification:
-
Dissolve the final β-hematin pellet in 200 µl of 0.1 M NaOH.
-
Transfer 100 µl of the solution to a 96-well microplate and measure the optical density (OD) at 405 nm using a microplate reader.[18]
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the reduction in β-hematin formation compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
The following workflow diagram outlines the key steps in a typical drug discovery and validation pipeline for antimalarials like piperaquine.
Caption: A generalized workflow for the validation of antimalarial compounds.
Part 4: Concluding Remarks and Future Directions
This compound remains a cornerstone of modern antimalarial therapy. Its primary mechanism, the inhibition of heme detoxification, is well-established, though the nuances of its interaction with heme and the precise biophysical consequences are areas of active research. The rise of resistance, driven primarily by mutations in PfCRT and amplification of plasmepsin genes, underscores the urgent need for continued surveillance and the development of next-generation therapies.
Future research should focus on:
-
Structural Biology: Elucidating the high-resolution structure of piperaquine in complex with heme and its interaction with the mutant PfCRT transporter.
-
Quantitative Biology: Precisely quantifying the contribution of different resistance mechanisms to treatment failure in clinical settings.
-
Novel Combinations: Exploring piperaquine as a partner for new antimalarial candidates to preemptively combat resistance.
A thorough and multifaceted understanding of piperaquine's mechanism of action is not merely an academic exercise; it is fundamental to preserving the efficacy of our most vital antimalarial treatments and guiding the development of the drugs that will be needed to finally eradicate this devastating disease.
References
- 1. Piperaquine - Wikipedia [en.wikipedia.org]
- 2. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Dihydroartemisinin–Piperaquine Efficacy and Molecular Markers in Uncomplicated Falciparum Patients: A Study across Binh Phuoc and Dak Nong, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 6. Frontiers | Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole [frontiersin.org]
- 7. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood-stages of Plasmodium falciparum. Role of beta-haematin inhibition and drug concentration in vacuolar water- and lipid-phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies reveal markers of malaria resistance | MDedge [mdedge.com]
- 15. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Synthesis and Characterization of Piperaquine Tetraphosphate Tetrahydrate: A Senior Application Scientist's Field Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Piperaquine, a bisquinoline compound, stands as a cornerstone in the global fight against malaria, particularly in artemisinin-based combination therapies (ACTs).[1][2] Its resurgence is a testament to its efficacy against resistant Plasmodium falciparum strains. The most common salt form for pharmaceutical formulation is piperaquine tetraphosphate tetrahydrate (C₂₉H₃₂Cl₂N₆·4H₃PO₄·4H₂O), a stable crystalline solid whose precise synthesis and rigorous characterization are paramount for ensuring drug safety and efficacy.[3][4] This guide moves beyond a simple recitation of methods; it provides a narrative grounded in the causality of experimental choices, reflecting the perspective of a senior scientist focused on robust and reproducible outcomes.
Part 1: The Synthetic Pathway—From Precursors to Active Pharmaceutical Ingredient (API)
The synthesis of piperaquine is a multi-step process that demands careful control of reaction conditions to maximize yield and purity while minimizing the formation of process-related impurities.[5][6] Modern synthetic approaches have been optimized for efficiency and to align with green chemistry principles.[6][7]
Synthetic Strategy Overview
The most common and efficient route is a convergent synthesis, which can be broken down into three primary stages:
-
Formation of the Core Intermediate: Synthesis of 7-chloro-4-(1-piperazinyl)quinoline.
-
Coupling Reaction: Dimerization of the intermediate to form the piperaquine free base.
-
Salt Formation and Hydration: Conversion of the free base to the stable tetraphosphate tetrahydrate salt.
This strategy is designed to build complexity in a controlled manner, allowing for purification at intermediate stages, which is critical for the quality of the final API.
Reaction Mechanism and In-Depth Rationale
Stage 1: Synthesis of 7-chloro-4-(1-piperazinyl)quinoline
This stage involves a nucleophilic aromatic substitution reaction. The starting material, 4,7-dichloroquinoline, possesses two chlorine atoms at positions 4 and 7. The chlorine at the C4 position is significantly more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent quinoline nitrogen atom.
-
Reaction: 4,7-dichloroquinoline is reacted with an excess of anhydrous piperazine.[5]
-
Causality: Using a large excess of piperazine serves two purposes: it drives the reaction to completion and minimizes the formation of a dimeric impurity where a single piperazine molecule reacts with two molecules of 4,7-dichloroquinoline. The reaction is typically performed in a suitable solvent, and sometimes under catalysis, to facilitate the reaction between the solid and liquid phases.[8][9]
Stage 2: Synthesis of Piperaquine Free Base
The intermediate, 7-chloro-4-(1-piperazinyl)quinoline, is then coupled using a short-chain dialkyl halide, such as 1,3-dibromopropane or 1,3-bromochloropropane.[8][10] This is a standard nucleophilic alkylation (Sɴ2) reaction.
-
Reaction: Two equivalents of the intermediate are reacted with one equivalent of the dialkyl halide.
-
Causality: The secondary amine within the piperazine ring of the intermediate acts as the nucleophile, displacing the halide leaving groups on the propane linker. The choice of a base (e.g., potassium carbonate) is crucial to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the piperazine nitrogen and thus maintaining its nucleophilicity.
Stage 3: Formation of this compound
The final step is the conversion of the lipophilic piperaquine free base into a stable, water-soluble salt suitable for formulation.[11]
-
Reaction: The purified piperaquine base is dissolved in a suitable organic solvent mixture (e.g., Methanol and Dichloromethane) and treated with an aqueous solution of orthophosphoric acid.[8]
-
Causality: Piperaquine has four basic nitrogen atoms, allowing it to accept four protons from phosphoric acid to form the tetraphosphate salt.[11] The addition of phosphoric acid in water causes the salt to precipitate from the organic solvent. The resulting slurry is stirred to ensure complete salt formation and crystallization. The product is then filtered, washed with water to remove excess acid, and dried under vacuum to yield the stable this compound.[8] The presence of four water molecules in the crystal lattice contributes to the overall stability of the solid form.[5]
Experimental Protocol: A Green-Optimized Synthesis
This protocol is a synthesized methodology based on optimized and green chemistry principles aimed at high yield and purity.[6][7]
Step 1: Synthesis of 7-chloro-4-(1-piperazinyl)quinoline
-
To a reaction vessel, add 4,7-dichloroquinoline (1 mole equivalent) and a suitable green solvent such as 2-propanol.
-
Add anhydrous piperazine (4-5 mole equivalents).
-
Heat the mixture to reflux temperature (approx. 80-90 °C) and maintain for 4-6 hours. Monitor reaction completion using HPLC.
-
Cool the reaction mixture and filter to remove excess piperazine.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate. The product can be purified further by recrystallization from a solvent like ethyl acetate.
Step 2: Synthesis of Piperaquine Free Base
-
Dissolve the purified intermediate (2 mole equivalents) in ethyl acetate.
-
Add a mild inorganic base such as potassium carbonate (K₂CO₃) (2.5 mole equivalents).
-
Add 1,3-dibromopropane (1 mole equivalent) dropwise to the suspension while stirring.
-
Heat the mixture to reflux (approx. 70-80 °C) and maintain for 8-12 hours, monitoring by HPLC.
-
After cooling, filter the mixture to remove inorganic salts.
-
Wash the filtrate with water to remove any remaining salts.
-
Concentrate the organic layer under vacuum to yield the piperaquine free base as a solid.
Step 3: Preparation of this compound
-
Dissolve the piperaquine free base (1 mole equivalent) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v).[8]
-
In a separate vessel, prepare a solution of orthophosphoric acid (4-4.5 mole equivalents) in purified water.
-
Cool the solution of the free base to 10-20 °C.
-
Slowly add the phosphoric acid solution to the stirred base solution over 60-120 minutes. A thick white slurry will form.[8]
-
Continue stirring the slurry for an additional 2-3 hours at room temperature to ensure complete precipitation.
-
Filter the solid product and wash thoroughly with purified water until the pH of the filtrate is neutral.
-
Dry the product under vacuum at approximately 50 °C to a constant weight. The final product should be a white to off-white powder.
Part 2: Comprehensive Characterization—A Self-Validating System
Physicochemical Properties
A summary of the key properties of this compound is essential for any researcher.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₃₂Cl₂N₆·4H₃PO₄·4H₂O | [4] |
| Molecular Weight | 999.55 g/mol | [4] |
| CAS Number | 915967-82-7 | [4] |
| Appearance | White to off-white powder | |
| Solubility | H₂O: ≥6-10 mg/mL (may require sonication) | [12] |
| DMSO: ~5 mg/mL (requires sonication/warming) | [12] |
Chromatographic Analysis for Purity and Impurities
Chromatography is the gold standard for assessing the purity of an API and identifying any process-related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for quantitative purity assessment. A well-developed reversed-phase (RP-HPLC) method can separate the main compound from starting materials, intermediates, and by-products.
-
Principle & Rationale: The method utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Piperaquine, being a relatively nonpolar molecule, is retained on the column and then eluted by a mixture of an aqueous buffer and an organic solvent. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A purity of >99.5% is typically achievable with an optimized synthesis.[5][6]
-
Detailed Protocol:
-
Column: Symmetry C18 (4.6 x 150mm, 5 µm) or equivalent.[3]
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.6-4.6 with phosphoric acid) and methanol in a ratio of approximately 30:70 (v/v).[3][13]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Injection Volume: 20 µL.
-
Analysis: The retention time for piperaquine is typically observed and compared against a reference standard. The area percent method is used to calculate purity.
-
| HPLC Parameter | Typical Condition | Rationale |
| Stationary Phase | C18 or C8 silica | Provides excellent retention for the moderately nonpolar piperaquine molecule. |
| Mobile Phase | Phosphate Buffer : Methanol/Acetonitrile | The buffer controls the ionization state of piperaquine, ensuring consistent retention, while the organic solvent controls the elution strength. |
| pH | 3.6 - 4.6 | At this acidic pH, the amine groups are protonated, improving peak shape and solubility in the mobile phase. |
| Wavelength | 273 nm | This wavelength corresponds to a UV absorbance maximum for the quinoline chromophore, providing good sensitivity.[3] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For definitive identification of impurities or for highly sensitive quantification, coupling HPLC with tandem mass spectrometry is essential.
-
Principle & Rationale: LC separates the components, which are then ionized (e.g., via APCI+) and analyzed by the mass spectrometer. MS provides mass-to-charge ratio (m/z) data, which gives the molecular weight of the parent ion. MS/MS fragments this ion and analyzes the daughter ions, providing a structural fingerprint for unequivocal identification. This technique has been used to identify process-related impurities and metabolites of piperaquine.[5][14][15]
Spectroscopic and Other Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: ¹H NMR is the most powerful technique for the elucidation and confirmation of the molecular structure.
-
Rationale: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The integrated peak areas should correspond to the number of protons in the proposed structure, and the splitting patterns (multiplicity) confirm adjacent protons. This serves as a primary identity test.
Karl Fischer Titration
-
Purpose: To precisely determine the water content of the sample.
-
Rationale: This is a specific and accurate method for water quantification. For this compound, the theoretical water content is approximately 7.2%. However, some sources mention a water content of around 4.0% being verified for the tetrahydrate form, indicating that the exact stoichiometry can be complex and requires precise measurement.[5] This test is critical to confirm the correct hydrated form of the API.
Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the solid-state crystalline form of the compound.
-
Rationale: Each crystalline solid has a unique PXRD pattern, which acts like a fingerprint. This analysis is crucial to identify the correct polymorph and to ensure batch-to-batch consistency, which can affect stability and bioavailability. Different crystalline forms of piperaquine phosphate have been identified.[5][10]
Conclusion
The successful development of this compound as an active pharmaceutical ingredient hinges on a deep understanding of its synthesis and a comprehensive approach to its characterization. By controlling the synthetic pathway to ensure high purity and employing a suite of orthogonal analytical techniques—from chromatography for purity to PXRD for solid-state form—researchers and drug developers can ensure the quality, consistency, and ultimately, the safety and efficacy of this vital antimalarial drug. This guide provides the foundational knowledge and practical rationale necessary to navigate these critical processes with scientific integrity.
References
- 1. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. invivochem.net [invivochem.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. This compound | 915967-82-7 | FP40573 [biosynth.com]
- 5. Piperaquine Tetraphosphate [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient, Green Chemical Synthesis of the Malaria Drug, Piperaquine | Tropical Journal of Pharmaceutical Research [ajol.info]
- 8. WO2011095885A1 - An improved process for the preparation of piperaquine - Google Patents [patents.google.com]
- 9. CN103360309A - Synthetic method for piperaquine phosphate intermediate 7-chloro-4-(1-piperazino)quinoline - Google Patents [patents.google.com]
- 10. CN102558048A - Polycrystal substance of piperaquine phosphate and preparation method thereof - Google Patents [patents.google.com]
- 11. air.unimi.it [air.unimi.it]
- 12. xcessbio.com [xcessbio.com]
- 13. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 14. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mining for Metabolites: Antimalarial Piperaquine [thermofisher.com]
An In-depth Technical Guide to the Solubility and Stability Profile of Piperaquine Tetraphosphate Tetrahydrate
Prepared by a Senior Application Scientist
Introduction: The Physicochemical Cornerstone of Antimalarial Efficacy
Piperaquine, a bisquinoline compound, is a critical component in the global fight against malaria, particularly in artemisinin-based combination therapies (ACTs) such as with dihydroartemisinin.[1][2][3][4][5] Its efficacy against chloroquine-resistant Plasmodium strains makes it an invaluable therapeutic agent.[6][7] The subject of this guide, piperaquine tetraphosphate tetrahydrate (C₂₉H₃₂Cl₂N₆·4H₃PO₄·4H₂O; MW: 999.55 g/mol ), is the specific salt form used in pharmaceutical formulations.[8][9]
Understanding the solubility and stability of this active pharmaceutical ingredient (API) is not merely an academic exercise; it is the foundation upon which effective, safe, and stable dosage forms are developed. For researchers and drug development professionals, a comprehensive grasp of these physicochemical properties is paramount for optimizing bioavailability, ensuring consistent dosing, and predicting the shelf-life of the final drug product. This guide provides a detailed exploration of the solubility and stability characteristics of this compound, offering field-proven insights and validated methodologies for its assessment.
The Solubility Profile: A Multi-Factorial Landscape
The solubility of this compound is a critical determinant of its absorption and, consequently, its bioavailability. As a lipophilic molecule, piperaquine itself has low water solubility, but its formulation as a tetraphosphate salt significantly enhances its aqueous solubility, a deliberate choice in drug design to improve its pharmaceutical properties.[8][9][10]
Aqueous and pH-Dependent Solubility
The aqueous solubility of this compound is moderate and exhibits a strong dependence on pH, a characteristic feature of molecules with basic nitrogen centers. The presence of multiple piperazine rings means the molecule's net charge is highly sensitive to the surrounding pH.
At neutral pH, the solubility is reported to be in the range of 5-10 mg/mL.[8] Some sources indicate a solubility of ≥5 mg/mL in water, which can be enhanced to 6.00 mg/mL with the application of ultrasonic energy to overcome kinetic barriers to dissolution.[8][11][12] This pH-dependent behavior is critical for predicting its dissolution profile in the gastrointestinal tract, which ranges from the acidic environment of the stomach to the more neutral pH of the small intestine. Studies on pediatric formulations have noted pH values of reconstituted powders to be in the acidic range of 3.19 to 4.65, which can affect the drug's chemical stability.[13]
Solubility in Organic Solvents
The compound's solubility in non-aqueous media is limited, which is consistent with its salt-like nature. It is generally reported as insoluble in dimethyl sulfoxide (DMSO) and ethanol.[14][15] This low solubility in common organic solvents necessitates careful consideration during the development of analytical methods and certain formulation types.
Data Summary: Solubility of this compound
| Solvent System | Reported Solubility | Conditions | Citation(s) |
| Water | 5 - 10 mg/mL | Neutral pH | [8] |
| Water | ≥ 5 mg/mL | With ultrasonic treatment | [11] |
| Water | 6.00 mg/mL | With ultrasonic treatment | [8][12] |
| DMSO | Insoluble | Standard conditions | [14][15] |
| Ethanol | Insoluble | Standard conditions | [14][15] |
The Stability Profile: Navigating Degradation Pathways
The stability of this compound is crucial for ensuring that the drug maintains its potency and safety profile throughout its shelf life. The molecule is susceptible to degradation under specific environmental conditions.
Intrinsic and Environmental Factors
This compound is described as a hygroscopic and air-sensitive compound, which necessitates storage under controlled conditions, preferably with an inert gas, to prevent moisture uptake and potential oxidative degradation.[8]
Thermal Stability: The compound exhibits good thermal stability. However, it decomposes at approximately 252°C.[8][9] This decomposition involves the release of phosphoric acid and the formation of byproducts, including chlorinated aromatic compounds.[8] This high decomposition temperature indicates that the solid-state is robust under typical storage and handling temperatures.
Forced Degradation Studies: Unveiling Vulnerabilities
Forced degradation studies are a cornerstone of drug development, designed to identify potential degradation pathways and validate the stability-indicating power of analytical methods. Such studies on piperaquine phosphate have revealed specific vulnerabilities.[2][4]
-
Acidic and Photolytic Conditions: No significant degradation was observed when piperaquine was subjected to acidic or photolytic stress.[2] This suggests a high degree of stability against acid-catalyzed hydrolysis and photodegradation.
-
Basic and Oxidative Conditions: In contrast, significant degradation occurs under basic and oxidative conditions.[2][4]
-
Base-catalyzed degradation likely involves hydrolysis or other reactions facilitated by the deprotonation of key functional groups.
-
Oxidative degradation has been shown to produce specific impurities. A primary oxidation product is a piperaquine N-oxide, where one of the nitrogen atoms in a piperazine ring is oxidized.[1][2][4]
-
A comprehensive study identified twelve impurities in bulk piperaquine phosphate, categorizing them as starting materials, synthetic by-products, oxidation products, and other degradation products.[1][2][3] This highlights the importance of controlling not only the degradation of the final API but also the purity of the starting materials and intermediates.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation pathways for piperaquine under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperaquine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. Buy this compound | 915967-82-7 [smolecule.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Piperaquine Tetraphosphate [benchchem.com]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scispace.com [scispace.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleck.co.jp [selleck.co.jp]
piperaquine tetraphosphate tetrah_ydrate pharmacokinetics and pharmacodynamics
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Piperaquine Tetraphosphate Tetrahydrate
Foreword
As a Senior Application Scientist, my objective extends beyond the mere presentation of data. It is to construct a narrative that interlinks mechanism, exposure, and response, providing a holistic understanding of a compound's behavior. Piperaquine (PQ), a bisquinoline antimalarial, presents a fascinating case study. Once relegated due to resistance, its resurgence as a vital partner drug in artemisinin-based combination therapies (ACTs) underscores the critical need for a profound comprehension of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide is designed for fellow researchers, scientists, and drug development professionals, aiming to synthesize complex data into actionable insights, explaining not just what we observe, but why specific experimental and clinical strategies are employed.
The Pharmacodynamic Profile: Unraveling Antimalarial Action
The efficacy of any antimicrobial agent is rooted in its ability to selectively disrupt essential biological processes within the pathogen. For piperaquine, this targeted disruption occurs within the digestive vacuole of the Plasmodium parasite.
Mechanism of Action: A Tale of Heme Detoxification
Like its structural relative chloroquine, piperaquine's primary mechanism of action is the inhibition of hemozoin biocrystallization.[1][2] The parasite, during its intraerythrocytic stage, digests host hemoglobin to acquire amino acids. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline structure called hemozoin.
Piperaquine, being a weak base, accumulates in the acidic digestive vacuole of the parasite. Here, it is believed to form a complex with heme, effectively capping the growing hemozoin crystal and preventing further polymerization.[3] This leads to a buildup of toxic, free heme, which induces oxidative stress and damages parasite membranes, ultimately leading to cell lysis and death.[3][4]
Caption: Piperaquine's mechanism of action in the parasite digestive vacuole.
Efficacy and Potency
Piperaquine demonstrates potent activity against various stages of the parasite's asexual blood cycle and is notably effective against chloroquine-resistant P. falciparum strains.[5] Its efficacy is dose-dependent, a critical factor established in preclinical murine malaria models where increasing doses led to significant reductions in parasitemia and prolonged survival times.[5][6][7]
Table 1: Summary of Piperaquine In Vitro and In Vivo Efficacy
| Parameter | Organism/Model | Value/Observation | Reference |
| IC₅₀ (Pf3D7, CQ-sensitive) | P. falciparum | 4.5 nM | [8] |
| IC₅₀ (PfDd2, CQ-resistant) | P. falciparum | 6.9 nM | [8] |
| ED₉₀ (In Vivo) | P. yoelii | 1.3 mg/kg | [8] |
| Survival (30 mg/kg) | P. berghei infected mice | Median survival of 54 days | [5][6] |
| Survival (90 mg/kg) | P. berghei infected mice | All mice survived beyond 60 days | [5][6] |
The Challenge of Resistance
The widespread use of piperaquine as a monotherapy in China during the 1970s and 80s inevitably led to the selection of resistant parasite strains.[5] Today, resistance, particularly in Southeast Asia, threatens the efficacy of dihydroartemisinin-piperaquine (DHA-PQ), a first-line ACT.[9] Understanding the genetic basis of this resistance is paramount for surveillance and mitigation.
Key genetic determinants include:
-
PfCRT Mutations: Novel mutations in the P. falciparum chloroquine resistance transporter (PfCRT) are primary drivers of high-level piperaquine resistance.[9][10] These mutations are thought to alter the transporter's function, potentially facilitating the efflux of the drug from the digestive vacuole.
-
Plasmepsin 2/3 Amplification: Increased copy numbers of the plasmepsin 2 and plasmepsin 3 genes, which encode hemoglobin-degrading proteases, are strongly associated with treatment failure.[1][11] The causal link is hypothesized to be an increased capacity for hemoglobin digestion, which may help the parasite overcome the metabolic stress induced by piperaquine.
Caption: Key molecular pathways associated with piperaquine resistance.
The Pharmacokinetic Profile: A Drug's Journey and Fate
The therapeutic success of piperaquine is intrinsically linked to its unique pharmacokinetic profile, characterized by slow absorption and an exceptionally long elimination half-life. This profile is a double-edged sword, offering prolonged prophylactic effects but also creating a window for resistance selection.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: As a lipophilic compound, piperaquine is readily absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached in 2 to 5 hours.[1][2] Co-administration with fatty foods can increase its absorption, a crucial counseling point for patients.[12]
-
Distribution: The drug exhibits extensive tissue uptake, resulting in a very large apparent volume of distribution (Vd).[3][5][7][13] This high lipophilicity means it distributes widely into tissues like the liver, spleen, and lungs.[3]
-
Metabolism: Piperaquine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][12][14] This process forms two major metabolites, piperaquine N-oxide (M1) and piperaquine N,N-dioxide (M2), which importantly, retain antiplasmodial activity and thus contribute to the overall therapeutic effect.[8]
-
Excretion: The defining feature of piperaquine is its extremely slow elimination, with metabolites primarily cleared via bile and feces.[3] This results in a very long terminal elimination half-life (t½), which varies by age.
Key Pharmacokinetic Parameters
The pharmacokinetics of piperaquine can be influenced by several factors, including age, pregnancy status, and co-morbidities. Population pharmacokinetic (PopPK) modeling is an essential tool to understand this variability.
Table 2: Population Pharmacokinetic Parameters of Piperaquine
| Population | Parameter | Median Value (Range/IQR) | Reference |
| Adults (Malaria Patients) | Elimination Half-life (t½) | 23 days (19–28) | [13][15] |
| Apparent Clearance (CL/F) | 0.9 L/h/kg (0.79–1.02) | [13] | |
| Apparent Volume of Distribution (Vss/F) | 574 L/kg (371–711) | [13] | |
| Children (Malaria Patients) | Elimination Half-life (t½) | 14 days (10–18) | [13][15] |
| Apparent Clearance (CL/F) | 1.8 L/h/kg (1.29–2.3) | [13] | |
| Apparent Volume of Distribution (Vss/F) | 614 L/kg (332–1205) | [13] | |
| Pregnant Women | Apparent Clearance (CL/F) | Increased vs. non-pregnant (73.5 vs 53.8 L/h) | [16] |
| Healthy vs. Infected Mice | Elimination Half-life (t½) | ~17.8 days vs. ~16.1 days | [5][7] |
Note: Clearance in children is markedly higher than in adults, necessitating careful weight-based dosing to achieve adequate exposure.[13]
The PK/PD Nexus: Linking Exposure to Clinical Outcome
The ultimate goal of PK/PD analysis is to define an exposure-response relationship that can predict clinical outcomes. For piperaquine, this relationship is critical for both curing the initial infection and preventing subsequent ones.
The long half-life provides a significant period of post-treatment prophylaxis, protecting the patient from new infections for several weeks.[4][15] However, as the drug concentration slowly declines, it eventually falls below the minimum inhibitory concentration (MIC). This extended period of sub-therapeutic concentration can select for resistant parasites if a new infection occurs, especially since the short-acting partner drug, DHA, is long gone.[17]
Clinical studies have identified that the piperaquine plasma concentration on Day 7 post-treatment is a key predictor of therapeutic success.[18] A concentration below a certain threshold (e.g., <30 ng/mL) has been significantly associated with an increased risk of treatment failure and recrudescence.[19] This insight is vital for optimizing dosing regimens, particularly in vulnerable populations like young children who have higher drug clearance rates.[18]
Clinical and Methodological Considerations
Safety, Tolerability, and Drug Interactions
Piperaquine is generally well-tolerated.[15][20][21] The most significant safety concern is a dose-dependent prolongation of the QTc interval on an electrocardiogram, which can increase the risk of cardiac arrhythmias.[14][15] This necessitates caution and contraindicates its use with other drugs known to prolong the QTc interval.[12][22]
Given its metabolism by CYP3A4, piperaquine is susceptible to significant drug-drug interactions.
Table 3: Clinically Significant Drug-Drug Interactions with Piperaquine
| Interacting Agent Class | Example(s) | Effect on Piperaquine | Clinical Implication | Reference |
| Potent CYP3A4 Inhibitors | Ritonavir, Ketoconazole | ↑ Plasma Concentration | Increased risk of QTc prolongation and cardiotoxicity. ECG monitoring advised. | [12][14][22] |
| Potent CYP3A4 Inducers | Rifampicin, Carbamazepine, St. John's Wort | ↓ Plasma Concentration | Reduced efficacy and potential treatment failure. Co-administration not recommended. | [12][14][22] |
| QTc Prolonging Drugs | Amiodarone, Macrolides, Fluoroquinolones | Additive QTc Prolongation | Increased risk of cardiac arrhythmias. Co-administration is contraindicated. | [22] |
Experimental Protocol: Clinical Pharmacokinetic Study
The robust characterization of piperaquine's pharmacokinetics relies on well-designed clinical trials. The causality behind this protocol is to capture the full ADME profile, from the rapid absorption phase to the very slow terminal elimination phase, while using population modeling to account for inter-individual variability.
Objective: To characterize the population pharmacokinetics of piperaquine in patients with uncomplicated malaria.
Methodology:
-
Patient Enrollment: Recruit patients with confirmed uncomplicated P. falciparum malaria, obtaining informed consent. Record demographics, including weight and age.
-
Drug Administration: Administer a standard weight-based 3-day course of DHA-PQ. Directly observe therapy to ensure compliance.
-
Blood Sampling:
-
Intensive Sampling (Sub-group): Collect venous blood samples pre-dose, and at 1, 2, 4, 6, 8, 24, 48, and 72 hours, and on Days 7, 14, 21, 28, and 35 post-first dose. This captures the absorption, distribution, and elimination phases in detail.
-
Sparse Sampling (All Patients): Collect venous blood samples at a minimum of 3-4 timepoints per patient, such as pre-dose, Day 2, Day 7, and Day 28. This is logistically feasible for larger cohorts and sufficient for PopPK analysis.
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Quantify piperaquine concentrations in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[18]
-
Include quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.
-
-
Data Analysis:
-
Utilize non-linear mixed-effects modeling software (e.g., NONMEM) to perform a population pharmacokinetic analysis.
-
Develop a structural model (e.g., two- or three-compartment model with first-order absorption) to describe the data.[13][18]
-
Evaluate covariates such as body weight, age, and pregnancy status to explain inter-individual variability in PK parameters like clearance (CL/F) and volume of distribution (V/F).[18]
-
Caption: Workflow for a clinical pharmacokinetic study of piperaquine.
Conclusion and Future Imperatives
This compound is a cornerstone of modern antimalarial therapy. Its pharmacodynamic action is potent, while its unique pharmacokinetic profile—defined by a very long elimination half-life—provides both a profound therapeutic benefit in post-treatment prophylaxis and a significant challenge in the potential for resistance selection.
The path forward requires a multi-pronged approach grounded in the principles discussed herein. Continued PK/PD modeling is essential to refine dosing in vulnerable populations, such as young children and pregnant women. Robust surveillance for resistance markers like PfCRT mutations and plasmepsin 2/3 amplification is non-negotiable for preserving the utility of DHA-PQ. As we confront the evolving landscape of malaria, a deep, mechanistic understanding of our most critical therapeutic agents is not just an academic exercise—it is a clinical and public health necessity.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperaquine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 4. What is Artesunate/Piperaquine used for? [synapse.patsnap.com]
- 5. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies reveal markers of malaria resistance | MDedge [mdedge.com]
- 12. rxhive.zynapte.com [rxhive.zynapte.com]
- 13. Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ec.europa.eu [ec.europa.eu]
- 15. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics, tolerability, and safety of dihydroartemisinin-piperaquine and sulfadoxine-pyrimethamine-piperaquine in pregnant and nonpregnant Papua New Guinean women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. scispace.com [scispace.com]
- 19. Pharmacokinetics of piperaquine and its association with intermittent malaria preventive therapy outcomes during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. assets.hpra.ie [assets.hpra.ie]
A Senior Application Scientist's In-Depth Technical Guide to the In Vitro Antiplasmodial Activity of Piperaquine Tetraphosphate Tetrahydrate
Authored For: Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the IC₅₀—A Functional Perspective on Piperaquine
Piperaquine (PPQ), a bisquinoline antimalarial developed in the 1960s, has seen a resurgence as a critical partner drug in artemisinin-based combination therapies (ACTs), most notably with dihydroartemisinin (DHA).[1][2] Its slow absorption and long elimination half-life make it an ideal counterpart to the fast-acting but rapidly cleared artemisinin derivatives, providing a prophylactic tail that clears residual parasites and prevents recrudescence.[2][3][4]
This guide moves beyond a mere recitation of protocols. It is designed to provide a deep, mechanistic understanding of how to assess the in vitro antiplasmodial activity of piperaquine tetraphosphate tetrahydrate, contextualizing the data within the pressing challenges of emerging drug resistance. We will explore not just the "how" but the critical "why" behind experimental choices, empowering researchers to generate robust, interpretable, and impactful data.
Section 1: The Molecular Battlefield - Piperaquine's Mechanism of Action
Understanding the mechanism of action is fundamental to designing and interpreting any antiplasmodial assay. Piperaquine, structurally similar to chloroquine, exerts its primary parasiticidal effect within the parasite's acidic digestive vacuole.[1][5]
Primary Mechanism: Inhibition of Heme Detoxification
-
Plasmodium falciparum digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme.[4][5]
-
To protect itself, the parasite polymerizes this heme into an inert, crystalline form called hemozoin.[5]
-
Piperaquine, a weak base, is thought to accumulate in the acidic digestive vacuole. Here, it is believed to cap the growing hemozoin crystal, physically obstructing further heme polymerization.[1][6]
-
This blockade leads to a buildup of soluble, toxic heme, which induces oxidative stress and damages parasite membranes and proteins, ultimately leading to cell death.[5][6]
The diagram below illustrates this core mechanism.
Caption: Piperaquine's mechanism of action in the parasite's digestive vacuole.
Section 2: Core Methodology - Quantifying Antiplasmodial Potency
The cornerstone of in vitro assessment is the drug sensitivity assay, which determines the 50% inhibitory concentration (IC₅₀). The SYBR Green I-based fluorescence assay is a widely adopted, robust, and high-throughput method that circumvents the need for radioactive isotopes.[7]
Foundational Requirements: Reagent & Culture Preparation
Drug Stock Solution Preparation (this compound) The integrity of your results begins with accurate drug preparation.
-
Solubility: The tetraphosphate tetrahydrate salt is soluble in water (H₂O) and dimethyl sulfoxide (DMSO).[8][9] For consistency, DMSO is recommended for the primary stock. Gentle warming and ultrasonication may be required to achieve full dissolution.[8]
-
Protocol:
-
Prepare a high-concentration primary stock solution (e.g., 10 mM) in 100% DMSO. For example, dissolve 10 mg of this compound in 1.00 mL of DMSO.
-
Aliquot into small volumes and store at -20°C or -80°C for long-term stability.[10] Avoid repeated freeze-thaw cycles.
-
P. falciparum Culture
-
Maintenance: Asexual blood-stage parasites (e.g., strains 3D7, Dd2, W2) are maintained in continuous culture using human O+ erythrocytes at a 3-5% hematocrit in RPMI-1640 medium.[11] The medium is supplemented with HEPES, hypoxanthine, sodium bicarbonate, and a serum source like 0.5% Albumax II or 10% human serum.
-
Environment: Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[11]
-
Synchronization: For assays, it is critical to use a synchronized parasite population, typically at the early ring stage. This minimizes variability caused by differing drug susceptibilities across the parasite's life cycle. Synchronization is commonly achieved via treatment with 5% D-sorbitol.[7]
Step-by-Step Protocol: SYBR Green I-Based Assay
This protocol measures parasite proliferation by quantifying parasitic DNA.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete culture medium (as described above)
-
Piperaquine stock solution and other control drugs (e.g., Chloroquine, Artemisinin)
-
Sterile, black, clear-bottom 96-well microplates
-
SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with a 1:5000 dilution of SYBR Green I stock dye added just before use)[7]
Workflow:
-
Plate Preparation: Create a serial dilution of piperaquine in complete culture medium. A common starting concentration is 1000 nM, with 2-fold dilutions across the plate. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[7] Add 100 µL of each drug dilution to the appropriate wells. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Parasite Addition: Dilute the synchronized ring-stage culture to achieve a starting parasitemia of 0.5-1% and a final hematocrit of 1-2%. Add 100 µL of this parasite suspension to each well.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions to allow for one full cycle of parasite replication.[7]
-
Lysis & Staining: Add 100 µL of freshly prepared SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[7]
-
Data Acquisition: Read the fluorescence of each well using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cell control wells.
-
Normalize the data by expressing fluorescence values as a percentage of the drug-free control wells.
-
Plot the percentage of parasite growth inhibition versus the log of the drug concentration.
-
Calculate the IC₅₀ value using a non-linear regression model (e.g., sigmoidal dose-response).
-
Caption: Standard workflow for the SYBR Green I antiplasmodial assay.
Section 3: The Challenge of Resistance
The emergence of piperaquine resistance, particularly in Southeast Asia, threatens the efficacy of DHA-PPQ, one of our most vital ACTs.[12][13][14] Understanding and detecting this resistance in vitro is paramount for surveillance and the development of next-generation therapies.
Hallmarks of In Vitro Resistance
Critically, piperaquine resistance does not always manifest as a dramatic increase in the IC₅₀ value.[14][15] A more telling characteristic is incomplete growth inhibition , where parasites can survive and grow at high drug concentrations that would normally be lethal.[14][15] This phenotype is a key indicator of clinical treatment failure.
Molecular markers associated with piperaquine resistance include amplification of the plasmepsin 2 and plasmepsin 3 genes and novel mutations in the P. falciparum chloroquine resistance transporter (pfcrt).[1]
Advanced Assessment: The Piperaquine Survival Assay (PSA)
To specifically measure the clinically relevant resistance phenotype, the Piperaquine Survival Assay (PSA) was developed. This assay is a modification of the standard ring-stage survival assay (RSA) used for artemisinin.[16]
Protocol: In Vitro Piperaquine Survival Assay (PSA)
-
Setup: The assay begins identically to the SYBR Green I assay, with synchronized 0-3 hour post-invasion ring-stage parasites.
-
Drug Exposure: Parasites are exposed to a single, high concentration of piperaquine (200 nM) for 48 hours.[16] A drug-free control is run in parallel. This concentration approximates the drug levels present in a patient during treatment.[16]
-
Drug Washout: After 48 hours, the piperaquine is washed out, and the parasites are transferred to fresh medium.
-
Recovery & Growth: The parasites are incubated for an additional 24-48 hours.
-
Readout: Parasite viability/growth is assessed using standard methods like microscopy (Giemsa-stained smears) or SYBR Green I fluorescence.
-
Interpretation: The result is expressed as a survival rate (%), comparing the growth in the piperaquine-treated wells to the drug-free control wells. A survival rate above a validated threshold (e.g., >1%) indicates reduced susceptibility.
Section 4: Data Interpretation & Context
Robust data generation must be paired with insightful interpretation. The table below provides representative in vitro activity data for piperaquine against various P. falciparum strains, offering a baseline for comparison.
| Compound | Strain | Resistance Phenotype | Geometric Mean IC₅₀ (nM) | IC₅₀ Range (nM) | Source |
| Piperaquine | Clinical Isolates (Cameroon) | Mixed | 38.9 | 7.76 - 78.3 | [17] |
| Piperaquine | Clinical Isolates (Kenya) | Mixed | 32 (Median) | 17 - 46 (IQR) | [18] |
| Piperaquine | Pf3D7 | Chloroquine-Sensitive | 4.5 | - | [19] |
| Piperaquine | PfDd2 | Chloroquine-Resistant | 6.9 | - | [19] |
| Chloroquine | Pf3D7 | Chloroquine-Sensitive | 14.9 | - | [19] |
| Chloroquine | PfDd2 | Chloroquine-Resistant | 80.4 | - | [19] |
Data synthesized from multiple sources for comparative purposes.
Key Insights:
-
High Potency: Piperaquine is highly active, with IC₅₀ values typically in the low nanomolar range.[17][19]
-
Activity Against CQ-Resistant Strains: A key feature of piperaquine is its retained activity against many chloroquine-resistant parasite lines, although some cross-resistance can occur.[3][17]
-
Metabolite Activity: The major metabolites of piperaquine, M1 (piperaquine N-oxide) and M2 (piperaquine N,N-dioxide), also exhibit antiplasmodial activity, though they are less potent than the parent compound.[19] In contrast, the carboxylic acid metabolite (PQM) shows no relevant in vitro activity.[20][21]
Conclusion and Future Outlook
The in vitro assessment of this compound is a critical tool in the global fight against malaria. By employing robust, standardized protocols like the SYBR Green I assay and the Piperaquine Survival Assay, the research community can accurately monitor for the emergence and spread of resistance. It is imperative to look beyond simple IC₅₀ values and embrace assays that capture the clinically relevant phenotype of incomplete growth inhibition. Continued surveillance, coupled with a deep mechanistic understanding of resistance, will be essential for preserving the utility of this vital antimalarial drug and guiding the development of future combination therapies.
References
- 1. Piperaquine - Wikipedia [en.wikipedia.org]
- 2. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 3. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. xcessbio.com [xcessbio.com]
- 9. ≥98% (HPLC), autophagy inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mmv.org [mmv.org]
- 12. afrims.go.th [afrims.go.th]
- 13. malariaworld.org [malariaworld.org]
- 14. malariaworld.org [malariaworld.org]
- 15. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
- 16. Piperaquine Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to piperaquine | Infectious Diseases Data Observatory [iddo.org]
- 17. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. malariaworld.org [malariaworld.org]
- 21. academic.oup.com [academic.oup.com]
Piperaquine: A Historical and Scientific Review of a Resurgent Antimalarial Agent
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the discovery, history, and scientific principles of piperaquine, a pivotal bisquinoline compound in the global fight against malaria. Initially synthesized in the 1960s and widely used as a monotherapy in China, its utility waned with the emergence of resistant Plasmodium falciparum strains. However, the dawn of artemisinin combination therapies (ACTs) heralded a renaissance for piperaquine. Its characteristic long elimination half-life made it an ideal partner drug for the rapidly acting but short-lived artemisinin derivatives. This guide delves into the historical context of its development, its rise and fall as a monotherapy, and its successful re-emergence as a key component of the World Health Organization-recommended combination, dihydroartemisinin-piperaquine (DHA-PQP). We will explore its synthesis, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the contemporary challenges posed by emerging resistance.
Introduction: The Quest for Chloroquine Alternatives
The mid-20th century was marked by a growing crisis in malaria treatment. Chloroquine, a 4-aminoquinoline derivative, had been the cornerstone of antimalarial chemotherapy since the 1940s. Its affordability, safety, and high efficacy made it a "miracle drug." However, by the late 1950s and early 1960s, the first reports of chloroquine-resistant Plasmodium falciparum emerged in Southeast Asia and South America. This alarming development signaled an urgent need for new antimalarial agents to combat the rapidly spreading resistance.
This necessity spurred global research efforts. In this context of a looming public health emergency, scientific programs were initiated to discover and develop novel compounds that could either replace or supplement the failing chloroquine therapies. It was within this environment that piperaquine was born.
The Dual Discovery and Early Promise of a Bisquinoline
Piperaquine (chemical formula: C₂₉H₃₂Cl₂N₆) is a symmetric bisquinoline, a class of compounds characterized by two quinoline ring systems linked by a piperazine-containing chain.[1] Its discovery in the 1960s occurred nearly simultaneously and independently in two different parts of the world, a testament to the focused global search for new antimalarials.
-
In France: Researchers at Rhône-Poulenc (now part of Sanofi) first synthesized the compound, designated 13,228 RP.[2][3] Early clinical evaluations were conducted in Africa.[2]
-
In China: The Shanghai Pharmaceutical Industry Research Institute also independently synthesized piperaquine in 1966.[2][3]
Faced with rising chloroquine resistance, the Chinese National Malaria Control Programme adopted piperaquine as a replacement.[4][5] Extensive clinical studies and prophylactic use in China throughout the 1970s demonstrated that it was not only highly effective against both P. falciparum and P. vivax malaria but was also better tolerated than chloroquine.[6][7]
A Monotherapy's Rise and Fall
The 1970s and early 1980s represented the "golden age" of piperaquine. It became the primary antimalarial drug used in China for both mass prophylaxis and treatment, with an estimated 140 million adult doses used over 14 years.[3][4] Its success was a significant achievement in public health for the region.
However, the extensive drug pressure exerted by its widespread use as a monotherapy led to a predictable outcome in evolutionary biology: the selection and spread of resistant parasites. By the late 1980s, increasing parasite resistance to piperaquine was observed, particularly in regions like Hainan Island.[1][4] This diminished efficacy led to a sharp decline in its use, and the drug largely fell out of favor, seemingly destined to become a footnote in the history of antimalarial drug development.[5][6][8]
A New Paradigm: The Rebirth of Piperaquine in Combination Therapy
The 1990s brought a revolutionary shift in malaria treatment strategy, driven by the discovery of another powerful Chinese antimalarial: artemisinin. The artemisinin derivatives were potent and acted with unprecedented speed, rapidly clearing parasites from the blood.[9] However, their very short half-life meant that short-course monotherapy was associated with a high rate of recrudescence (the return of parasitemia after treatment).
The Rationale for Artemisinin Combination Therapy (ACT)
The solution was to combine a fast-acting artemisinin derivative with a long-acting partner drug.[6] This strategy, now endorsed by the World Health Organization (WHO), has three main goals:
-
The artemisinin component rapidly reduces the parasite biomass, providing immediate clinical relief.
-
The long-acting partner drug remains in the bloodstream to eliminate the residual parasites.
-
The combination of two drugs with different mechanisms of action helps protect against the development of resistance to either component.
Piperaquine as an Ideal Long-Acting Partner Drug
It was during this period that Chinese scientists "rediscovered" piperaquine.[6][7] Its key pharmacokinetic property—a very long elimination half-life—made it an exceptionally suitable candidate for a partner drug.[8][10][11] It could provide a long "tail" of post-treatment prophylaxis, clearing any remaining parasites left behind by the rapidly eliminated artemisinin derivative.
The Evolution to Dihydroartemisinin-Piperaquine (DHA-PQP)
Several piperaquine-based ACTs were developed, including formulations known as CV4 and CV8.[6][7] This development path culminated in the creation of a fixed-dose co-formulation of dihydroartemisinin and piperaquine phosphate (DHA-PQP). Dihydroartemisinin (DHA) is the active metabolite of all major artemisinin compounds.[8] This combination proved highly effective in clinical trials, with 28-day cure rates exceeding 95%.[6][7] Today, DHA-PQP is one of the five ACTs recommended by the WHO for the treatment of uncomplicated P. falciparum malaria and is used widely across the globe.[4][11]
Core Scientific Principles of Piperaquine
Chemical Structure and Synthesis
Piperaquine is a bisquinoline, structurally similar to chloroquine but with two 4-aminoquinoline cores. An efficient, "green chemical" synthesis has been developed, providing a robust method for producing the highly pure piperaquine tetraphosphate salt required for pharmaceutical formulation with an overall yield of 92-93%.[12][13]
The synthesis is a convergent process. A key improvement in modern synthesis involves the direct use of piperazine in the preparation of a crucial intermediate, which is safer and more efficient than previous methods using N-formyl piperazine.[14][15]
Pharmacodynamics: Mechanism of Action
Like chloroquine, piperaquine is thought to exert its antimalarial effect by disrupting heme detoxification in the parasite's digestive vacuole.[4][11]
-
The malaria parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme.
-
To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (the "malaria pigment").
-
Piperaquine, a weak base, is believed to accumulate in the acidic digestive vacuole. Here, it binds to heme and inhibits the heme polymerase enzyme, preventing the formation of hemozoin.[10]
-
The buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[9]
Pharmacokinetics: A Drug with a Long Memory
Piperaquine's pharmacokinetic profile is central to its role in ACTs. It is a highly lipophilic (fat-soluble) drug, which governs its absorption, distribution, and elimination.[4][16]
-
Absorption and Distribution: It is slowly absorbed after oral administration, reaching peak plasma concentrations in about 5 hours.[1] It has a very large apparent volume of distribution, indicating extensive uptake into tissues.[10][17]
-
Metabolism: Piperaquine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[17]
-
Elimination: The most critical feature is its extremely long terminal elimination half-life, which can range from 14 to 23 days in children and adults, respectively.[5][16][18] This slow clearance ensures sustained antimalarial activity long after the artemisinin partner has been eliminated.
| Pharmacokinetic Parameter | Value (Adults) | Value (Children) | Reference(s) |
| Time to Peak Concentration (Tmax) | ~5 hours | ~5 hours | [1] |
| Apparent Clearance (CL/F) | 0.9 L/h/kg | 1.8 L/h/kg | [16][18] |
| Apparent Volume of Distribution (Vss/F) | 574 L/kg | 614 L/kg | [16][18] |
| Terminal Elimination Half-life (t1/2,z) | ~23 days | ~14 days | [16][18] |
Note: Children have a higher body weight-normalized clearance than adults, resulting in a shorter half-life and suggesting that weight-based dosing may need adjustment for pediatric populations.[19][20]
The Modern Landscape: Efficacy, Challenges, and Future Directions
Global Adoption and Clinical Efficacy of DHA-PQP
DHA-PQP is a highly effective treatment for uncomplicated malaria. In Africa, it has been shown to be as effective as other leading ACTs like artemether-lumefantrine.[11] In Asia, it is as effective as artesunate-mefloquine and is generally better tolerated.[11] Its efficacy and favorable safety profile have led to its approval by stringent regulatory authorities and its widespread adoption in national malaria treatment guidelines.[8][20]
The Growing Threat of Piperaquine Resistance
The success of DHA-PQP is now threatened by the emergence of parasite resistance to both artemisinin and piperaquine, particularly in the Greater Mekong Subregion, with western Cambodia identified as an epicenter.[4][21][22] Treatment failure rates with DHA-PQP have risen dramatically in these areas, reaching over 40% in some studies.[4][23]
The precise mechanisms of piperaquine resistance are still under investigation, but key genetic markers have been identified:
-
P. falciparum chloroquine resistance transporter (PfCRT): Mutations in this gene, which is the primary driver of chloroquine resistance, have also been strongly associated with piperaquine resistance.[4][23][24] Interestingly, some mutations that confer piperaquine resistance can re-sensitize the parasite to chloroquine.[23][24]
-
Plasmepsin 2 and 3 (Pfpm2/3): Amplification (an increase in the copy number) of the genes encoding these hemoglobin-degrading protease enzymes is also a validated marker associated with piperaquine resistance.[1][4]
Future Perspectives and Research
The rise of resistance necessitates urgent action. Current research is focused on:
-
Surveillance: Actively monitoring the prevalence of resistance markers (like PfCRT mutations and Pfpm2/3 copy number variations) to inform treatment policies.[1][25]
-
Alternative Therapies: Investigating new partner drugs or triple-drug ACTs (TACTs) to treat infections in areas with high levels of DHA-PQP failure.[8][21]
-
Dosing Optimization: Further studies to optimize piperaquine dosing, especially in vulnerable populations like young children and pregnant women, to maximize efficacy and minimize the risk of selecting for resistance.[19][20]
Methodologies and Protocols
Protocol: In Vitro Susceptibility Testing of P. falciparum to Piperaquine
This protocol describes a standard method for assessing the 50% inhibitory concentration (IC₅₀) of piperaquine against clinical isolates of P. falciparum.
Objective: To determine the concentration of piperaquine that inhibits parasite growth by 50% in vitro.
Materials:
-
Piperaquine tetraphosphate stock solution (e.g., 1 mg/mL in 70% ethanol).
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine).
-
Synchronized, ring-stage P. falciparum culture at 0.5% parasitemia and 2% hematocrit.
-
Sterile 96-well microtiter plates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, 90% N₂.
-
Fluorescence plate reader.
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of piperaquine in complete medium in a 96-well plate. Typically, a 2-fold dilution series is used, ranging from ~1 nM to 200 nM. Include drug-free wells as a negative control.
-
Parasite Addition: Add 180 µL of the parasite culture to each well containing 20 µL of the drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in the controlled gas environment.
-
Staining and Lysis:
-
Prepare a SYBR Green I/lysis buffer solution.
-
Freeze the plate at -80°C for at least 1 hour to lyse the red blood cells.
-
Thaw the plate and add 100 µL of the SYBR Green I/lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Read the fluorescence of each well using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: Subtract the background fluorescence (uninfected red blood cells). Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol: General Method for Piperaquine Quantification in Plasma via HPLC
This protocol outlines a general workflow for measuring piperaquine concentrations in patient plasma samples using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of piperaquine in human plasma for pharmacokinetic studies.
Materials:
-
HPLC system with a UV or mass spectrometry (MS/MS) detector.
-
C18 analytical column.
-
Plasma samples, internal standard (e.g., a structural analog of piperaquine).
-
Protein precipitation agent (e.g., acetonitrile).
-
Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer like ammonium acetate).
-
Centrifuge, vortex mixer.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Extraction: Carefully transfer the supernatant to a clean vial for analysis.
-
Chromatographic Separation:
-
Inject a defined volume (e.g., 10 µL) of the supernatant onto the C18 column.
-
Run the mobile phase through the system at a constant flow rate to separate piperaquine and the internal standard from other components.
-
-
Detection and Quantification:
-
Detect the compounds as they elute from the column using the UV or MS/MS detector.
-
Create a standard curve by analyzing samples with known concentrations of piperaquine.
-
Calculate the concentration of piperaquine in the unknown samples by comparing the peak area ratio (piperaquine/internal standard) to the standard curve.
-
Conclusion
The journey of piperaquine is a compelling narrative of pharmaceutical rediscovery and strategic adaptation. From its promising debut as a chloroquine successor to its near-obsolescence due to resistance, its revival as a cornerstone of modern ACTs highlights the dynamic nature of infectious disease management. Its long half-life, once a simple pharmacokinetic trait, became its most valuable asset in the combination therapy era. Today, while DHA-PQP remains a critical tool in the global malaria arsenal, the emergence of dual artemisinin-piperaquine resistance presents a formidable challenge. The future of piperaquine and, more broadly, the continued success of malaria control will depend on vigilant surveillance, rational drug use, and continued innovation in treatment strategies to stay ahead of the ever-evolving parasite.
References
- 1. Dihydroartemisinin–Piperaquine Combination in the Treatment of Uncomplicated Plasmodium falciparum Malaria: Update on Clinical Failures in Africa and Tools for Surveillance [mdpi.com]
- 2. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized Trial of Piperaquine with Sulfadoxine-Pyrimethamine or Dihydroartemisinin for Malaria Intermittent Preventive Treatment in Children | PLOS One [journals.plos.org]
- 4. Piperaquine - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperaquine: a resurgent antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 9. What is Artesunate/Piperaquine used for? [synapse.patsnap.com]
- 10. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 11. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient, Green Chemical Synthesis of the Malaria Drug, Piperaquine | Tropical Journal of Pharmaceutical Research [ajol.info]
- 13. [PDF] An Efficient, Green Chemical Synthesis of the Malaria Drug, Piperaquine | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria | PVIVAX [vivaxmalaria.org]
- 17. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Population pharmacokinetics of piperaquine after two different treatment regimens with dihydroartemisinin-piperaquine in patients with Plasmodium falciparum malaria in Thailand. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 20. astmh.org [astmh.org]
- 21. Dihydroartemisinin–piperaquine resistance in Plasmodium falciparum malaria in Cambodia: a multisite prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 23. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance | PLOS Pathogens [journals.plos.org]
- 25. Impact of piperaquine resistance in Plasmodium falciparum on malaria treatment effectiveness in The Guianas: a descriptive epidemiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Autophagy Inhibition Pathway of Piperaquine Tetraphosphate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Piperaquine, a bisquinoline antimalarial agent, has garnered significant interest for its potent autophagy-inhibiting properties, positioning it as a valuable tool in cancer research and drug development.[1] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning piperaquine-mediated autophagy inhibition. By virtue of its chemical nature as a dibasic and lipophilic compound, piperaquine exhibits lysosomotropic characteristics, leading to its accumulation in the acidic milieu of lysosomes. This sequestration is central to its mechanism of action, which culminates in the blockade of autophagic flux at the terminal stage. This document will dissect the intricate signaling pathway, from lysosomal accumulation to the impairment of autophagosome-lysosome fusion, and provide field-proven experimental protocols for the investigation of these phenomena.
Introduction to Autophagy and the Rationale for its Inhibition
Autophagy is a highly conserved cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting the survival of established tumors by providing essential nutrients during periods of metabolic stress. In many cancer types, the upregulation of autophagy is a key mechanism of resistance to chemotherapy and radiation. Therefore, the inhibition of autophagy has emerged as a promising therapeutic strategy to enhance the efficacy of conventional cancer treatments.[2][3]
The Lysosomotropic Nature of Piperaquine: The First Step in Autophagy Inhibition
Piperaquine tetraphosphate tetrahydrate, like its quinoline predecessor chloroquine, is a weak base.[4] This chemical property is the foundational element of its mechanism as an autophagy inhibitor. In the relatively neutral pH of the cytoplasm (around 7.2), a significant portion of piperaquine molecules remain unprotonated and are thus able to freely diffuse across cellular membranes.
Upon encountering the acidic environment of the lysosome (pH 4.5-5.0), piperaquine becomes protonated. This protonation renders the molecule membrane-impermeable, effectively trapping it within the lysosome. This process, known as lysosomotropism, leads to a substantial accumulation of piperaquine within this organelle.[5]
The Core Mechanism: Impairment of Autophagosome-Lysosome Fusion
The culmination of autophagic activity is the fusion of the autophagosome, a double-membraned vesicle containing the cellular cargo destined for degradation, with the lysosome to form an autolysosome. It is within the autolysosome that the hydrolytic enzymes of the lysosome degrade the cargo.
Piperaquine, having accumulated within the lysosome, disrupts this critical fusion step.[6] The precise molecular interactions are still under active investigation, but the leading hypothesis, drawn from extensive research on the closely related compound hydroxychloroquine, points to two primary effects:[7]
-
Elevation of Lysosomal pH: The continuous influx and protonation of piperaquine molecules within the lysosome leads to a gradual neutralization of the acidic environment.[5] The optimal functioning of lysosomal hydrolases is highly dependent on a low pH. An increase in lysosomal pH not only directly impairs the degradative capacity of the lysosome but is also thought to interfere with the fusion machinery.
-
Disruption of Lysosomal Function and Fusion Machinery: The high concentration of piperaquine within the lysosome can lead to lysosomal stress and dysfunction. While direct evidence for piperaquine's interaction with the SNARE (Soluble NSF Attachment Protein Receptor) complex, the key protein machinery mediating membrane fusion, is still emerging, studies on similar compounds suggest that the altered lysosomal environment can indirectly hinder the proper assembly and function of these proteins.[8][9] The SNARE complex, which includes proteins like STX17 on the autophagosome and VAMP8 on the lysosome, is essential for bringing the two membranes into close enough proximity to fuse.[10]
This blockade of autophagosome-lysosome fusion results in a cellular state characterized by the accumulation of immature autophagosomes, a hallmark of late-stage autophagy inhibition.
Downstream Consequences of Piperaquine-Mediated Autophagy Inhibition
The inhibition of the final, degradative stage of autophagy by piperaquine has several significant downstream consequences for the cell:
-
Accumulation of Autophagic Cargo: With the recycling pathway blocked, damaged organelles, misfolded proteins, and other cellular debris accumulate within the cytoplasm, leading to increased cellular stress.
-
Sensitization to Cellular Stressors: By preventing the cell from clearing damaged components and recycling nutrients, piperaquine can sensitize cancer cells to the effects of other therapies like chemotherapy and radiation, which induce cellular damage.
-
Induction of Apoptosis: The sustained cellular stress resulting from autophagy inhibition can ultimately trigger programmed cell death, or apoptosis.
Visualizing the Piperaquine Autophagy Inhibition Pathway
The following diagram, generated using Graphviz, illustrates the proposed signaling pathway of piperaquine-mediated autophagy inhibition.
Caption: Piperaquine's lysosomotropic action and subsequent inhibition of autophagosome-lysosome fusion.
Experimental Validation of Piperaquine-Mediated Autophagy Inhibition
A robust experimental workflow is crucial for validating and quantifying the effects of piperaquine on autophagy. The following protocols provide a framework for these investigations.
Monitoring Autophagic Flux with LC3-II Immunoblotting
The conversion of the cytosolic form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a key indicator of autophagosome formation. A blockade in autophagic flux, as induced by piperaquine, will lead to an accumulation of LC3-II.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for various time points (e.g., 6, 12, 24 hours). Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (vehicle).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in LC3-II relative to a loading control (e.g., β-actin) indicates an accumulation of autophagosomes.
Visualization of Autophagosome Accumulation by Fluorescence Microscopy
This method provides a visual confirmation of the immunoblotting results.
Protocol:
-
Cell Culture and Transfection: Plate cells on glass coverslips. For enhanced visualization, transiently transfect cells with a plasmid expressing a fluorescently tagged LC3 (e.g., GFP-LC3 or mRFP-GFP-LC3). The tandem mRFP-GFP-LC3 reporter is particularly useful as it allows for the differentiation between autophagosomes (yellow puncta) and autolysosomes (red puncta), as the GFP signal is quenched in the acidic environment of the lysosome.
-
Treatment: Treat cells with piperaquine as described in the immunoblotting protocol.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number and intensity of LC3 puncta per cell. An increase in the number of GFP-LC3 puncta or yellow puncta (with the tandem reporter) in piperaquine-treated cells compared to controls indicates an accumulation of autophagosomes.
Assessing Lysosomal pH
To confirm the lysosomotropic effect of piperaquine, the pH of the lysosomal compartment can be measured.
Protocol:
-
Cell Culture and Staining: Plate cells in a glass-bottom dish. Load the cells with a pH-sensitive fluorescent dye such as LysoSensor Green DND-189 or by transfecting with a ratiometric lysosomal pH sensor.
-
Treatment: Treat the cells with piperaquine.
-
Live-Cell Imaging: Acquire fluorescence images using a live-cell imaging system.
-
Analysis: Quantify the changes in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric probes) to determine the change in lysosomal pH. An increase in the fluorescence of LysoSensor Green or a corresponding shift in the ratiometric signal indicates an increase in lysosomal pH.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. The clinical value of using chloroquine or hydroxychloroquine as autophagy inhibitors in the treatment of cancers: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroquine and hydroxychloroquine in antitumor therapies based on autophagy-related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Autophagy 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. Time-dependent effects of chloroquine on pH of hepatocyte lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperine promotes autophagy flux by P2RX4 activation in SNCA/α-synuclein-induced Parkinson disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reversible autophagy inhibitor blocks autophagosome–lysosome fusion by preventing Stx17 loading onto autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights regarding SNARE proteins in autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Resurgence of a Bisquinoline Scaffold
An In-Depth Technical Guide to the Bisquinoline Structure of Piperaquine
Piperaquine is a potent antimalarial agent characterized by its unique bisquinoline structure.[1][2][3] First synthesized in the 1960s, it was used extensively in China for both the treatment and prophylaxis of malaria.[1][4] However, the emergence of drug-resistant Plasmodium falciparum strains led to a decline in its use as a monotherapy.[4][5] The modern era of malaria treatment has seen a resurgence of piperaquine, not as a standalone drug, but as a crucial partner in Artemisinin-based Combination Therapies (ACTs), most notably with dihydroartemisinin (DHA).[4][6][7]
This combination, recommended by the World Health Organization (WHO), leverages the rapid parasite clearance of DHA with the long elimination half-life of piperaquine, which provides a sustained prophylactic effect post-treatment.[6][7][8] This guide provides a detailed technical exploration of piperaquine's core bisquinoline structure, from its chemical properties and synthesis to its mechanism of action, structure-activity relationships, and the analytical methods used for its characterization.
The Bisquinoline Core: Structural Elucidation and Physicochemical Properties
The defining feature of piperaquine is its symmetrical structure, which consists of two 7-chloro-4-aminoquinoline rings linked by a flexible 1,3-di(piperazin-1-yl)propane bridge.[5] This bisquinoline arrangement is critical to its pharmacological profile, distinguishing it from simpler 4-aminoquinolines like chloroquine.
IUPAC Name: 1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propane.[4]
Caption: 2D Chemical Structure of Piperaquine.
The physicochemical properties of piperaquine are fundamental to its pharmacokinetic profile, including its high lipophilicity, which contributes to its rapid absorption and large volume of distribution.[4]
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₂Cl₂N₆ | [4][5] |
| Molecular Weight | 535.5 g/mol | [5] |
| Melting Point | 199-204 °C | [4] |
| XLogP | 5.6 | [5] |
| Topological Polar Surface Area | 38.7 Ų | [5] |
| Hydrogen Bond Acceptors | 6 | [9] |
| Hydrogen Bond Donors | 0 | [9] |
| Rotatable Bonds | 6 | [9] |
Synthesis of the Piperaquine Scaffold
The synthesis of piperaquine is a multi-step process that hinges on the principles of nucleophilic aromatic substitution. The general strategy involves coupling the two key building blocks: the 7-chloro-4-aminoquinoline core and the bis-piperazine linker. The causality behind this choice of reaction is the high reactivity of the C4 position on the quinoline ring towards nucleophilic attack, which is further activated by the electron-withdrawing chlorine atom at the C7 position.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Piperaquine - Wikipedia [en.wikipedia.org]
- 5. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Artesunate/Piperaquine used for? [synapse.patsnap.com]
- 8. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 9. piperaquine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
An In-depth Technical Guide to Piperaquine Tetraphosphate Tetrahydrate for Malaria Research Applications
This guide provides a comprehensive technical overview of piperaquine tetraphosphate tetrahydrate, a critical bisquinoline antimalarial compound, for researchers, scientists, and drug development professionals. Designed with full editorial control, this document moves beyond a standard template to deliver field-proven insights grounded in robust scientific evidence. It aims to explain not just the "how," but the critical "why" behind experimental design and protocol choices, ensuring a self-validating system of scientific inquiry.
Section 1: Foundational Understanding of Piperaquine
Piperaquine (PQ) is a synthetic bisquinoline antimalarial drug, structurally related to chloroquine, that was first developed in the 1960s.[1] Initially used as a monotherapy in China, its use declined with the emergence of resistance.[1] Today, it has found renewed importance as a partner drug in Artemisinin-based Combination Therapies (ACTs), most notably with dihydroartemisinin (DHA).[1] Its long elimination half-life provides a prophylactic effect after the fast-acting artemisinin derivative has cleared the initial parasite burden.[2][3] This section delves into the core physicochemical properties and the fundamental mechanism of action that make piperaquine a subject of intensive malaria research.
Physicochemical Properties and Formulation for Research
This compound presents as a white to off-white powder. Its solubility is a critical consideration for in vitro and in vivo experimental design. The compound is slightly soluble in water at neutral pH and almost insoluble in ethanol.[4] For research applications, stock solutions are typically prepared in specific solvents to ensure bioavailability and stability.
Table 1: Solubility and Stock Solution Preparation
| Property | Details | Practical Implication for Researchers |
| Chemical Formula | C₂₉H₅₂Cl₂N₆O₂₀P₄ | Molecular Weight: 999.55 g/mol . Accurate weighing is crucial for preparing solutions of precise molarity. |
| Solubility | Water: ≥10 mg/mLDMSO: ~20 mg/mL (may require sonication and warming)[5]0.5% Lactic Acid: Effective for culture-compatible solvents[4] | For in vitro assays, dissolving in 0.5% lactic acid or DMSO is common.[4][6] For in vivo studies, specific formulations using DMSO, PEG300, and Tween 80 are often required to achieve a clear, injectable solution.[7] |
| Storage | Powder: -20°C for up to 3 years[7]In Solvent: -80°C for up to 6 months[7][8] | Proper storage is essential to prevent degradation. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[9] |
Protocol 1: Preparation of a 10 mM Piperaquine Stock Solution in 0.5% Lactic Acid
This protocol is a self-validating system as the clarity of the final solution provides a primary check on successful solubilization.
-
Objective: To prepare a sterile 10 mM stock solution of this compound suitable for use in in vitro Plasmodium falciparum culture assays.
-
Materials:
-
This compound (MW: 999.55 g/mol )
-
Lactic acid solution (e.g., 85%)
-
Sterile, deionized water
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Prepare a 0.5% (v/v) lactic acid solution by adding the appropriate volume of lactic acid stock to sterile deionized water. For example, add 58.8 µL of 85% lactic acid to 10 mL of sterile water.
-
Weigh out 9.99 mg of this compound and place it into the sterile 15 mL conical tube. The rationale for this precise weight is to achieve a final concentration of 10 mM in a 1 mL volume.
-
Add 1 mL of the sterile 0.5% lactic acid solution to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear. If not, gentle warming or brief sonication may be applied. The clarity of the solution is a critical checkpoint.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Mechanism of Action: Interference with Heme Detoxification
The primary target of piperaquine is the parasite's digestive vacuole (DV), an acidic organelle where it digests host hemoglobin to obtain amino acids.[1][10] This process releases large amounts of toxic free heme.[10] The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin.[10]
Piperaquine, like chloroquine, is a weak base that accumulates to high concentrations in the acidic DV.[10][11] Its core mechanism involves disrupting this vital heme detoxification process.[10][12] By binding to free heme, piperaquine prevents its polymerization into hemozoin.[10][12] The accumulation of this drug-heme complex leads to oxidative stress, membrane damage, and ultimately, parasite death.[10]
Figure 1: Mechanism of Action of Piperaquine.
Section 2: In Vitro Research Applications and Methodologies
In vitro assays are fundamental for determining the potency of piperaquine against different P. falciparum strains, for screening new compound combinations, and for investigating resistance mechanisms.
Standard Drug Susceptibility Testing: IC₅₀ Determination
The 50% inhibitory concentration (IC₅₀) is a measure of a drug's potency. The SYBR Green I-based fluorescence assay is a widely used, reliable method for determining the IC₅₀ of antimalarials.[13] It measures the proliferation of parasites by quantifying the amount of parasitic DNA.
Protocol 2: IC₅₀ Determination using SYBR Green I Fluorescence Assay
This protocol is self-validating through the inclusion of drug-free controls (representing 100% growth) and background controls (uninfected red blood cells), which are essential for accurate data normalization.
-
Objective: To determine the IC₅₀ value of piperaquine against a specific P. falciparum strain.
-
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2)
-
Complete medium (CM): RPMI-1640 with supplements
-
Human erythrocytes (O+)
-
Piperaquine stock solution (from Protocol 1)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
-
-
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of the piperaquine stock solution in CM in a separate 96-well plate. A typical starting concentration might be 1000 nM, with 2-fold serial dilutions.
-
Transfer 100 µL of each drug dilution to the black, clear-bottom assay plate in triplicate. Include triplicate wells for a drug-free control (CM only) and a background control (uninfected erythrocytes).
-
Assay Initiation: Adjust a synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in CM.
-
Add 100 µL of this parasite suspension to each well of the drug plate. The final volume in each well will be 200 µL.
-
Incubate the plate for 72 hours at 37°C in a modular chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Readout: After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Average the triplicate fluorescence readings for each concentration.
-
Subtract the average background control fluorescence from all other readings.
-
Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Piperaquine Survival Assay (PSA)
Standard IC₅₀ assays may not always correlate well with clinical outcomes, especially for piperaquine.[14] The Piperaquine Survival Assay (PSA) was developed to better mimic the in vivo exposure of parasites to the drug and has shown a better correlation with treatment failure.[14]
Protocol 3: In Vitro Piperaquine Survival Assay (PSA)
The validity of this assay is ensured by running a parallel non-exposed culture, which serves as a 100% survival control and confirms the health of the parasite culture.
-
Objective: To assess the survival rate of P. falciparum parasites after a defined exposure to a pharmacologically relevant concentration of piperaquine.
-
Materials:
-
Tightly synchronized ring-stage (0-3 hours post-invasion) P. falciparum culture
-
Piperaquine stock solution
-
Complete Medium (CM)
-
48-well microplate
-
0.5% Lactic acid solution (for vehicle control)
-
-
Procedure:
-
Synchronization: Tightly synchronize parasite cultures to obtain a 0-3 hour ring-stage population. This is a critical step for assay consistency.
-
Assay Setup: Adjust the synchronized culture to 0.5-1% parasitemia and 2% hematocrit.
-
In a 48-well plate, set up two conditions in triplicate:
-
Incubation: Incubate the plate for 48 hours at 37°C.[14]
-
Drug Washout: After 48 hours, carefully remove the medium, wash the cells once with 1 mL of fresh CM, and resuspend them in fresh CM without the drug.
-
Recovery: Incubate for an additional 24 hours to allow viable parasites to mature into trophozoites.[14]
-
Readout: After the 24-hour recovery, prepare thin blood smears from each well, stain with Giemsa, and determine the parasitemia by microscopy.
-
-
Data Analysis:
Section 3: Understanding and Investigating Piperaquine Resistance
The emergence of piperaquine resistance, particularly in Southeast Asia, threatens the efficacy of DHA-PQ, a first-line ACT.[11] Understanding the molecular drivers of resistance is crucial for surveillance and the development of new therapeutic strategies.
Molecular Mechanisms of Resistance
Two primary molecular mechanisms have been strongly associated with piperaquine resistance:
-
P. falciparum Chloroquine Resistance Transporter (PfCRT) Mutations: Novel mutations in the pfcrt gene are considered the main drivers of high-level piperaquine resistance.[11][15] These mutations, such as F145I, M343L, and G353V, arise on existing chloroquine-resistant PfCRT haplotypes (like Dd2) and are thought to enhance the efflux of piperaquine from the digestive vacuole, reducing its intracellular concentration.[11][16][17] Interestingly, some of these mutations can re-sensitize the parasite to chloroquine.[15]
-
Plasmepsin II & III (PfPM2/3) Gene Amplification: Increased copy numbers of the genes encoding the hemoglobin-degrading proteases Plasmepsin II and III have also been linked to reduced piperaquine sensitivity.[18][19] The exact mechanism is still under investigation, but it is hypothesized that increased protease activity may alter hemoglobin digestion or digestive vacuole physiology in a way that confers tolerance to piperaquine.[18]
Figure 2: Molecular Drivers of Piperaquine Resistance.
Detecting Resistance Markers: qPCR for PfPM2/3 Copy Number Variation
Quantitative PCR (qPCR) is a robust and scalable method for monitoring the amplification of pfpm2/3 genes in clinical isolates, serving as a valuable tool for resistance surveillance.[18][20]
Protocol 4: qPCR for PfPM2/3 Copy Number Variation (CNV) Analysis
The integrity of this protocol relies on the use of a single-copy reference gene (β-tubulin) and a calibrator sample (e.g., 3D7 strain DNA with a known single copy), which allows for accurate relative quantification.
-
Objective: To determine the copy number of the pfpm2 and/or pfpm3 genes relative to a single-copy control gene.
-
Materials:
-
Genomic DNA extracted from P. falciparum isolates (from dried blood spots or culture)
-
Primers and probes specific for pfpm2/3 and a reference gene (e.g., β-tubulin)
-
qPCR master mix (e.g., TaqMan or SYBR Green-based)
-
Calibrator DNA (from a strain with a known single copy of pfpm2/3, e.g., 3D7)
-
qPCR instrument
-
-
Procedure:
-
Reaction Setup: Prepare qPCR reactions in triplicate for each sample. Each reaction should contain qPCR master mix, specific primers/probes for the target gene (pfpm2 or pfpm3) and the reference gene (β-tubulin), and template DNA.
-
Include a no-template control (NTC) to check for contamination and a calibrator sample in each run.
-
qPCR Cycling: Perform the amplification on a qPCR instrument using standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 58-60°C).[20]
-
-
Data Analysis (ΔΔCt Method):
-
Determine the threshold cycle (Ct) for the target and reference genes for each sample.
-
Calculate ΔCt for each sample: ΔCt = (Cttarget gene - Ctreference gene)
-
Calculate ΔΔCt for each sample: ΔΔCt = (ΔCtsample - ΔCtcalibrator)
-
Calculate the copy number: Copy Number = 2-ΔΔCt [21]
-
A copy number significantly greater than 1 indicates gene amplification.
-
Section 4: In Vivo Research Models and Pharmacodynamics
Murine malaria models are indispensable for preclinical evaluation of antimalarial efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[2][22] The Plasmodium berghei infection model in Swiss mice is commonly used for these studies.[2][3]
In Vivo Efficacy Testing
A standard in vivo test involves treating infected mice with the drug and monitoring parasitemia over time to assess efficacy.
Protocol 5: Murine Model for Single-Dose Piperaquine Efficacy
This protocol's self-validation comes from the inclusion of an untreated control group, which demonstrates the natural course of infection and provides a baseline against which drug efficacy is measured.
-
Objective: To evaluate the in vivo efficacy of a single dose of piperaquine in a P. berghei-infected mouse model.
-
Materials:
-
Procedure:
-
Infection: Inoculate mice intraperitoneally (i.p.) or intravenously (i.v.) with 1x10⁷ P. berghei-parasitized erythrocytes.[24]
-
Drug Formulation: Prepare the piperaquine formulation. For a solution, dissolve in a vehicle like DMSO/PEG300/Tween 80/water.[7] For a suspension, use a vehicle like glycerol/phosphate buffer/polysorbate 80.[23]
-
Treatment: At a starting parasitemia of 2-5% (typically 64 hours post-inoculation), administer a single i.p. dose of piperaquine (e.g., 10, 30, or 90 mg/kg).[2][22] A control group should receive the vehicle only.
-
Monitoring: Monitor parasitemia daily by preparing Giemsa-stained thin blood smears from tail blood.[24] Also monitor mouse survival and general health.
-
Endpoints: Key endpoints include the rate of parasite clearance, the time to recrudescence (reappearance of parasites), and the median survival time of the mice.[2][22]
-
Pharmacodynamic Insights from Murine Models
In vivo studies have provided critical insights into piperaquine's pharmacodynamics. A single high dose (e.g., 90 mg/kg) can clear parasitemia, which may be followed by a period of sub-patent infection and subsequent recrudescence.[3] The long elimination half-life of piperaquine (around 16-18 days in mice) contributes to a sustained antimalarial effect.[2][22] However, studies also show that once the residual plasma concentration drops below a certain threshold (e.g., <10 µg/L), it becomes ineffective at suppressing a new infection, highlighting the importance of appropriate dosing in combination therapies to prevent resistance.[2][25]
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of Piperaquine in Murine Models
| Parameter | Typical Value in Mice | Significance for Research |
| Elimination Half-Life (t₁/₂) | 16-18 days[2][22] | Explains the long post-treatment prophylactic effect. Important for designing combination therapy studies. |
| Effective Single Dose | 10-90 mg/kg (i.p.)[2][22] | Demonstrates potent in vivo activity. Dose-ranging studies are crucial to establish efficacy. |
| Recrudescence Time | ~7-8 days post-treatment (after initial clearance)[3] | Indicates that a single dose may not be curative and highlights the need for a partner drug. |
| Ineffective Residual Concentration | <10 µg/L[25] | Defines the concentration below which the drug loses its suppressive activity, a key parameter for modeling resistance pressure. |
References
- 1. Piperaquine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. Piperaquine resistant Cambodian Plasmodium falciparum clinical isolates: in vitro genotypic and phenotypic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivochem.net [invivochem.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Piperaquine tetraphosphate | Parasite | 911061-10-4 | Invivochem [invivochem.com]
- 10. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 11. malariaworld.org [malariaworld.org]
- 12. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. PfCRT mutations conferring piperaquine resistance in falciparum malaria shape the kinetics of quinoline drug binding and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. malariaworld.org [malariaworld.org]
- 19. researchgate.net [researchgate.net]
- 20. academicjournals.org [academicjournals.org]
- 21. Copy number variation of plasmepsins 2 and 3 genes in <i>Plasmodium falciparum</i> isolates and implication for dihydroartemisinin-piperaquine resistance in Ghana | Health Sciences Investigations Journal [ajol.info]
- 22. Pharmacokinetics and pharmacodynamics of piperaquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmv.org [mmv.org]
- 25. Piperaquine Pharmacodynamics and Parasite Viability in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: A Validated HPLC Method for the Quantification of Piperaquine Tetraphosphate Tetrahydrate in Pharmaceutical Formulations
Introduction
Piperaquine, an antimalarial bisquinoline compound, is a critical therapeutic agent, particularly in combination therapies for treating uncomplicated Plasmodium falciparum malaria.[1][2][3] Its efficacy is dependent on achieving and maintaining therapeutic concentrations, making robust and reliable analytical methods essential for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of piperaquine tetraphosphate tetrahydrate. The method is designed to be simple, precise, and stability-indicating, suitable for routine analysis in a quality control laboratory.
Principle of the Method: The Science Behind the Separation
This method employs reversed-phase chromatography, a technique ideally suited for the separation of moderately polar to non-polar compounds like piperaquine.
-
The Stationary Phase: A C18 (octadecylsilane) column is used as the stationary phase.[4][5] The long C18 alkyl chains create a non-polar, hydrophobic environment. Piperaquine, being a large molecule with significant hydrophobic regions, interacts with and is retained by this stationary phase.[4][5][6] The use of modern, high-purity, base-deactivated silica minimizes secondary interactions between the basic piperaquine molecule and acidic silanol groups on the silica surface, thereby ensuring better peak shape and reproducibility.[6][7]
-
The Mobile Phase: The mobile phase consists of a polar mixture of an aqueous buffer (phosphate buffer) and an organic modifier (methanol or acetonitrile). By adjusting the ratio of these components, we can control the elution of piperaquine. A higher percentage of the organic solvent will decrease the polarity of the mobile phase, leading to stronger competition for the stationary phase and thus, a shorter retention time for piperaquine.
-
The Role of pH: Piperaquine is a basic compound with multiple nitrogen atoms that can be protonated. The pH of the mobile phase is a critical parameter that dictates the ionization state of the analyte.[8][9][10] By setting the mobile phase to an acidic pH (e.g., 3.6-4.6), we ensure that the piperaquine molecule is consistently protonated (positively charged).[2][8][11] This prevents peak splitting or tailing that can occur if the molecule exists in multiple ionization states during its transit through the column.[10][12] Maintaining a pH at least one or two units away from the analyte's pKa results in sharp, symmetrical peaks and stable, reproducible retention times.[8][10]
Instrumentation and Materials
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile, HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
0.45 µm Membrane Filters
Instrumentation
-
HPLC system with isocratic pumping capability (e.g., Agilent 1260 Infinity II)[6]
-
UV-Vis or Photodiode Array (PDA) Detector
-
Autosampler
-
Column Oven
-
Chromatography Data System (CDS) Software
-
Analytical Balance
-
pH Meter
-
Sonicator
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These parameters have been selected based on a synthesis of validated methods to provide robust and reliable results.[8][9][11][13]
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Symmetry, Xterra, Inertsil) |
| Mobile Phase | Methanol : Phosphate Buffer (pH 4.6) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 273 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 7-10 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: High-level workflow for HPLC analysis of Piperaquine.
Step 1: Mobile Phase Preparation (Phosphate Buffer, pH 4.6)
-
Prepare Buffer: Accurately weigh 6.8 grams of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.[2][13]
-
Adjust pH: Adjust the pH of the buffer solution to 4.6 using orthophosphoric acid.[2][13]
-
Mix Mobile Phase: Combine 700 mL of HPLC grade methanol with 300 mL of the prepared phosphate buffer (a 70:30 v/v ratio).[2][13]
-
Degas: Degas the mobile phase for at least 5-10 minutes using an ultrasonic bath to remove dissolved gases, which can cause baseline noise and interfere with pump operation.[2][13]
-
Filter: Filter the mobile phase through a 0.45 µm membrane filter to remove particulate matter that could damage the HPLC column.[2][13]
Step 2: Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.[2][13]
-
Dissolve: Add approximately 7 mL of the diluent (mobile phase) and sonicate for 5 minutes or until the standard is completely dissolved.[2][13]
-
Dilute to Volume: Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent. This creates a working standard suitable for injection. Further dilutions can be made to establish a calibration curve for linearity validation.[2]
Step 3: Sample Preparation (from Tablets)
-
Weigh and Crush: Accurately weigh no fewer than 10 tablets and calculate the average weight. Crush the tablets into a fine, uniform powder using a mortar and pestle.[2]
-
Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 10 mg of piperaquine and transfer it to a 10 mL volumetric flask.[2]
-
Extract and Dissolve: Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the active pharmaceutical ingredient (API) from the excipients.[2]
-
Dilute to Volume: Dilute to the mark with diluent, mix well, and filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.
-
Working Sample Solution: Further dilute the filtered solution to a final concentration within the linear range of the method (e.g., 100 µg/mL). For instance, pipette 1.0 mL of the filtered stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.
Method Validation and System Suitability
This analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][9] The system suitability must be checked before each analytical run to ensure the chromatographic system is performing adequately.
The logical flow for method validation is outlined below.
Caption: Core parameters for HPLC method validation per ICH guidelines.
System Suitability Test (SST)
Inject the working standard solution five or six times. The acceptance criteria are as follows:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Typical Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC method for piperaquine.
| Validation Parameter | Typical Range / Value |
| Linearity Range | 25 - 150 µg/mL[8] |
| Correlation Coeff. (r²) | ≥ 0.999[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0%[9] |
| Limit of Detection (LOD) | ~2-3 µg/mL[5] |
| Limit of Quantitation (LOQ) | ~8-9 µg/mL[5] |
| Robustness | Unaffected by small changes in flow rate, pH, mobile phase composition |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, accurate, precise, and robust for the quantitative determination of this compound in pharmaceutical dosage forms. The detailed protocol, grounded in established chromatographic principles, provides a reliable framework for quality control laboratories. Adherence to the system suitability and method validation protocols ensures the integrity and consistency of the analytical results, supporting the delivery of safe and effective antimalarial medicines.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. Why Is C18 Column Mostly Used in HPLC - Hawach [hawachhplccolumn.com]
- 6. bvchroma.com [bvchroma.com]
- 7. hplc.eu [hplc.eu]
- 8. moravek.com [moravek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 12. agilent.com [agilent.com]
- 13. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
preparing piperaquine tetraphosphate tetrahydrate stock solutions
Application Note & Protocol
Topic: Preparation of Piperaquine Tetraphosphate Tetrahydrate Stock Solutions for Research Applications
Introduction: The Critical Role of Accurate Stock Solution Preparation
Piperaquine, a bisquinoline antimalarial agent, is a cornerstone of combination therapies, demonstrating high efficacy against chloroquine-resistant strains of Plasmodium falciparum and Plasmodium vivax[1][2]. Its formulation as a tetraphosphate tetrahydrate salt enhances its pharmaceutical properties, including solubility and stability[2][3]. For researchers in drug development and parasitology, the accurate and reproducible preparation of piperaquine stock solutions is the foundational step for generating reliable data in in vitro and in vivo studies.
This guide provides a comprehensive framework for preparing, handling, and storing this compound solutions. Moving beyond a simple list of steps, this document elucidates the scientific rationale behind key decisions in the workflow, ensuring that protocols are not just followed, but understood. This approach is designed to empower researchers to adapt methodologies to their specific experimental contexts while maintaining the highest standards of scientific integrity.
Physicochemical Properties and Compound Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. This salt form is a white to off-white, hygroscopic powder that is sensitive to air, necessitating careful handling and storage[2].
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₂Cl₂N₆·4H₃PO₄·4H₂O | [1][2][3] |
| Molecular Weight | 999.55 g/mol | [1][2][3] |
| Appearance | White to orange to green powder/crystal | [2][3] |
| Purity | ≥98% (HPLC) | [3] |
| Melting Point | ~252 °C (decomposes) | [2][3] |
| Key CAS Number | 915967-82-7 | [1] |
Safety, Handling, and Storage: A Self-Validating System
Treating laboratory reagents with the appropriate caution is the first step in any validatable protocol. This compound is considered a hazardous chemical and requires specific handling procedures to ensure user safety and compound integrity.
3.1 Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent ingestion and inhalation[4][5]. All handling of the powder should occur in a well-ventilated area or a chemical fume hood[6].
-
Required PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[4][7].
-
Hand Protection: Wear compatible chemical-resistant gloves[4][6][7].
-
Body Protection: A lab coat or protective suit is necessary to prevent skin exposure[6][7].
-
Respiratory Protection: For handling larger quantities of powder, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn[4][7].
-
3.2 Storage Conditions for Powder and Stock Solutions
The stability of piperaquine is directly linked to its storage conditions. As the compound is hygroscopic, it must be protected from moisture[2][4][8].
| Form | Temperature | Duration | Conditions | Source(s) |
| Powder | 2-8°C or 4°C | 2 years | Keep tightly closed in a dry, cool, well-ventilated place. Store desiccated. | [1][7] |
| Powder | -20°C | 3 years | For long-term storage. | [1] |
| Stock Solution | -20°C | 1 month | Aliquoted in tightly sealed vials. Avoid repeated freeze-thaw cycles. | [1][8][9] |
| Stock Solution | -80°C | 6 months - 1 year | For extended long-term storage. | [1][8][9] |
The Science of Solubilization: Solvent Selection and Rationale
The choice of solvent is the most critical decision in preparing a stock solution. The goal is to achieve the desired concentration while ensuring the solvent is compatible with the downstream application (e.g., cell culture assays). The solubility of this compound is complex and subject to conflicting reports, underscoring the need for a nuanced approach.
4.1 Solubility Profile
| Solvent | Reported Solubility | Notes & Causality | Source(s) |
| Water | ≥5 mg/mL to ≥10 mg/mL | Often requires ultrasonic treatment to fully dissolve. Solubility is pH-dependent; the phosphate salt form enhances aqueous solubility compared to the free base. | [1][8] |
| 0.5% Lactic Acid | Not quantified, but used successfully | The mild acidification protonates the basic nitrogen atoms in the piperaquine structure, increasing its polarity and dramatically improving solubility in aqueous media for cell culture. | [10][11] |
| DMSO | Insoluble to 20 mg/mL | Reports are highly variable. Some sources state it is insoluble or slightly soluble, while others report clear solubility up to 20 mg/mL. This discrepancy may be due to the quality (anhydrous vs. moisture-absorbed) of the DMSO or variations in the compound batch. It is critical to empirically test solubility with a small amount first. | [8][9][12] |
| Ethanol | Almost insoluble | The non-polar nature of ethanol is not conducive to dissolving the highly charged phosphate salt of piperaquine. | [10] |
4.2 Solvent Selection Workflow
The following diagram outlines the decision-making process for choosing an appropriate solvent system.
Caption: Decision workflow for selecting the optimal solvent system.
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing high-concentration stock solutions. Always perform calculations before weighing the compound.
5.1 General Stock Solution Preparation Workflow
This diagram illustrates the universal steps applicable to all protocols.
Caption: Standardized workflow for preparing sterile stock solutions.
5.2 Protocol 1: Preparation of Aqueous Stock Solution using Lactic Acid
This is the recommended method for preparing solutions intended for cell-based antimalarial assays, as it is documented to be effective and culture-compatible[10][11].
-
Objective: To prepare a sterile, aqueous stock solution (e.g., 1 mg/mL).
-
Materials:
-
This compound (MW: 999.55 g/mol )
-
Sterile, cell-culture grade water
-
0.5% Lactic Acid solution (sterile)
-
Sterile conical tubes or vials
-
Calibrated analytical balance and weigh paper/boat
-
Calibrated micropipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Methodology:
-
Calculation: Determine the mass of piperaquine needed. For a 1 mg/mL solution in 10 mL: Mass = 1 mg/mL * 10 mL = 10 mg
-
Weighing: Accurately weigh 10 mg of piperaquine powder and transfer it to a sterile 15 mL conical tube.
-
Solubilization: Add 10 mL of 0.5% lactic acid solution to the tube.
-
Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe and dispense the solution into a new sterile tube. This step is critical for in vitro applications to prevent contamination[8].
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile cryovials. Store immediately at -20°C for up to one month or -80°C for longer-term storage[1][8].
-
5.3 Protocol 2: Preparation of Stock Solution in DMSO
This protocol should be approached with caution due to conflicting solubility data. It is essential to use high-quality, anhydrous DMSO and to perform a small-scale test first.
-
Objective: To prepare a high-concentration stock solution (e.g., 10 mg/mL) in an organic solvent.
-
Materials:
-
This compound
-
Anhydrous, sterile-filtered DMSO
-
All other materials as listed in Protocol 1.
-
-
Methodology:
-
Calculation: For a 10 mg/mL solution in 1 mL: Mass = 10 mg/mL * 1 mL = 10 mg
-
Weighing: Accurately weigh 10 mg of piperaquine powder and transfer to a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously. If the compound does not dissolve, sonicate in a water bath for 5-10 minutes. Observe for a clear solution. If solubility is poor, do not proceed with this solvent.
-
Aliquoting & Storage: As DMSO is hygroscopic, work quickly. Aliquot the solution into vials designed for low-temperature storage. Store at -20°C or -80°C with desiccant.
-
5.4 Preparation of Working Solutions for In Vitro Assays
Stock solutions are highly concentrated and must be diluted to the final concentrations required for experiments. For antimalarial assays, concentrations are often in the nanomolar (nM) range[10].
-
Methodology:
-
Thaw one aliquot of the stock solution. Do not reuse thawed aliquots that have been stored at room temperature for extended periods.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium (e.g., RPMI-1640) to achieve the desired final concentrations for your assay plate[11][13].
-
For example, to test a range of 6.25 nM to 400 nM, a multi-step dilution series will be necessary[10].
-
Ensure the final concentration of the solvent (e.g., lactic acid or DMSO) in the culture well is non-toxic to the cells or parasites. Typically, the final DMSO concentration should not exceed 0.5-1%[14].
-
Troubleshooting
-
Problem: Compound fails to dissolve in water.
-
Problem: Precipitate forms when diluting a DMSO stock solution into an aqueous culture medium.
-
Solution: This is a common issue when a compound is poorly soluble in water[15]. Lower the concentration of the intermediate dilution steps or increase the volume of the aqueous medium to ensure the compound stays in solution.
-
References
- 1. abmole.com [abmole.com]
- 2. Buy this compound | 915967-82-7 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biosynth.com [biosynth.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. medkoo.com [medkoo.com]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Application Notes: Piperaquine Tetraphosphate Tetrahydrate for In Vivo Animal Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of Piperaquine in Antimalarial Research
Piperaquine (PQ) is a pivotal bisquinoline antimalarial drug that has seen a resurgence in use as a partner in artemisinin-based combination therapies (ACTs).[1] Developed in the 1960s, it was widely used in China to replace chloroquine but fell out of favor as a monotherapy due to resistance.[1] Today, its combination with dihydroartemisinin (DHA) is a first-line treatment for uncomplicated Plasmodium falciparum malaria recommended by the World Health Organization.[2] The long elimination half-life of piperaquine provides a sustained antimalarial effect, targeting residual parasites and offering a period of post-treatment prophylaxis.[2][3][4]
This guide provides a comprehensive framework for designing and executing preclinical in vivo animal studies using piperaquine tetraphosphate tetrahydrate. It synthesizes critical information on the compound's properties, proven protocols for efficacy testing, and key considerations for pharmacokinetic and toxicological evaluation. All methodologies are presented with a focus on scientific rigor and ethical conduct, adhering to the principles of the ARRIVE guidelines.[5][6][7][8][9]
Physicochemical & Formulation-Relevant Properties
Successful in vivo studies begin with a thorough understanding of the test article's physical and chemical characteristics. This compound is a salt form designed to improve upon the properties of the parent base.
Solubility is a critical parameter. The compound is described as being slightly soluble in water at neutral pH.[10] Reports indicate a water solubility of approximately 5-10 mg/mL, which can be enhanced with sonication.[11] Its solubility is pH-dependent, and it is practically insoluble in ethanol.[10] This limited aqueous solubility classifies it as a challenging compound to formulate for oral administration, necessitating the use of specific vehicles to ensure adequate bioavailability for preclinical assessment.[12][13][14]
| Property | Value / Description | Source(s) |
| Appearance | White to orange or green powder/crystal | [11] |
| Molecular Weight | ~999.55 g/mol | [15] |
| Water Solubility | 5-10 mg/mL (neutral pH); can be enhanced with sonication. | [11][16][17] |
| DMSO Solubility | 20 mg/mL | [16] |
| Stability | Hygroscopic and air-sensitive; store under inert gas. | [11] |
Pharmacology & Mechanism of Action
Piperaquine's antimalarial activity is centered within the parasite's digestive vacuole. Like other 4-aminoquinolines, its primary mechanism involves the disruption of heme detoxification.[1][3][18]
-
Hemoglobin Digestion: The parasite digests host hemoglobin, releasing large quantities of toxic free heme.[19]
-
Heme Polymerization: To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline form called hemozoin.[3][19]
-
Inhibition by Piperaquine: Piperaquine accumulates in the digestive vacuole and interferes with this polymerization process.[1][18] This leads to a buildup of toxic free heme, which causes oxidative damage to parasite membranes and other components, ultimately leading to cell death.[3][20][21][22]
Caption: Mechanism of Action of Piperaquine.
Preclinical In Vivo Study Design: A Practical Guide
Animal Model Selection
The most common and well-established model for preliminary in vivo antimalarial screening is the murine malaria model using Plasmodium berghei.[23][24][25]
-
Plasmodium berghei ANKA strain: This is a widely used strain that can produce a lethal infection in mice.[26][27] In susceptible mouse strains like C57BL/6, it can be used to model severe malaria, including cerebral malaria.[23] For standard efficacy tests, mouse strains such as Swiss albino or ICR are commonly used.[27][28]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare, such as those provided by the IACUC. The ARRIVE guidelines should be followed to ensure transparent and robust reporting of research.[5][6][7][8][9]
Dose Formulation & Vehicle Selection
Due to piperaquine's poor water solubility, selecting an appropriate vehicle is critical for achieving consistent and adequate oral bioavailability.[12][13][29]
Scientist's Note: The goal of the formulation is to create a homogenous and stable suspension or solution that can be accurately dosed. For poorly soluble compounds, a suspension in an aqueous vehicle containing suspending and wetting agents is a common and effective strategy.[26][30]
Recommended Vehicle: A standard and widely published vehicle for oral gavage of antimalarials in mice is a mix of Tween 80 and carboxymethylcellulose (CMC).[26]
Protocol: Preparation of Piperaquine Suspension (10 mg/mL)
-
Calculate Required Mass: Determine the total mass of this compound needed for the study cohort, including a small excess (~10-20%) to account for transfer losses.
-
Prepare Vehicle:
-
Prepare a 0.5% (w/v) solution of low-viscosity Sodium Carboxymethylcellulose (Na-CMC) in distilled water.
-
Add Tween 80 to the Na-CMC solution to a final concentration of 0.5% (v/v).
-
Mix thoroughly until a homogenous solution is formed.
-
-
Weigh Compound: Accurately weigh the required amount of piperaquine powder.
-
Create a Paste: In a mortar, add a small amount of the vehicle to the piperaquine powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while mixing continuously. Transfer the mixture to a calibrated sterile container and adjust to the final volume.
-
Homogenize: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing. The suspension should be continuously stirred during the dosing procedure to ensure each animal receives the correct dose.
-
Stability: This suspension should be prepared fresh daily.
Protocol: The 4-Day Suppressive Test (Peters' Test)
The 4-day suppressive test is the standard primary in vivo assay to evaluate the efficacy of a potential antimalarial compound against an established blood-stage infection.[31][32][33][34]
Objective: To determine the percent suppression of parasitemia in treated mice compared to an untreated control group.
Materials:
-
P. berghei infected donor mouse with rising parasitemia (typically 5-15%).
-
Healthy experimental mice (e.g., Swiss albino, female, 20-25g).
-
Alsever's solution or PBS with heparin.
-
Piperaquine suspension, vehicle, and positive control (e.g., Chloroquine at 10 mg/kg).
-
Microscope, glass slides, Giemsa stain.
Step-by-Step Methodology:
-
Day 0: Infection
-
Anesthetize the donor mouse and collect blood via cardiac puncture into a heparinized tube.
-
Dilute the blood with a suitable buffer (e.g., PBS) to achieve a final concentration of 1x10^7 parasitized red blood cells (pRBCs) per 0.2 mL.
-
Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the infected blood suspension.[34]
-
-
Group Allocation & Dosing (Day 0 - Day 3)
-
Randomly allocate mice into experimental groups (n=5 per group is standard).[35]
-
Approximately 2-3 hours post-infection, administer the first dose of the respective treatments via oral gavage (p.o.).[32]
-
Continue daily oral dosing at the same time for the next three consecutive days (Day 1, 2, and 3).
-
-
Day 4: Parasitemia Determination
-
On the day after the last dose, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Examine the slides under a microscope (100x oil immersion) and count the number of pRBCs out of at least 1000 total RBCs.
-
Calculate the average percent parasitemia for each group.
-
-
Data Analysis
-
Calculate the percent suppression of parasitemia using the following formula: % Suppression = [ (Mean Parasitemia of Vehicle Control - Mean Parasitemia of Treated Group) / Mean Parasitemia of Vehicle Control ] * 100
-
Compounds showing significant suppression can be advanced to dose-ranging studies to determine the ED50 and ED90 (the effective doses required to suppress parasitemia by 50% and 90%, respectively).[26]
-
Caption: Workflow for the 4-Day Suppressive Test.
Pharmacokinetic (PK) & Toxicological Profile
Pharmacokinetics
Piperaquine is characterized by a very long terminal elimination half-life. In mice, the half-life has been reported to be between 16 and 18 days.[28][36] This slow elimination is key to its prophylactic effect.
-
Study Design: PK studies typically involve administering a single dose (or multiple doses) and collecting blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72 hours and extending for several days/weeks).
-
Sample Collection: Blood is collected via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of piperaquine are typically quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[37]
Safety and Toxicology
While generally well-tolerated at therapeutic doses, preclinical studies at higher doses are essential to define the safety margin.
-
Key Findings in Mice: Studies in Swiss mice have investigated the effects of repeated high oral doses of piperaquine phosphate.[37][38]
-
At high cumulative doses (approx. 50 times the human equivalent), effects included weight loss, increased liver and kidney weights, elevated Alanine Aminotransferase (ALT), and low albumin.[37][39]
-
Histopathology revealed minor hepatotoxicity (cytoplasmic and inflammatory effects) and minor renal tubular cell changes at high doses.[37][38]
-
No significant effects on heart muscle were observed in these specific mouse studies.[37]
-
| Parameter | Observation at High Doses (Mice) | Source(s) |
| Body / Organ Weight | Weight loss; increased liver and kidney weights. | [37][38][39] |
| Biochemistry | Elevated ALT, low serum albumin. | [37][38][39] |
| Hematology | Modest fluctuations in total white cells and neutrophils. | [37][38] |
| Histopathology | Minor hepatotoxicity and minor renal changes. | [37][38] |
| Reproductive Tox | No significant reproductive toxicity observed in mice. | [40] |
| Acute Toxicity (LD50) | The LD50 in mice was reported to be ~1100 mg/kg. | [41] |
Clinical Relevance - Cardiotoxicity: A known concern with some quinoline antimalarials is the potential for QT interval prolongation on an electrocardiogram (ECG). While not observed in the cited mouse histology studies, this is a critical safety parameter to monitor in higher animal models (e.g., dogs, monkeys) and in clinical trials.[41]
Conclusion
This compound is a potent, long-acting antimalarial that is a cornerstone of modern combination therapy. Its successful evaluation in preclinical in vivo models depends on a rational approach to formulation development to overcome its poor solubility, adherence to standardized efficacy protocols like the 4-day suppressive test, and a clear understanding of its pharmacokinetic and toxicological profile. This guide provides the foundational protocols and scientific rationale to empower researchers to conduct robust and reproducible in vivo studies, ultimately contributing to the global fight against malaria.
References
- 1. Piperaquine - Wikipedia [en.wikipedia.org]
- 2. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 4. What is Artesunate/Piperaquine used for? [synapse.patsnap.com]
- 5. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 6. Home | ARRIVE Guidelines [arriveguidelines.org]
- 7. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 8. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. euprim-net.eu [euprim-net.eu]
- 10. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 915967-82-7 [smolecule.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ≥98% (HPLC), autophagy inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria | Springer Nature Experiments [experiments.springernature.com]
- 24. Plasmodium berghei malaria model – biology and technologies – P.BERGHEI [pberghei.nl]
- 25. ajpp.in [ajpp.in]
- 26. mmv.org [mmv.org]
- 27. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacokinetics and pharmacodynamics of piperaquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. 4-day suppressive test: Significance and symbolism [wisdomlib.org]
- 32. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 35. med.nyu.edu [med.nyu.edu]
- 36. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 37. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 38. Toxicology and pharmacokinetics of piperaquine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
Application Note & Protocols: Development of Advanced Drug Delivery Systems for Piperaquine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Advanced Piperaquine Delivery
Piperaquine (PQ) is a pivotal bisquinoline antimalarial drug, integral to artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated Plasmodium falciparum malaria.[1][2] Developed in the 1960s, it served as a replacement for chloroquine but saw diminished use as a monotherapy due to the emergence of resistance.[3][4] Today, its slow absorption and long biological half-life make it an excellent partner for fast-acting artemisinins, providing a prophylactic effect post-treatment.[2][5]
Despite its efficacy, piperaquine presents significant formulation challenges that can impact both therapeutic outcomes and patient safety:
-
Poor Solubility: Piperaquine is a lipophilic, or fat-soluble, compound with low aqueous solubility, which can limit its oral bioavailability.[3][6]
-
Food Effect: The oral bioavailability of piperaquine is significantly influenced by food, particularly high-fat meals, which can increase drug exposure and variability.[6][7]
-
Cardiotoxicity Concerns: A major safety issue is a drug exposure-related prolongation of the QT interval, a measure of heart rhythm.[3][5][8] This risk is exacerbated by the unpredictable increase in absorption when taken with food.[8]
-
Patient Adherence: The bitter taste of current formulations can be unpalatable, potentially reducing adherence, especially in pediatric populations.[6]
Advanced drug delivery systems, particularly nanocarriers, offer a compelling strategy to mitigate these challenges. By encapsulating piperaquine, we can enhance its solubility, control its release, potentially reduce the food effect, and improve its safety profile, thereby optimizing its therapeutic potential. This document provides a comprehensive guide, including detailed protocols, for the development and characterization of two promising nanocarrier systems for piperaquine: Solid Lipid Nanoparticles (SLNs) and Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles .
Section 1: Pre-Formulation Analysis of Piperaquine
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation of rational drug delivery design.
Key Physicochemical Properties of Piperaquine
A summary of essential data is crucial for selecting appropriate excipients and formulation methods.
| Property | Value / Description | Significance for Formulation | Source |
| Molecular Formula | C₂₉H₃₂Cl₂N₆ | - | [3] |
| Molar Mass | 535.52 g/mol | Influences drug loading calculations and release kinetics. | [3] |
| Appearance | - | - | - |
| Melting Point | 199-204 °C | Critical for methods involving heat, such as hot homogenization for SLNs. | [3] |
| LogP | 5.15 | High value indicates high lipophilicity, making it suitable for lipid/polymer encapsulation but poorly water-soluble. | [9] |
| Aqueous Solubility | Poorly soluble | The primary reason for pursuing advanced delivery systems to enhance bioavailability. | [6][10] |
| Pharmacokinetics | Very large volume of distribution, low oral clearance, and a long terminal elimination half-life (up to 30 days). | Nanocarriers can alter this profile, potentially improving consistency and reducing toxicity. | [7][11] |
Section 2: Formulation of Piperaquine-Loaded Nanocarriers
This section details the rationale and step-by-step protocols for preparing two distinct types of nanocarriers suitable for piperaquine.
Lipid-Based Nanocarriers: Solid Lipid Nanoparticles (SLNs)
Rationale: SLNs are colloidal carriers made from lipids that are solid at room temperature.[12] Their lipidic nature makes them ideal for encapsulating lipophilic drugs like piperaquine.[13] Key advantages include the use of biocompatible and biodegradable materials, enhanced drug stability, potential for controlled release, and ease of scale-up.[12][13][14] The hot homogenization technique is selected here as it is a robust and widely used method.[15]
Workflow for SLN Formulation:
Caption: Workflow for Piperaquine-SLN formulation via hot homogenization.
Protocol 2.1.1: Formulation of Piperaquine-Loaded SLNs by Hot Homogenization
Materials:
-
Piperaquine Phosphate
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate)
-
Surfactant: Poloxamer 188 (Pluronic® F68)
-
Purified Water (Milli-Q® or equivalent)
-
Equipment: High-shear homogenizer (e.g., Ultra-Turrax®), High-pressure homogenizer (HPH), thermostatically controlled water bath, magnetic stirrer.
Methodology:
-
Lipid Phase Preparation:
-
Weigh 500 mg of Compritol® 888 ATO and place it in a glass beaker.
-
Heat the lipid in a water bath to 85°C (approximately 5-10°C above its melting point) until fully melted.
-
Accurately weigh 50 mg of piperaquine phosphate and dissolve it completely in the molten lipid with gentle stirring. Maintain the temperature.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, weigh 1 g of Poloxamer 188 and dissolve it in 40 mL of purified water.
-
Heat this aqueous surfactant solution to 85°C.
-
-
Pre-emulsion Formation:
-
Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a high-shear homogenizer at 10,000 rpm for 5 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately transfer the hot pre-emulsion to the HPH, pre-heated to 85°C.
-
Homogenize the emulsion for 5 cycles at a pressure of 500 bar. This critical step reduces the droplet size to the nanometer range.
-
-
Nanoparticle Formation:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently with a magnetic stirrer until it cools to room temperature.
-
Cooling causes the lipid to recrystallize, entrapping the piperaquine and forming the SLN dispersion.
-
-
Storage: Store the final SLN dispersion at 4°C for further characterization.
Polymer-Based Nanocarriers: PLGA Nanoparticles
Rationale: Poly(lactic-co-glycolic acid) (PLGA) is one of the most widely used polymers in drug delivery due to its excellent biodegradability and biocompatibility; it is also FDA-approved for medical applications.[16][17] PLGA nanoparticles can effectively encapsulate hydrophobic drugs and offer sustained release profiles. The single emulsion-solvent evaporation method is a common and robust technique for preparing PLGA nanoparticles for hydrophobic compounds.[18][19][20]
Structure of a PLGA Nanoparticle:
Caption: Piperaquine encapsulated within a surfactant-stabilized PLGA matrix.
Protocol 2.2.1: Formulation of Piperaquine-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
Piperaquine Phosphate
-
Polymer: PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)
-
Organic Solvent: Dichloromethane (DCM)
-
Stabilizer: Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Purified Water (Milli-Q® or equivalent)
-
Equipment: Probe sonicator, magnetic stirrer, rotary evaporator (optional).
Methodology:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 20 mg of piperaquine phosphate in 4 mL of DCM. Ensure complete dissolution by vortexing or gentle shaking.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% w/v PVA solution by dissolving 400 mg of PVA in 20 mL of purified water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating the mixture using a probe sonicator.
-
Perform sonication in an ice bath to prevent overheating. Sonicate for 3 minutes at 40% amplitude to form a fine oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Immediately transfer the emulsion to a larger beaker and place it on a magnetic stirrer.
-
Stir the emulsion at room temperature for at least 4 hours (or overnight) at a constant speed (e.g., 500 rpm) to allow the DCM to evaporate completely. This process solidifies the PLGA droplets into nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the nanoparticles.
-
Carefully discard the supernatant, which contains residual PVA and non-encapsulated drug.
-
Resuspend the pellet in purified water and repeat the centrifugation step twice more to wash the nanoparticles.
-
-
Storage/Lyophilization:
-
After the final wash, resuspend the nanoparticle pellet in a small volume of cryoprotectant solution (e.g., 5% trehalose) and either store at 4°C for immediate use or freeze-dry (lyophilize) to obtain a stable powder for long-term storage.
-
Section 3: Physicochemical Characterization of Nanocarriers
Characterization is essential to ensure the quality, reproducibility, and performance of the formulated nanocarriers.
Protocol 3.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI (a measure of size distribution width). Laser Doppler Velocimetry is used to measure the zeta potential, which indicates the surface charge and predicts the physical stability of the colloidal dispersion.
Methodology:
-
Dilute the nanoparticle suspension (SLN or PLGA-NP) with purified water to an appropriate concentration (to achieve a count rate between 100-500 kcps).
-
Transfer the diluted sample to a disposable cuvette.
-
Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter (nm), PDI, and Zeta Potential (mV). Perform measurements in triplicate.
Protocol 3.2: Determination of Encapsulation Efficiency (%EE) and Drug Loading (%DL)
Principle: This protocol involves separating the encapsulated drug from the free, unencapsulated drug and quantifying both.
Methodology:
-
Separation of Free Drug:
-
Take a known volume (e.g., 1 mL) of the nanoparticle dispersion.
-
Use an ultrafiltration device (e.g., Amicon® Ultra with a molecular weight cutoff of 10 kDa) to separate the nanoparticles from the aqueous medium.
-
Centrifuge at 4,000 x g for 15 minutes.
-
-
Quantification:
-
Collect the filtrate, which contains the free (unencapsulated) piperaquine.
-
Quantify the amount of piperaquine in the filtrate using a validated HPLC-UV method.
-
Calculate the total amount of drug used in the formulation.
-
-
Calculations:
-
% Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100
-
% Drug Loading (%DL) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Table 2: Example Characterization Data for Piperaquine Formulations
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PQ-SLN | 150 ± 10 | 0.21 ± 0.03 | -25.5 ± 2.1 | 85.2 ± 4.5 |
| PQ-PLGA-NP | 210 ± 15 | 0.18 ± 0.02 | -18.7 ± 1.8 | 76.5 ± 5.1 |
(Note: Data are representative examples and will vary based on specific formulation parameters.)
Section 4: In Vitro Drug Release Studies
Studying the in vitro release profile is critical for predicting the in vivo performance of the delivery system.
Rationale: The dialysis bag method is a widely used and effective technique for assessing drug release from nanoparticulate systems.[21][22][23] It physically separates the nanocarrier formulation (donor compartment) from a larger volume of release medium (acceptor compartment) using a semi-permeable membrane.[22] The membrane allows the diffusion of the released (free) drug but retains the nanoparticles.[21][22]
Experimental Setup for In Vitro Release:
Caption: Diagram of the dialysis bag method for in vitro drug release.
Protocol 4.1: Assessing Piperaquine Release using a Dialysis Bag Method
Materials:
-
Dialysis tubing (e.g., cellulose membrane with a molecular weight cutoff (MWCO) of 12-14 kDa).
-
Release Medium: Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% Tween® 80 to maintain sink conditions for the lipophilic piperaquine.
-
Thermostatically controlled shaking water bath or multi-station dissolution apparatus.
-
HPLC system for quantification.
Methodology:
-
Membrane Preparation: Cut the dialysis tubing into appropriate lengths (e.g., 8 cm) and hydrate it according to the manufacturer's instructions.
-
Sample Loading:
-
Accurately pipette 1 mL of the piperaquine-loaded nanoparticle dispersion (SLN or PLGA-NP) into the pre-hydrated dialysis bag.
-
Securely close both ends of the bag with clips.
-
-
Release Study Initiation:
-
Place each bag into a separate vessel containing 50 mL of pre-warmed (37°C) release medium. This large volume of acceptor fluid helps maintain sink conditions.[21]
-
Place the vessels in a shaking water bath set to 37°C and a constant agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each vessel.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Analysis:
-
Analyze the collected samples for piperaquine concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
-
Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Conclusion and Future Directions
This guide provides a foundational framework for the rational design and evaluation of SLN and PLGA nanoparticle-based delivery systems for piperaquine. The protocols herein describe robust methods for formulation and characterization. Successful development based on these guidelines can lead to piperaquine formulations with improved bioavailability, a more predictable pharmacokinetic profile, and an enhanced safety margin, particularly concerning cardiotoxicity.
Future work should focus on in vivo evaluation in relevant animal models to assess pharmacokinetic parameters and antimalarial efficacy.[1] Furthermore, long-term stability studies of the lyophilized nanoparticle formulations are essential for determining shelf-life and ensuring product viability.
References
- 1. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 3. Piperaquine - Wikipedia [en.wikipedia.org]
- 4. Role of Known Molecular Markers of Resistance in the Antimalarial Potency of Piperaquine and Dihydroartemisinin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cochrane review of dihydroartemisinin-piperaquine for treating uncomplicated malaria | LSTM [lstmed.ac.uk]
- 6. Pharmacokinetics of a Novel Piperaquine Dispersible Granules Formulation Under Fasting and Various Fed Conditions Versus Piperaquine Tablets When Fasted in Healthy Tanzanian Adults: A Randomized, Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. piperaquine phosphate | CAS#:4085-31-8 | Chemsrc [chemsrc.com]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization and Polymorphism of Piperaquine Tetraphosphate Tetrahydrate
Welcome to the technical support center for piperaquine tetraphosphate tetrahydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its crystallization and polymorphism. Here, we address common experimental challenges with in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and field-proven insights.
Troubleshooting Guide: Navigating Crystallization Challenges
The crystallization of this compound can be influenced by a variety of factors, leading to challenges in obtaining the desired crystal form and quality. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Unexpected Polymorph Formation
Scenario: You were aiming to crystallize Form A of piperaquine phosphate, as described in the literature, but analytical characterization (e.g., XRPD, DSC) reveals the presence of a different polymorph (e.g., Form B, D, F, or G).
Root Cause Analysis: The formation of a specific polymorph is a delicate interplay between thermodynamics and kinetics. A metastable form may crystallize first due to faster nucleation, even if another form is more thermodynamically stable.[1] Key factors influencing this outcome include:
-
Solvent System: The choice of solvent and its interaction with the solute can stabilize different polymorphic forms.[2]
-
Supersaturation: The level of supersaturation can dictate which polymorph nucleates.
-
Temperature and Cooling Rate: The rate at which the solution is cooled can significantly impact which crystal form has sufficient time to nucleate and grow.[3][4]
-
Impurities: The presence of even trace amounts of impurities can inhibit the formation of one polymorph while promoting another.[5][6][7]
-
Seeding: Unintentional seeding from the environment with a more stable polymorph can lead to the "disappearance" of a desired metastable form.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected polymorph formation.
Issue 2: Poor Crystal Quality or Amorphous Material Formation
Scenario: The crystallization yields small, poorly defined crystals, an oily precipitate, or an amorphous solid.
Root Cause Analysis: The formation of high-quality crystals requires controlled nucleation and growth. Rapid precipitation, often due to high supersaturation or a fast cooling rate, can lead to the formation of amorphous material or a multitude of small crystals.[9] The solvent choice also plays a critical role in crystal habit.
Troubleshooting Steps:
-
Control Supersaturation:
-
Optimize Solvent System:
-
Experiment with different solvents or solvent mixtures. A solvent in which the compound has moderate solubility is often ideal.
-
-
Seeding:
-
Introduce seed crystals of the desired polymorph at a low level of supersaturation. This will encourage the growth of existing crystals rather than the formation of new nuclei.[10]
-
-
Temperature Control:
-
Consider a temperature cycling or isothermal crystallization approach to promote the growth of larger, more uniform crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of piperaquine phosphate?
A patent (CN102558048A) describes several polymorphic forms of piperaquine phosphate, designated as Crystal Forms A, B, D, F, and G. These forms can be prepared by suspending Crystal Form A in different solvents and stirring for several days.
| Crystal Form | Preparation Method |
| Form A | Crystallized from an aqueous solution of piperazine quinoline and phosphoric acid with controlled cooling. |
| Form B | Suspending Form A in ethanol and stirring at room temperature to 50°C. |
| Form D | Suspending Form A in acetone or methanol and stirring at 50 ± 2°C. |
| Form F | Suspending Form A in acetonitrile and stirring at 50 ± 2°C. |
| Form G | Suspending Form A in water and stirring at room temperature. |
Q2: How can I characterize the different polymorphic forms of this compound?
A combination of analytical techniques is essential for unambiguous characterization:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can distinguish between polymorphs based on their different melting points and enthalpies of fusion. It can also detect polymorphic transformations.
-
Thermogravimetric Analysis (TGA): TGA is useful for determining the water content and assessing the thermal stability of the tetrahydrate form.
-
Vibrational Spectroscopy (FTIR and Raman): These techniques can provide information on differences in molecular conformation and hydrogen bonding between polymorphs.
-
Solid-State NMR (ssNMR): This can provide detailed structural information about the different crystal forms.
Q3: Which is the most stable polymorph of piperaquine phosphate?
The patent CN102558048A suggests that Crystal Forms A, B, C, D, F, and G all show better stability than the amorphous form under high temperature, high humidity, and illumination. However, it does not explicitly state the rank order of stability among the crystalline forms. Generally, the most thermodynamically stable polymorph is the least soluble and has the highest melting point.[11] To determine the most stable form, slurry conversion experiments are often performed, where a mixture of two polymorphs is stirred in a solvent in which they are both sparingly soluble. The less stable form will dissolve and recrystallize as the more stable form over time.[12]
Q4: What are the key considerations for the stability of this compound?
-
Hydration/Dehydration: As a tetrahydrate, the water content is an integral part of the crystal structure. Changes in humidity and temperature can lead to dehydration or rehydration, potentially causing a phase transformation.[13][14][15] It is crucial to control the humidity during storage and processing.
-
Polymorphic Transformation: Metastable polymorphs can convert to a more stable form over time, especially in the presence of a solvent or under mechanical stress (e.g., grinding).[11]
-
Chemical Degradation: Piperaquine phosphate can degrade under certain conditions. Forced degradation studies have shown that it is susceptible to degradation under basic and oxidative conditions.[5]
Q5: How can I control the crystal habit of this compound?
Crystal habit, or the external shape of the crystals, can be modified without changing the internal crystal structure. This is important as it can affect powder properties like flowability and compaction. Factors that influence crystal habit include:
-
Solvent: The choice of solvent can significantly alter the crystal shape.
-
Additives/Impurities: The presence of small molecules can selectively adsorb to certain crystal faces, inhibiting their growth and changing the overall habit.
-
Cooling Rate: The rate of cooling can influence the relative growth rates of different crystal faces.[3]
Caption: Key factors influencing the crystallization outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Disappearing Polymorphs Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Dehydration and Rehydration Mechanisms of Pharmaceutical Crystals: Classification Of Hydrates by Activation Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of hydration and dehydration on the conformation, assembling behavior and photoluminescence of PBLG - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Identifying and Characterizing Piperaquine Degradation Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for piperaquine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals actively working on the stability and impurity profiling of piperaquine. As an antimalarial agent used in critical artemisinin-based combination therapies (ACTs), ensuring the quality, safety, and efficacy of piperaquine involves a thorough understanding of its degradation pathways.[1][2][3]
This document provides in-depth, experience-driven guidance in a question-and-answer format, moving from foundational concepts to detailed experimental protocols and advanced troubleshooting. Our goal is to equip you with the knowledge to anticipate challenges, design robust experiments, and confidently characterize degradation products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding piperaquine stability and analysis.
Q1: What is piperaquine and why is its stability a primary concern?
Piperaquine is a bisquinoline antimalarial drug, structurally belonging to the 4-aminoquinoline class.[1][4][5] It is a cornerstone partner drug in ACTs, notably with dihydroartemisinin (DHA), for treating uncomplicated Plasmodium falciparum malaria.[2][6][7] Its long half-life provides crucial post-treatment prophylaxis.[8]
Stability is a critical quality attribute for any active pharmaceutical ingredient (API). For piperaquine, degradation can lead to:
-
Loss of Potency: A decrease in the concentration of the active drug, potentially rendering the therapy ineffective.
-
Formation of Harmful Impurities: Degradation products may have different toxicological profiles than the parent compound. Regulatory guidelines mandate the identification and characterization of impurities present above a 0.1% threshold.[1] Some studies have predicted a toxicity risk for piperaquine-related impurities using in-silico models.[1][9]
-
Altered Pharmacokinetics: Degradants could interfere with the absorption, distribution, metabolism, or excretion of piperaquine.
Therefore, comprehensive stability profiling is essential for ensuring patient safety, meeting regulatory requirements, and defining appropriate storage conditions and shelf-life.
Q2: Under what conditions does piperaquine typically degrade?
Forced degradation, or stress testing, is used to intentionally degrade the API to identify likely degradation products and validate the stability-indicating power of analytical methods. Studies have shown that piperaquine is particularly susceptible to specific conditions:
-
Oxidative Stress: Significant degradation occurs when piperaquine is exposed to strong oxidizing agents like hydrogen peroxide (e.g., 30% H₂O₂ at room temperature).[1] This often leads to the formation of N-oxides on the piperazine rings.[1][4][9]
-
Basic Hydrolysis: Piperaquine degrades under alkaline conditions (e.g., 0.1 M NaOH at 60°C).[1]
-
Thermal Stress: Elevated temperatures (e.g., 60°C in an oven) can also induce degradation over time.[2]
Conversely, piperaquine has demonstrated notable stability under acidic (e.g., 0.1 M HCl at 60°C) and photolytic stress conditions in some studies.[1]
Q3: What are the primary known degradation products and impurities of piperaquine?
A comprehensive study identified twelve related substances in piperaquine phosphate bulk samples, which were a mix of process impurities and true degradation products.[1][4][5][9]
-
Degradation Products: These are formed when the drug substance is exposed to stress conditions. Key examples include:
-
Piperaquine N-oxide (imp-6): An oxygenated derivative on one of the piperazine ring nitrogens, commonly formed under oxidative stress.[1][4][9]
-
Other Oxidation Products (imp-7, 8, 10): Additional products observed under oxidative conditions.[1][9]
-
Hydrolytic Degradant (imp-9): A product formed under stress conditions.[1][9]
-
-
Process-Related Impurities: These substances originate from the manufacturing process. They can be starting materials, intermediates, or by-products. Examples include isomers of the starting material 4,7-dichloro-quinoline (imp-1, 2, 4) and various synthetic by-products (imp-3, 5, 11, 12).[1][9]
Q4: Which analytical techniques are most suitable for piperaquine degradation studies?
A multi-technique approach is required for the complete separation, identification, and characterization of degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the workhorse technique for separating piperaquine from its impurities and degradation products. A well-developed "stability-indicating" HPLC method is essential. C18 columns are widely used, often with a mobile phase consisting of a phosphate buffer and an organic solvent like methanol or acetonitrile.[1][6][7][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for identifying unknown peaks.
-
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, provides highly accurate mass measurements, allowing for the determination of elemental compositions for unknown degradants.[1][11]
-
Tandem Mass Spectrometry (MS/MS) helps in structural elucidation by fragmenting the degradant molecule and comparing its fragmentation pattern to that of the parent drug.[12][13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure confirmation of isolated degradation products.[1][4][9] This requires isolating a sufficient quantity of the impurity, often via preparative HPLC.
Section 2: Experimental Design & Protocols
This section provides actionable protocols and workflows for conducting robust degradation studies.
Protocol: Designing and Executing a Forced Degradation Study
Causality: The objective of a forced degradation study is to generate degradation products under accelerated conditions to understand degradation pathways and to develop a stability-indicating analytical method. The conditions are chosen to be more severe than standard stability testing, as outlined in the ICH Q1B guideline.[1]
Workflow for Forced Degradation Studies
Caption: Workflow for a piperaquine forced degradation study.
Recommended Stress Conditions for Piperaquine
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Rationale & Expected Outcome |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 30 min @ 60°C | To assess stability in acidic environments. Piperaquine is generally stable.[1] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 30 min @ 60°C | To assess stability in alkaline environments. Significant degradation is expected.[1] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | 30 min @ Room Temp | To mimic oxidative stress. This is a key degradation pathway, leading to N-oxides.[1][9] |
| Thermal | Dry Heat (Oven) | Up to 21 days @ 60°C | To evaluate the effect of heat on the solid or solution form of the drug.[2] |
| Photostability | ICH Q1B compliant light source | Overall illumination ≥ 1.2 million lux hours; UV energy ≥ 200 watt hours/m² | To assess light sensitivity. Piperaquine has shown resistance to photolytic degradation.[1] |
Step-by-Step Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve piperaquine phosphate in a suitable solvent (e.g., a mixture of water and organic solvent) to a concentration of approximately 800-1000 µg/mL.[1]
-
Apply Stress: For each condition, mix the stock solution with the stressor. For example, for base hydrolysis, mix equal volumes of the drug stock and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate: Place the samples in the specified conditions (e.g., water bath at 60°C). Include a control sample (drug solution without stressor) kept at room temperature.
-
Neutralize & Dilute: After the incubation period, cool the samples to room temperature. Neutralize the acid- and base-stressed samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Analyze: Dilute all samples to a suitable final concentration for HPLC analysis. Analyze the stressed samples, a non-degraded standard, and a blank (stressed solvent without drug) by your stability-indicating HPLC method.
Section 3: Troubleshooting Guide
This section provides solutions to common experimental challenges in a Q&A format.
Q: My piperaquine peak shows significant tailing on my C18 column. What is causing this and how can I fix it?
A: Causality and Solution
This is a classic issue when analyzing basic compounds like piperaquine on silica-based columns. The root cause is the interaction between the basic amine groups in piperaquine and acidic residual silanol groups on the HPLC column's stationary phase. This secondary interaction leads to peak tailing.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is well below the pKa of the silanol groups (~pH 3.5-4.5) or well above the pKa of piperaquine's amines. A common approach is to work at a lower pH (e.g., 3.0-4.0) to keep the silanols non-ionized.
-
Use a Competitive Base: Add a small amount of a "masking agent" like triethylamine (TEA) to the mobile phase (e.g., 0.1%). TEA is a small basic molecule that will preferentially interact with the active silanol sites, preventing piperaquine from doing so.
-
Select a Modern Column: Use a high-purity silica column with end-capping (e.g., modern C18 columns) or a hybrid particle column. These columns have fewer residual silanol groups and provide much better peak shape for basic analytes. A Phecda-C18 column has been successfully used for this purpose.[1]
Q: I see several new peaks in my stressed samples. How do I confirm they are actual degradation products and not artifacts?
A: Causality and Solution
It is crucial to differentiate true degradants from artifacts originating from the solvent, reagents, or sample matrix. A systematic approach is required.
Verification Protocol:
-
Analyze a Placebo/Blank: Prepare a blank solution containing all components except piperaquine (e.g., solvent + 0.1 M NaOH). Subject this blank to the same stress conditions. Any peaks appearing in the stressed blank are artifacts and should be disregarded.
-
Perform a Mass Balance Calculation: A stability-indicating method should account for all the mass of the API. The sum of the assay value of the main peak and the peak areas of all degradation products (converted to % of the initial API) should ideally be close to 100%. A significant deviation may indicate that some degradants are not being detected (e.g., they don't have a UV chromophore or are precipitating).
-
Check for Co-elution: Use a PDA detector to check for peak purity. If a peak is impure, it may consist of multiple co-eluting compounds. Your chromatographic method needs further optimization.
Q: My LC-MS sensitivity for piperaquine is low and inconsistent. What are the likely causes?
A: Causality and Solution
Piperaquine is a "sticky" compound with properties that can make LC-MS analysis challenging. The main culprits are often surface adsorption and ionization issues.
Troubleshooting Steps:
-
Mitigate Surface Adsorption: Piperaquine can adsorb to glass and plastic surfaces, especially at low concentrations.
-
Optimize MS Ionization:
-
Piperaquine ionizes well in positive electrospray ionization (ESI+) mode. Ensure your source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the compound.
-
While ESI is common, some have switched to Atmospheric Pressure Chemical Ionization (APCI) to reduce susceptibility to matrix effects, especially in biological samples.[12]
-
-
Use an Internal Standard: For quantitative analysis, always use a stable isotope-labeled internal standard (e.g., piperaquine-d6).[12][13] This will compensate for variations in sample preparation, injection volume, and ion suppression, leading to much more reliable and reproducible results.
Q: How can I tentatively identify an unknown degradation product using LC-HRMS?
A: Causality and Solution
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for proposing a structure when a reference standard is not available. The process involves determining the elemental formula and then using fragmentation data to piece the structure together.
Identification Workflow:
-
Obtain Accurate Mass: Analyze the sample using an LC-HRMS system (e.g., TOF or Orbitrap). The system will provide a mass for the unknown peak with high accuracy (typically < 5 ppm).
-
Predict Elemental Formula: Use software to generate possible elemental formulas that match the measured accurate mass. Use chemical sense to narrow the list (e.g., consider the elements present in the parent drug: C, H, N, Cl, and potentially O for oxidative degradants).
-
Perform MS/MS Fragmentation: Isolate the precursor ion of the unknown peak in the mass spectrometer and fragment it.
-
Analyze the Fragmentation Pattern: Compare the fragments of the unknown to the fragments of the parent piperaquine molecule. Look for common fragments and neutral losses. For example, if a key fragment of piperaquine is still present, the degradation likely occurred on another part of the molecule. An increase in mass of 16 amu often suggests the addition of an oxygen atom (e.g., N-oxidation or hydroxylation).[1][11]
Section 4: Advanced Characterization Workflow
Once a degradation product is detected and tentatively identified, a full characterization is often required for regulatory submissions.
Integrated Workflow for Degradant Characterization
References
- 1. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of piperaquine is primarily mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Mining for Metabolites: Antimalarial Piperaquine [thermofisher.com]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Piperaquine Dosage in Murine Malaria Models
Welcome to the technical support center for researchers utilizing piperaquine (PQ) in murine models of malaria. This guide is designed to provide practical, field-proven insights to help you design robust experiments, troubleshoot common issues, and interpret your results with confidence. As drug development professionals, we understand that navigating the nuances of in vivo studies is critical for success. This resource synthesizes established protocols and expert knowledge to support your vital research.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts in Piperaquine Studies
This section addresses fundamental questions regarding the experimental design of piperaquine efficacy studies in mice.
Q1: What is a standard starting dose for piperaquine in a Plasmodium berghei mouse model, and what is the scientific rationale?
A1: A common dose range for single-dose piperaquine phosphate (PQP) efficacy studies is 10, 30, and 90 mg/kg administered intraperitoneally (i.p.)[1][2][3]. The 90 mg/kg dose has been shown to be highly effective, leading to a rapid decline in parasitemia to undetectable levels within 36 hours[1][4]. Doses in the range of 20-30 mg/kg are often near the 50% effective dose (ED50) in a treatment model, providing a sensitive range to observe dose-dependent effects on parasite clearance and survival[1]. It is important to note that these murine doses are significantly higher than those used clinically in humans[1]. The rationale for these higher doses is to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship in a compressed timeframe suitable for a laboratory animal model.
Q2: What is the pharmacokinetic profile of piperaquine in mice, and how does it influence experimental design?
A2: Piperaquine exhibits a long terminal elimination half-life in mice, approximately 16-18 days[1][4][5]. This prolonged exposure is a key feature of the drug and has significant implications for your study design. Due to this long half-life, a single dose can exert a sustained antimalarial effect. This makes piperaquine an attractive partner for short-acting compounds like dihydroartemisinin (DHA) as it can clear residual parasites[1][3][6]. When designing your study, consider that the long half-life can lead to the selection of resistant parasites if sub-therapeutic concentrations are maintained for extended periods[4]. For long-term studies, this sustained drug pressure must be factored into the interpretation of outcomes like recrudescence.
Q3: Which mouse strain is most appropriate for piperaquine efficacy studies with P. berghei?
A3: The choice of mouse strain can significantly impact experimental outcomes due to differences in their immune responses to P. berghei infection.
-
Swiss Webster mice are a commonly used outbred strain and are susceptible to P. berghei ANKA, often developing high parasitemia[1][4]. Their genetic heterogeneity can be advantageous for modeling a more varied response, akin to a human population.
-
BALB/c mice are an inbred strain known for generating a dominant Th2-type immune response. They are susceptible to P. berghei infection, but typically survive the early neurological symptoms and succumb later to anemia and high parasitemia[7]. This makes them a suitable model for studying blood-stage parasite clearance and anemia.
-
C57BL/6 mice are another inbred strain that mounts a strong Th1-type inflammatory response. They are highly susceptible to experimental cerebral malaria (ECM) when infected with P. berghei ANKA, with early mortality due to neurological complications[7]. This strain is therefore more suitable for studies focused on the pathogenesis of cerebral malaria and interventions that may prevent it.
For a standard blood-stage efficacy study of piperaquine, Swiss Webster or BALB/c mice are generally preferred as they allow for the assessment of parasite clearance over time without the confounding factor of early death from ECM[1][2].
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Q4: My 90 mg/kg dose of piperaquine is not clearing parasitemia as expected. What are the potential causes?
A4: This is a critical issue that requires a systematic approach to diagnose. Here are the most likely causes, from experimental procedure to parasite biology:
-
Drug Formulation and Administration Issues:
-
Improper Solubilization: Piperaquine phosphate is poorly soluble in water. Ensure you are using an appropriate vehicle. For i.p. injections, a suspension in a vehicle like 50% glycerol, 30% isotonic phosphate buffer (pH 7.1), and 20% polysorbate 80 is effective[4]. For oral gavage, vehicles such as corn oil or aqueous solutions containing methylcellulose are commonly used[8].
-
Incorrect Administration: For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea to avoid aspiration. For i.p. injections, ensure the injection is in the peritoneal cavity and not into the intestine or subcutaneous fat. Incomplete retention of the administered dose can also occur, particularly with awake gavage.
-
-
Host Factors:
-
Mouse Strain Variability: As discussed in Q3, different mouse strains can have varied responses. Confirm you are using a strain known to be responsive in this model.
-
Underlying Health Issues: Ensure your mice are healthy and free from other infections, which could compromise their immune response and ability to clear parasites.
-
-
Parasite Factors:
-
Drug Resistance: The P. berghei strain you are using may have developed resistance to piperaquine. This can be selected for under continuous drug pressure. If you suspect resistance, you can perform an in vivo resistance selection study or test the efficacy of other antimalarials with different mechanisms of action. Mutations in the chloroquine resistance transporter (CRT) gene have been linked to reduced piperaquine susceptibility in P. berghei.
-
A decision-making workflow for troubleshooting low efficacy is presented below:
References
- 1. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rethinking Dosing Regimen Selection of Piperaquine for Malaria Chemoprevention: A Simulation Study | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. oral gavage administration: Topics by Science.gov [science.gov]
- 7. Plasmodium berghei ANKA: selection of resistance to piperaquine and lumefantrine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Technical Support Center: Troubleshooting Piperaquine Solubility in Aqueous Solutions
Introduction
Welcome to the technical support center for piperaquine. This guide is designed for researchers, scientists, and drug development professionals who are working with piperaquine and encountering challenges with its solubility in aqueous solutions. As a bisquinoline antimalarial agent, piperaquine's physicochemical properties, particularly its low aqueous solubility at neutral pH, can present significant hurdles in experimental design and execution.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information herein is curated to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is piperaquine and which form is best for aqueous solutions?
Piperaquine is a lipophilic antimalarial drug.[2] It is available in several forms, including the free base, piperaquine phosphate, and piperaquine tetraphosphate. For creating aqueous solutions, piperaquine tetraphosphate is the recommended form due to its enhanced water solubility compared to the free base.[1] Some suppliers also offer piperaquine tetraphosphate tetrahydrate, which also has improved water solubility.
Q2: What is the expected aqueous solubility of piperaquine tetraphosphate?
The aqueous solubility of piperaquine tetraphosphate is highly dependent on the pH of the solution. It is sparingly soluble in water at neutral pH.[3] However, its solubility increases significantly in acidic conditions. Quantitative data from suppliers indicates solubilities of approximately ≥10 mg/mL in water for piperaquine tetraphosphate, though this may require agitation or sonication to achieve. Another source suggests a solubility of 6 mg/mL in water for the tetrahydrate form, also needing sonication.
Q3: What are the pKa values of piperaquine and why are they important for solubility?
Piperaquine is a weak base with four reported pKa values: 8.6, 8.6, 6.5, and 6.5 . The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For a basic compound like piperaquine, at a pH below its pKa values, the molecule will be protonated (ionized), which generally increases its solubility in aqueous solutions. Understanding the pKa is crucial because it explains why piperaquine's solubility is significantly higher in acidic environments.
Q4: Can I dissolve piperaquine tetraphosphate directly in my neutral pH cell culture medium or buffer (e.g., PBS at pH 7.4)?
Directly dissolving piperaquine tetraphosphate in neutral pH buffers like PBS or cell culture medium is often challenging and may result in incomplete dissolution or precipitation. This is because at neutral pH, a significant portion of the piperaquine molecules will be in their less soluble, non-ionized form.
Q5: What are the recommended solvents for preparing a piperaquine stock solution?
For in vitro studies, several solvent systems have been successfully used to prepare piperaquine stock solutions:
-
Acidified Aqueous Solutions: A common and effective method is to use a slightly acidic solution. For example, a stock solution can be prepared in 0.5% lactic acid and then further diluted in sterile water.[3]
-
Organic Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. Data from suppliers indicates a solubility of 20 mg/mL in DMSO . Methanol is another organic solvent that can be used.
-
Co-solvent Systems: A mixture of an organic solvent and acidified water is also effective. For instance, a stock solution of 1 mg/mL can be prepared in a 1:1 (v/v) mixture of acetonitrile and water containing 0.5% formic acid .
Q6: How should I store my piperaquine solutions?
For long-term storage, it is recommended to store stock solutions at -20°C or -80°C . To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Studies on the stability of piperaquine in tablet form under tropical conditions (30°C and 70% humidity) have shown it to be relatively stable for up to 3 months, suggesting good chemical stability under these conditions.[4][5][6]
Troubleshooting Guide
Problem 1: Piperaquine tetraphosphate powder is not dissolving in water.
If you are having difficulty dissolving piperaquine tetraphosphate powder directly in water, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for dissolving piperaquine tetraphosphate.
-
Initial Attempt: Begin by adding the piperaquine tetraphosphate powder to your desired volume of water. Stir or vortex thoroughly.
-
Apply Physical Energy: If the powder does not fully dissolve, use a sonicator bath for 15-30 minutes. Gentle warming (e.g., to 37°C) can also be applied, but be mindful of the potential for degradation with excessive heat.
-
Acidify the Solution: If dissolution is still incomplete, lower the pH of the solution. Add a small amount of a dilute acid (e.g., 0.1 M HCl, 0.5% lactic acid, or 0.5% formic acid) dropwise while continuously stirring and monitoring for dissolution. The goal is to bring the pH to a slightly acidic range where piperaquine is more soluble.
-
Final Check: Once the solution is clear, you can adjust the pH back towards your desired value if necessary, but be aware that increasing the pH may cause precipitation.
Problem 2: My piperaquine solution precipitates when I dilute it into my cell culture medium or buffer.
This is a common issue known as "crashing out" and occurs when a drug that is soluble in a stock solution (often an organic solvent or at a low pH) is introduced into an aqueous buffer where its solubility is much lower.
Caption: Causes and solutions for piperaquine precipitation upon dilution.
-
Pre-warm the Diluent: Always pre-warm your cell culture medium or buffer to 37°C before adding the piperaquine stock solution. Adding a compound to a cold solution can decrease its solubility.[7]
-
Use a Step-wise Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of buffer, perform an intermediate dilution. For example, dilute your 100 mM DMSO stock to 1 mM in DMSO or your target buffer before making the final dilution.
-
Control the Final Co-solvent Concentration: If using an organic solvent stock (like DMSO), ensure the final concentration in your working solution is as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize solvent-induced cytotoxicity and precipitation.
-
Modify the Addition Process: Add the piperaquine stock solution dropwise to the pre-warmed, continuously vortexing or stirring buffer. This gradual addition can help prevent localized high concentrations that lead to immediate precipitation.
-
Consider the Buffer Composition: If precipitation persists, evaluate your buffer system. While not extensively documented for piperaquine, some buffer salts can interact with compounds and affect their solubility. If possible, test solubility in alternative buffer systems.
Data Summary
The following table summarizes the solubility of piperaquine in various forms and solvents based on available data.
| Compound Form | Solvent | Reported Solubility | Conditions/Notes |
| Piperaquine Tetraphosphate | Water | ≥10 mg/mL | Requires agitation/sonication |
| This compound | Water | 6 mg/mL | Requires sonication |
| This compound | DMSO | 5 mg/mL | Requires sonication and warming |
| Piperaquine Phosphate | Water | 17.86 mg/mL | Requires sonication |
| Piperaquine (Base) | DMSO | ≤0.2 mg/mL |
References
- 1. Pharmacokinetics of a Novel Piperaquine Dispersible Granules Formulation Under Fasting and Various Fed Conditions Versus Piperaquine Tablets When Fasted in Healthy Tanzanian Adults: A Randomized, Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperaquine - Wikipedia [en.wikipedia.org]
- 3. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Dihydroartemisinin–Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Dihydroartemisinin-Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Piperaquine Tetraphosphate Tetrahydrate Impurity Profiling and Analysis
Welcome to the technical support center for piperaquine tetraphosphate tetrahydrate impurity profiling and analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this critical antimalarial agent. Here, we will address common challenges and provide practical, field-proven solutions to ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Impurities in this compound can originate from the synthetic process or from degradation. They can be broadly categorized as:
-
Process-Related Impurities: These are by-products formed during the synthesis of piperaquine. Common examples include isomers of the starting material 4,7-dichloro-quinoline, and other reaction by-products.[1][2] A significant contaminant is the positional isomer 1-[(5-chloroquinolin-4)-piperazinyl]-3-[(7-chloroquinolin-4)-piperazinyl]propane, which arises from contamination of the 4,7-dichloroquinoline precursor with 4,5-dichloroquinoline.[2]
-
Degradation Products: These impurities form when piperaquine is exposed to stress conditions such as oxidation and basic environments.[1] Piperaquine is generally stable under acidic and photolytic conditions.[1] Notable degradation products include piperaquine N-oxides.[1][3]
-
Other Impurities: These can include residual solvents and heavy metals.[3]
Q2: What are the regulatory limits for impurities in piperaquine?
A2: While specific limits can vary by pharmacopeia and regulatory agency, it is generally mandatory to identify and characterize any impurity present at a level above 0.1%.[1] The Chinese Pharmacopeia has established specification limits for the total related impurities of piperaquine phosphate.[1] For quality control, individual identified related compounds are typically controlled to below 0.2% to 0.5% w/w.[3]
Q3: What are the primary analytical techniques for piperaquine impurity profiling?
A3: The most common and powerful techniques for piperaquine impurity profiling are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4]
-
HPLC-UV: This is the workhorse for quantitative analysis, allowing for the separation and quantification of piperaquine and its impurities.[1][4]
-
LC-MS: This hyphenated technique is invaluable for the identification and structural elucidation of unknown impurities due to its high sensitivity and ability to provide molecular weight and fragmentation information.[4] Techniques like Time-of-Flight (TOF-MS) and Electrospray Ionization (ESI-MS) are often employed.[1]
Troubleshooting Guides
HPLC-UV Method Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a robust technique, but challenges can arise during method development and routine analysis. This guide will help you troubleshoot common issues encountered during the analysis of piperaquine and its impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Potential Causes & Solutions:
-
Secondary Interactions: Piperaquine, a basic compound, can interact with residual silanols on the C18 column, leading to peak tailing.
-
Solution: Use a highly end-capped C18 column or a column specifically designed for basic compounds. Adding a competing base like triethylamine (TEA) to the mobile phase can also mitigate this issue.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of piperaquine and its impurities, influencing peak shape.
-
Solution: Adjust the mobile phase pH. A pH of around 7.0 has been shown to provide symmetrical peaks.[1]
-
-
Problem 2: Poor Resolution Between Impurity Peaks
-
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier and buffer composition are critical for achieving good separation.
-
Solution: A gradient elution is often necessary to resolve all impurities.[1] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and buffer systems (e.g., ammonium acetate vs. phosphate buffer). A mobile phase of acetonitrile and 0.1% ammonium acetate solution (pH 7.0) has been successfully used.[1]
-
-
Incorrect Column Chemistry: Not all C18 columns are the same.
-
Solution: Screen different C18 columns with varying properties (e.g., carbon load, end-capping). A Phecda-C18 column (250 mm × 4.6 mm, 5 µm) has been reported to provide good selectivity.[1]
-
-
Flow Rate and Temperature: These parameters can influence selectivity.
-
Solution: Optimize the flow rate and column temperature. A flow rate of 1.0 mL/min and a temperature of 30°C are common starting points.[1]
-
-
Problem 3: Retention Time Shifts
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the organic component can cause retention time drift.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates.
-
Solution: Perform regular pump maintenance and check for leaks.
-
-
Problem 4: Baseline Noise or Drift
-
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or buffers can contribute to baseline noise.
-
Solution: Use HPLC-grade solvents and high-purity salts for buffer preparation. Filter the mobile phase before use.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline problems.
-
Solution: Clean the flow cell according to the manufacturer's instructions and replace the lamp if necessary.
-
-
Air Bubbles in the System: Air bubbles can cause spikes in the baseline.
-
Solution: Degas the mobile phase before use and ensure all connections are tight.
-
-
LC-MS Method Troubleshooting for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities. However, obtaining high-quality, interpretable data requires careful optimization.
Problem 1: Poor Ionization of Piperaquine or its Impurities
-
Potential Causes & Solutions:
-
Suboptimal Ionization Source Parameters: The settings of the electrospray ionization (ESI) source, such as capillary voltage and gas flow rates, are critical.
-
Solution: Optimize the ESI source parameters for piperaquine. Given its basic nature, positive ion mode is generally preferred.
-
-
Incompatible Mobile Phase: Non-volatile buffers, such as phosphate buffers, are not suitable for LC-MS analysis as they can contaminate the ion source.[1]
-
Solution: Use volatile mobile phase additives like ammonium acetate or formic acid.[1]
-
-
Problem 2: Ambiguous Fragmentation Patterns
-
Potential Causes & Solutions:
-
Insufficient Fragmentation Energy: If the collision energy in the mass spectrometer is too low, you may only observe the parent ion with little to no fragmentation, making structural elucidation difficult.
-
Solution: Perform a collision energy ramping experiment to find the optimal energy that produces informative fragment ions.
-
-
Complex Fragmentation Pathways: Piperaquine and its impurities can have complex fragmentation patterns.
-
Solution: Compare the fragmentation patterns of the unknown impurities with that of the piperaquine reference standard. Look for common fragments and neutral losses that can provide clues about the structure of the impurity.
-
-
Problem 3: Formation of Adducts
-
Potential Causes & Solutions:
-
Presence of Salts in the Mobile Phase: Sodium and potassium adducts are common when salts are present in the mobile phase.
-
Solution: Use high-purity solvents and reagents. If adducts are still observed, they can sometimes be used to confirm the molecular weight of the compound.
-
-
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific instrumentation and impurity profile.
1. Chromatographic Conditions
| Parameter | Condition |
| Column | Phecda C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Ammonium Acetate (pH adjusted to 7.0 with ammonia water) |
| Gradient Program | Time (min)/%A: 0/40, 5/40, 54/100, 54.1/40, 60/40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 317 nm |
| Injection Volume | 20 µL |
2. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Prepare the sample solution by dissolving the this compound bulk drug or drug product in the diluent to a similar concentration as the standard solution.
3. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the piperaquine peak.
-
Theoretical Plates: Should be > 2000 for the piperaquine peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for six replicate injections of the standard solution.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
-
Acid Degradation: Treat the sample with 0.1 M HCl at 60°C for a specified time.
-
Base Degradation: Treat the sample with 0.1 M NaOH at 60°C for a specified time. Significant degradation is expected under basic conditions.[1]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified time. Significant degradation is expected under oxidative conditions.[1]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified time.
-
Photolytic Degradation: Expose the sample to light (e.g., in a photostability chamber) to assess its light sensitivity. Degradation is not typically observed under photolytic conditions.[1]
After exposure to the stress conditions, neutralize the samples (if necessary) and analyze them using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main piperaquine peak and from each other.
Visualizations
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: Workflow for the identification of unknown impurities.
By following these guidelines and troubleshooting steps, you will be well-equipped to develop and execute robust analytical methods for the impurity profiling of this compound, ensuring the quality and safety of this vital antimalarial drug.
References
- 1. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an isomer impurity in piperaquine drug substance. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Piperaquine Phosphate
Prepared by: Senior Application Scientist, Pharmaceutical Development
Welcome to the technical support center for forced degradation studies of piperaquine phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during these critical experiments. Our focus is on the causality behind experimental choices to ensure your studies are robust, logical, and yield high-quality, reliable data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am not observing any significant degradation of piperaquine phosphate under acidic or photolytic stress. Is my experiment failing?
Answer: Not necessarily. This is a common and expected observation for piperaquine phosphate. The molecule's intrinsic structure, featuring stable quinoline and piperazine rings, makes it highly resistant to acid hydrolysis and photolytic degradation under standard ICH conditions.[1]
-
Expert Insight & Causality: Forced degradation studies are designed to discover the molecule's inherent vulnerabilities. Observing stability under certain conditions is as important as observing degradation under others. It defines the drug's stability profile. Studies have shown that even after exposure to 0.1 M HCl at 60°C or extended UV/fluorescent light for 10 days, piperaquine phosphate shows minimal to no degradation.[1]
-
Self-Validating Action:
-
Confirm System Suitability: Ensure your analytical system (e.g., HPLC) is functioning correctly by running an unstressed standard to verify retention time, peak shape, and response.
-
Verify Stress Conditions: Double-check the preparation of your stressor (e.g., acid concentration) and the experimental setup (temperature, light exposure intensity).
-
Document Stability: If the system is validated, document the stability of piperaquine phosphate under these specific conditions. This is a valid result for your stability-indicating method development.
-
Focus on Relevant Stressors: Redirect your efforts towards conditions known to effectively degrade piperaquine: alkaline hydrolysis and oxidation .[1][2]
-
Question 2: My sample degraded almost completely under alkaline conditions. How can I achieve the target degradation of 5-20%?
Answer: Complete degradation indicates your stress conditions are too harsh. The goal is to achieve partial degradation to adequately resolve the parent peak from its degradation products and demonstrate the specificity of your analytical method.[3][4]
-
Expert Insight & Causality: The bisquinoline structure of piperaquine is susceptible to cleavage and modification under strong basic conditions.[5][6] High temperatures accelerate this hydrolytic degradation. To control this, you must systematically reduce the energy input into the reaction.
-
Self-Validating Action (Iterative Approach):
-
Reduce Temperature: If you used elevated temperatures (e.g., 60°C), first try conducting the degradation at room temperature, keeping the concentration and time constant.[1]
-
Shorten Exposure Time: If room temperature still results in excessive degradation, reduce the exposure time incrementally (e.g., from 30 minutes to 15 minutes, then 10 minutes).
-
Lower Molarity: If shorter times are impractical, reduce the concentration of your base (e.g., from 0.1 M NaOH to 0.05 M or 0.01 M NaOH).
-
| Troubleshooting Matrix: Controlling Degradation | ||
| Symptom | Potential Cause | Recommended First Action |
| >50% Degradation | Stress conditions are too severe. | Reduce temperature of the reaction. |
| Complete Degradation | Stress conditions are far too severe. | Significantly reduce exposure time or stressor concentration. |
| <5% Degradation | Stress conditions are too mild. | Increase temperature or exposure time incrementally. |
Question 3: After oxidative stress with hydrogen peroxide, my chromatogram shows multiple new peaks, but the peak shape of the parent piperaquine is poor (e.g., tailing or fronting). What's happening?
Answer: This issue likely stems from two factors: the formation of multiple oxidative byproducts and the impact of the sample matrix on your chromatography. Piperaquine is known to form several oxidative degradation products, including N-oxides on the piperazine ring.[1][2][7]
-
Expert Insight & Causality:
-
Degradation Pathway: The piperazine nitrogens in piperaquine are susceptible to oxidation, leading to the formation of mono-N-oxide (M1) and N,N-dioxide (M2) metabolites, among other products.[1][8] These degradants will have different polarities and chromatographic behaviors compared to the parent drug.
-
Chromatographic Issues: Poor peak shape is often related to interactions with the stationary phase or issues with the sample diluent. Injecting a sample with residual hydrogen peroxide can also damage the column over time. The pH of the final sample solution can also dramatically affect the ionization state of piperaquine and its degradants, impacting peak shape.
-
-
Self-Validating Action:
-
Optimize Chromatography: A gradient HPLC method is often required to resolve all the impurities from the parent drug.[1][9] Ensure your mobile phase pH is appropriate for the basic nature of piperaquine (a mobile phase pH of 3.6-4.6 is often used).[10]
-
Sample Preparation: Ensure your sample is well-diluted in the mobile phase before injection. This minimizes solvent effects that can cause peak distortion.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. This can confirm if the main peak is co-eluting with any degradants.[1]
-
Structure Elucidation: Use LC-MS (TOF-MS, ESI-MS) to get mass information on the new peaks to tentatively identify them as known oxidative degradants like piperaquine N-oxide.[1][7]
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the standard workflow for a forced degradation study and a logical approach to troubleshooting common chromatographic issues.
Caption: High-level workflow for conducting forced degradation studies.
Caption: Decision tree for troubleshooting poor chromatography results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting a forced degradation study on piperaquine phosphate?
The core objectives are mandated by regulatory bodies like the ICH to ensure drug safety and efficacy.[3] The study serves to:
-
Identify Degradation Pathways: To understand how the drug chemically breaks down under various stress conditions.[4] For piperaquine, this means characterizing the products of hydrolysis and oxidation.[1]
-
Develop Stability-Indicating Methods: To create and validate an analytical method (typically HPLC) that can accurately measure the amount of intact piperaquine phosphate in the presence of its impurities and degradation products.[11][12][13]
-
Elucidate Degradant Structures: To identify the chemical structures of the degradation products formed, often using mass spectrometry.[1][7][9] This is crucial for assessing their potential toxicity.
-
Inform Formulation and Packaging: The data helps in developing a stable drug product by selecting appropriate excipients and packaging to protect it from relevant stress conditions (e.g., moisture and oxygen).[3]
Q2: What are the recommended starting conditions for stressing piperaquine phosphate?
Based on published literature and ICH guidelines, the following conditions provide a robust starting point.[3] The goal is to achieve detectable degradation, which for piperaquine is most likely under basic and oxidative stress.
| Stress Condition | Stressor & Concentration | Temperature | Duration | Expected Outcome for Piperaquine Phosphate |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 30 min | No significant degradation expected.[1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 30 min | Significant degradation expected .[1] May require milder conditions. |
| Oxidation | 3-30% H₂O₂ | Room Temp | 30 min | Significant degradation expected .[1] Forms N-oxides and other products.[2] |
| Thermal Degradation | Dry Heat | 60-80°C | 6-24 hours | Generally stable, but should be tested. |
| Photodegradation | UV & White Light | Ambient | 10 days | No significant degradation expected.[1] |
Q3: What analytical instrumentation is essential for a comprehensive study?
A multi-faceted analytical approach is required for a successful forced degradation study.
-
HPLC with PDA Detector: This is the workhorse for separating the parent drug from its degradants and for quantification.[1][14] A PDA detector is superior to a simple UV detector as it provides spectral data to assess peak purity and helps in method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for identifying unknown degradation products.[1][7] High-resolution MS (like TOF-MS) provides accurate mass measurements for determining elemental composition, while tandem MS (MS/MS) provides fragmentation data to elucidate the structure.[1][9]
-
Nuclear Magnetic Resonance (NMR): For definitive structural confirmation of major degradation products, NMR spectroscopy is the gold standard.[1][2][9] This often requires isolating the impurity from the degradation sample.
References
- 1. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 6. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 11. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate in Combined Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Enhancing the Bioavailability of Piperaquine Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with piperaquine formulations. This guide is designed to provide practical, in-depth troubleshooting advice and detailed experimental protocols to support your research in enhancing the oral bioavailability of this critical antimalarial agent.
Introduction: The Piperaquine Bioavailability Challenge
Piperaquine, a bisquinoline antimalarial drug, is a vital component of artemisinin-based combination therapies (ACTs). Its long elimination half-life makes it an effective partner drug for the short-acting artemisinins. However, piperaquine's inherent physicochemical properties present significant hurdles to achieving consistent and optimal oral bioavailability. As a highly lipophilic and poorly water-soluble compound, its absorption can be variable and is significantly influenced by factors such as food intake.
This guide will navigate you through common experimental pitfalls and provide robust methodologies to systematically improve and evaluate your piperaquine formulations.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the pre-formulation, formulation, and analytical stages of piperaquine research.
Pre-Formulation & Physicochemical Characterization
Q1: My piperaquine phosphate solubility data is inconsistent. What are the likely causes?
A1: Inconsistent solubility data for piperaquine phosphate often stems from several factors:
-
pH of the medium: Piperaquine's solubility is highly pH-dependent. As a weak base, it is more soluble in acidic conditions. Ensure your buffer pH is accurately prepared and stable throughout the experiment.
-
Buffer species: The type of buffer can influence solubility. It is advisable to test solubility in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Equilibration time: Piperaquine may take time to reach equilibrium solubility. Ensure you are allowing sufficient time for the sample to equilibrate (typically 24-48 hours) with continuous agitation.
-
Solid-state properties: The crystalline form (polymorphism) of piperaquine phosphate can affect its solubility. Characterize your starting material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency.
Q2: What is the difference between piperaquine free base and piperaquine phosphate in terms of formulation?
A2: The choice between the free base and the phosphate salt has significant formulation implications:
-
Solubility: Piperaquine phosphate, the tetraphosphate salt, exhibits greater aqueous solubility compared to the free base, particularly at lower pH.[1] This can be advantageous for developing aqueous-based formulations or for improving dissolution in the stomach.
-
Stability: Salt forms can sometimes offer better solid-state stability.
-
Formulation approach: The free base, being more lipophilic, might be more suitable for lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs), where solubility in the lipid phase is crucial.[1] In contrast, the phosphate salt might be preferred for more conventional tablet or suspension formulations.
Q3: How do I perform a drug-excipient compatibility study for piperaquine?
A3: Drug-excipient compatibility studies are crucial to prevent formulation instability. A common approach involves:
-
Binary Mixtures: Prepare 1:1 (w/w) mixtures of piperaquine with each proposed excipient.
-
Stress Conditions: Subject the mixtures to accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[2] Include a control sample of pure piperaquine.
-
Analytical Techniques:
-
Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the mixtures. The appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting point of piperaquine can indicate an interaction.[3]
-
High-Performance Liquid Chromatography (HPLC): Quantify the amount of piperaquine remaining and look for the appearance of degradation peaks compared to the control.[3]
-
Visual Observation: Note any changes in color or physical state.
-
Formulation Development & In Vitro Testing
Q4: My piperaquine dissolution results are highly variable. How can I improve the reproducibility of my dissolution assay?
A4: Variability in dissolution testing for a low-solubility compound like piperaquine is common. Consider the following:
-
Dissolution Medium: For piperaquine, which is intended for oral administration, using biorelevant media (SGF, FaSSIF, FeSSIF) is more informative than simple buffers. The presence of bile salts and phospholipids in these media can significantly impact the dissolution of a lipophilic drug.
-
"Sink" Conditions: Ensure that the concentration of piperaquine in the dissolution medium does not exceed 10-15% of its saturation solubility in that medium. This may require using a larger volume of dissolution medium or employing a flow-through dissolution apparatus.
-
Apparatus and Agitation: The choice of dissolution apparatus (e.g., USP Apparatus II - paddle) and the agitation speed can influence results. Ensure these are consistent across all experiments. For poorly soluble drugs, a higher agitation speed may be necessary.
-
Formulation Characteristics: The physical properties of your formulation (e.g., particle size, hardness for tablets) will directly impact dissolution. Ensure these are well-controlled during manufacturing.
Q5: I am developing a lipid-based formulation for piperaquine. How do I select the right excipients?
A5: The selection of excipients for a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) is critical:
-
Solubility Screening: Determine the solubility of piperaquine in a range of oils, surfactants, and co-surfactants. The goal is to find a system where piperaquine has high solubility.[4]
-
Emulsification Efficiency: Screen combinations of the selected oil, surfactant, and co-surfactant for their ability to form a stable nanoemulsion upon dilution with an aqueous phase. This can be assessed by measuring the globule size and polydispersity index (PDI) of the resulting emulsion.[5]
-
Pseudo-Ternary Phase Diagrams: Construct these diagrams to identify the concentration ranges of oil, surfactant, and co-surfactant that lead to the formation of a stable nanoemulsion.[6]
Q6: I am struggling with low recovery of piperaquine in my Caco-2 permeability assay. What can I do?
A6: Low recovery in Caco-2 assays, especially with lipophilic compounds, is a frequent issue due to non-specific binding to plasticware and cell membranes.[7][8] Here are some troubleshooting strategies:
-
Addition of Bovine Serum Albumin (BSA): Incorporating 1-4% BSA into the basolateral (receiver) compartment can act as a "sink" for the lipophilic compound, preventing it from binding to the plate and improving recovery.[1]
-
Pre-treatment of Plates: Pre-coating the plates with a solution of a non-ionic surfactant can help to reduce non-specific binding.
-
Organic Solvent in Collection Plate: Pre-loading the collection plate with an organic solvent (like acetonitrile or methanol) can help to immediately solubilize the compound as it is collected, preventing it from adhering to the plastic.[9]
-
Mass Balance Study: Quantify the amount of piperaquine in the apical and basolateral compartments, as well as the amount retained in the Caco-2 cell monolayer (by lysing the cells at the end of the experiment) to account for all the compound.
Q7: My piperaquine shows a high efflux ratio in the Caco-2 assay. How can I investigate this further?
A7: A high efflux ratio (Papp B-A / Papp A-B > 2) suggests that piperaquine is a substrate for efflux transporters like P-glycoprotein (P-gp).[10] To confirm this:
-
Use of Inhibitors: Conduct the permeability assay in the presence of known P-gp inhibitors (e.g., verapamil, cyclosporine A). A significant decrease in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated efflux.[11]
-
Cell Lines Overexpressing Transporters: Utilize cell lines that are genetically engineered to overexpress specific transporters (e.g., MDCK-MDR1 cells) to confirm the involvement of P-gp.
Bioanalytical & In Vivo Studies
Q8: I am observing significant carryover in my LC-MS/MS analysis of piperaquine. How can I mitigate this?
A8: Piperaquine is known to be a "sticky" compound that can cause carryover issues in LC-MS/MS systems. Strategies to address this include:
-
Injector Wash: Use a strong organic solvent, often with an acid or base modifier, for the injector wash solution. Multiple wash cycles may be necessary.
-
Mobile Phase Optimization: Sometimes, using a basic mobile phase can improve peak shape and reduce carryover for basic compounds like piperaquine.
-
Column Choice: Experiment with different column chemistries. While C18 columns are common, sometimes a different stationary phase can reduce interactions.
-
Divert Valve: Use a divert valve to direct the early and late eluting parts of the chromatogram (which may contain interfering substances) to waste, only allowing the peak of interest to enter the mass spectrometer.
Q9: How does food intake affect the bioavailability of my piperaquine formulation, and how can I test this?
A9: Food, particularly high-fat meals, can significantly increase the bioavailability of lipophilic drugs like piperaquine, in some cases by up to three-fold.[12][13] This is due to increased solubilization of the drug in the presence of dietary lipids and bile salts.
-
In Vitro Assessment: Use fed-state simulated intestinal fluid (FeSSIF) in your dissolution studies to mimic the in vivo fed state.
-
In Vivo Studies: In preclinical animal models or clinical trials, a standard high-fat meal is often administered to subjects to assess the food effect on the pharmacokinetics of the drug.[14]
Part 2: Detailed Experimental Protocols
This section provides step-by-step protocols for key experiments in the development and evaluation of piperaquine formulations.
Protocol 1: In Vitro Dissolution Testing of Piperaquine Formulations
Objective: To assess the in vitro release profile of piperaquine from a given formulation in biorelevant media.
Materials:
-
USP Apparatus II (Paddle) Dissolution Tester
-
Dissolution vessels
-
Paddles
-
HPLC system with UV or MS detector
-
Syringe filters (0.45 µm, PTFE or other compatible material)
-
Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF) - can be prepared in-house or purchased commercially.
Methodology:
-
Media Preparation: Prepare SGF, FaSSIF, and FeSSIF according to standard protocols.
-
Apparatus Setup:
-
Set the dissolution vessel temperature to 37 ± 0.5 °C.
-
Add 900 mL of the desired dissolution medium to each vessel.
-
Set the paddle speed (typically 50-100 rpm).
-
-
Sample Introduction: Place one unit of your piperaquine formulation (e.g., one tablet or an amount of powder equivalent to one dose) into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter. Dilute as necessary with the mobile phase for HPLC analysis.
-
Analysis: Quantify the concentration of piperaquine in each sample using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Protocol 2: Caco-2 Permeability Assay for Piperaquine
Objective: To determine the apparent permeability coefficient (Papp) of piperaquine across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Bovine Serum Albumin (BSA)
-
LC-MS/MS system
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells and seed them onto Transwell® inserts.
-
Allow the cells to differentiate for 21-25 days to form a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure tight junction formation.
-
Alternatively, perform a Lucifer Yellow rejection assay.
-
-
Permeability Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Prepare the donor solution by dissolving piperaquine in HBSS.
-
Prepare the receiver solution (HBSS, potentially supplemented with 1-4% BSA).
-
Add the donor solution to the apical (A) side and the receiver solution to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh receiver solution.
-
-
Permeability Experiment (Basolateral to Apical - B→A):
-
Perform the experiment as above, but add the donor solution to the basolateral side and the receiver solution to the apical side. This is to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of piperaquine in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B).
-
Protocol 3: Formulation of Piperaquine-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare piperaquine-loaded SLNs to enhance solubility and potentially improve oral bioavailability.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Piperaquine
-
Organic solvent (if using solvent-based methods)
-
High-pressure homogenizer or microfluidizer
Methodology (Hot Homogenization Technique):
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10 °C above its melting point. Dissolve the piperaquine in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution of the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles.
-
Entrapment Efficiency (%EE): Quantify the amount of piperaquine entrapped within the SLNs using ultracentrifugation to separate the free drug from the nanoparticles. %EE = [(Total drug - Free drug) / Total drug] * 100
-
Part 3: Data Presentation & Visualization
Table 1: Physicochemical Properties of Piperaquine
| Property | Value | Implication for Formulation |
| Molecular Weight | 535.51 g/mol (free base) | High molecular weight can sometimes limit passive diffusion. |
| pKa | ~8.6, 6.5 | Basic nature; solubility is higher in acidic environments (stomach). |
| LogP | ~6.2 | Highly lipophilic; poor aqueous solubility but good potential for lipid-based formulations. |
| Aqueous Solubility | Very low (especially at neutral/alkaline pH) | Dissolution is a rate-limiting step for absorption. |
| Salt Form | Commonly used as tetraphosphate | Improves aqueous solubility compared to the free base. |
Table 2: Impact of Food on Piperaquine Bioavailability (Example Data)
| Formulation | Condition | Fold Increase in AUC (vs. Fasted) | Reference |
| Piperaquine Phosphate Tablet | High-fat meal | ~2-3 fold | [12] |
| Piperaquine Phosphate Tablet | Low-fat meal | No significant effect | [14] |
| Piperaquine Dispersible Granules | Low-fat meal | ~1.6 fold | [13][15] |
| Piperaquine Dispersible Granules | High-fat meal | ~1.8 fold | [13][15] |
| Piperaquine Dispersible Granules | Whole milk | ~1.9 fold | [13][15] |
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. Development of Piperine-Loaded Solid Self-Nanoemulsifying Drug Delivery System: Optimization, In-Vitro, Ex-Vivo, and In-Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solidification of Self-Emulsifying Drug Delivery Systems as a Novel Approach to the Management of Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of a High-Fat Meal on the Relative Oral Bioavailability of Piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of a Novel Piperaquine Dispersible Granules Formulation Under Fasting and Various Fed Conditions Versus Piperaquine Tablets When Fasted in Healthy Tanzanian Adults: A Randomized, Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Pharmacokinetics of a Novel Piperaquine Dispersible Granules Formulation Under Fasting and Various Fed Conditions Versus Piperaquine Tablets When Fasted in Healthy Tanzanian Adults: A Randomized, Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Piperaquine-Induced QT Interval Prolongation
Introduction: Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperaquine. This resource is designed to provide in-depth technical guidance and troubleshooting support for managing piperaquine-induced QT interval prolongation. Our goal is to equip you with the necessary knowledge to design robust experiments, interpret your data accurately, and ensure the cardiac safety of your research subjects. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts
Q1: What is the underlying mechanism of piperaquine-induced QT interval prolongation?
A1: The primary mechanism by which piperaquine prolongs the QT interval is through the selective inhibition of the cardiac delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2] This channel plays a crucial role in the repolarization phase of the cardiac action potential. By blocking the IKr current, piperaquine delays ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2][3] This effect is concentration-dependent, meaning that higher plasma concentrations of piperaquine result in a greater degree of QT prolongation.[1][4][5]
Q2: How significant is the risk of Torsades de Pointes (TdP) associated with piperaquine-induced QT prolongation?
A2: While piperaquine does prolong the QT interval, the risk of developing the life-threatening arrhythmia Torsades de Pointes (TdP) appears to be very low when the drug is used at therapeutic doses in patients without other risk factors.[1][2] TdP is a rare event, and most clinical cases of drug-induced QT prolongation occur in the presence of one or more additional risk factors.[6] However, a substantial increase in the QTc interval (e.g., >500 ms or an increase of >60 ms from baseline) is associated with a significantly elevated risk of TdP.[6][7] Therefore, careful risk assessment and monitoring are crucial.
Section 2: Preclinical Assessment
Q3: We are in the early stages of developing a new combination therapy involving piperaquine. What non-clinical assays are essential for assessing its QT prolongation liability?
A3: A comprehensive non-clinical assessment strategy is critical to de-risk your compound before moving to clinical trials. The following assays are fundamental:
-
hERG Assay: This in vitro assay is the cornerstone for assessing a compound's potential to block the hERG channel, the primary mechanism for piperaquine-induced QT prolongation.[8][9] It provides an IC50 value (the concentration at which 50% of the channel current is inhibited), which is a key parameter for risk assessment.
-
In Vivo QT Assessment in an Animal Model: This study, typically conducted in conscious, telemetered dogs or monkeys, evaluates the effect of your compound on the QT interval in a whole-animal system.[8][10][11] This allows for the integration of pharmacokinetic and pharmacodynamic data to establish an exposure-response relationship.
dot
References
- 1. Evaluation of the QT effect of a combination of piperaquine and a novel anti-malarial drug candidate OZ439, for the treatment of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrocardiographic effect of artemisinin-piperaquine, dihydroartemisinin-piperaquine, and artemether-lumefantrine treatment in falciparum malaria patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Country Evaluation of Safety of Dihydroartemisinin/Piperaquine Post-Licensure in African Public Hospitals with Electrocardiograms | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperaquine-Induced QTc Prolongation Decreases With Repeated Monthly Dihydroartemisinin-Piperaquine Dosing in Pregnant Ugandan Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashp.org [ashp.org]
- 8. An introduction to QT interval prolongation and non-clinical approaches to assessing and reducing risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. QT PRODACT: Comparison of Non-clinical Studies for Drug-Induced Delay in Ventricular Repolarization and Their Role in Safety Evaluation in Humans [jstage.jst.go.jp]
- 11. ILSI-HESI cardiovascular safety subcommittee initiative: evaluation of three non-clinical models of QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for Piperaquine
Welcome to the technical support center for the development of stability-indicating HPLC methods for piperaquine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides, and answers to frequently encountered challenges, ensuring the development of robust and reliable analytical methods grounded in scientific principles and regulatory standards.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the development of HPLC methods for piperaquine.
Q1: My piperaquine peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?
A: Peak tailing for piperaquine, a strongly basic compound, is a frequent challenge primarily caused by secondary interactions with acidic silanol groups on the silica surface of C18 columns.[1] At typical mobile phase pH ranges, these silanols can become ionized and interact with the protonated basic nitrogens of piperaquine, leading to poor peak shape.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5) with an appropriate buffer (like phosphate buffer) protonates the silanol groups, minimizing their interaction with the positively charged piperaquine molecule.[2]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can effectively block the active silanol sites, though this is less common with modern high-purity silica columns.[1]
-
Column Selection: Employing a column with advanced bonding technology, such as one with end-capping or a polar-embedded phase, provides a shield against residual silanols and significantly improves peak symmetry for basic compounds.[2][3]
Q2: I am observing inconsistent retention times for piperaquine across my analytical run. What should I investigate?
A: Fluctuating retention times can compromise the precision of your method. The root cause often lies in the stability of the HPLC system or the mobile phase.
Troubleshooting Steps:
-
System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence. Insufficient equilibration can lead to a drifting baseline and shifting retention times.
-
Mobile Phase Preparation: Verify that the mobile phase was prepared accurately and is well-mixed. If using a buffer, ensure its concentration is sufficient (typically 20-50 mM) to maintain a stable pH.[2]
-
Pump Performance: Check for pressure fluctuations, which may indicate a leak in the system or air bubbles in the pump. Degas the mobile phase thoroughly.
-
Column Temperature: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.
Q3: What are the critical considerations for selecting a starting HPLC method for piperaquine?
A: A good starting point is crucial for efficient method development. Based on piperaquine's chemical properties (a large, basic molecule with a logP indicating lipophilicity), a reversed-phase method is appropriate.[4][5]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for lipophilic compounds. A high-purity, end-capped column is recommended to minimize peak tailing.[2][6] |
| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer | Acetonitrile often provides better peak shape. A buffer is essential to control the ionization state of piperaquine and silanols.[7][8] |
| pH | 3.0 (adjusted with phosphoric acid) | Keeps piperaquine protonated and suppresses silanol ionization, improving peak shape.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~241 nm, 273 nm, or 320 nm | Piperaquine has multiple UV maxima; select a wavelength that provides good sensitivity and is away from potential interference.[6][7][9] |
| Column Temp. | 30 °C | Ensures stable and reproducible retention times.[6] |
Q4: What are the essential forced degradation conditions for a stability-indicating study of piperaquine?
A: Forced degradation studies are mandatory to demonstrate the specificity of the method.[10][11] According to ICH Q1A(R2) guidelines, stress testing should include the effects of acid, base, oxidation, heat, and light.[12][13][14] Studies have shown piperaquine is particularly susceptible to basic and oxidative conditions.[15]
| Stress Condition | Typical Reagent & Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | Piperaquine is generally stable under acidic conditions.[15] Minimal degradation is expected. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | Significant degradation is expected.[15] |
| Oxidation | 3-30% H₂O₂ at room temperature | Significant degradation is expected, potentially forming N-oxide derivatives.[15] |
| Thermal | 60-80 °C (solid or solution) | To assess heat sensitivity. |
| Photostability | UV and fluorescent light exposure (ICH Q1B) | To assess light sensitivity. Some degradation may occur.[15] |
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are formed at detectable levels without destroying the molecule entirely.[14][16]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic, step-by-step protocols for resolving more complex analytical challenges.
Guide 1: Troubleshooting Poor Resolution Between Piperaquine and a Degradant Peak
Scenario: During a forced degradation study (e.g., base hydrolysis), you observe a new peak that is not baseline-resolved from the main piperaquine peak.
Objective: To achieve a resolution (Rs) of >1.5 between piperaquine and the critical impurity peak, as recommended by validation guidelines.[17][18]
Step-by-Step Protocol:
-
Confirm Co-elution:
-
Inject the piperaquine standard, the degraded sample, and a spiked sample (standard + degraded sample) to confirm the identity and retention time of each peak.
-
Utilize a photodiode array (PDA) detector to check for peak purity. A non-homogenous peak purity plot across the peak indicates co-elution.
-
-
Optimize Mobile Phase Strength (Isocratic Elution):
-
Action: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase in 2-5% increments.
-
Causality: Reducing the elution strength will increase the retention time of both compounds. Since piperaquine and its degradants may have different polarities, this often increases the separation between them.
-
-
Optimize Mobile Phase pH:
-
Action: Adjust the mobile phase pH by ±0.2 pH units. For example, if your current pH is 3.0, evaluate pH 2.8 and 3.2.
-
Causality: Small changes in pH can alter the ionization state of piperaquine or the degradant, which can significantly impact their retention on a reversed-phase column and improve selectivity.
-
-
Evaluate a Different Organic Modifier:
-
Action: If using acetonitrile, switch to methanol (or vice versa) at an equivalent elution strength.
-
Causality: Acetonitrile and methanol have different solvent properties and can offer unique selectivities for different analytes, potentially resolving the co-eluting pair.
-
-
Consider a Different Column Chemistry:
-
Action: If optimization on a C18 column fails, switch to a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column.
-
Causality: Different stationary phases provide alternative separation mechanisms. A Phenyl-Hexyl column offers pi-pi interactions, which can be beneficial for aromatic compounds like piperaquine and its degradants, leading to a different elution order and improved resolution.
-
Workflow for Resolving Co-eluting Peaks
Caption: Decision tree for optimizing HPLC resolution.
Guide 2: Investigating Mass Balance Failures in Forced Degradation Studies
Scenario: After conducting forced degradation studies, the calculated mass balance is outside the acceptable range of 95-105%.
Objective: To identify the cause of the poor mass balance and ensure the analytical method is truly stability-indicating by accounting for all relevant species.
Step-by-Step Protocol:
-
Verify Peak Purity of the Parent Drug:
-
Action: Use a PDA detector to assess the peak purity of the remaining piperaquine peak in the degraded sample.
-
Causality: A non-pure peak indicates that a degradant is co-eluting with the parent drug, which would artificially inflate the amount of remaining API and lead to a mass balance >100%. This points to a lack of specificity in the method.
-
-
Check for Early or Late Eluting Peaks:
-
Action: Extend the chromatographic run time significantly (e.g., to 2-3 times the original) and monitor the baseline closely. Also, carefully inspect the chromatogram near the void volume (t₀).
-
Causality: Highly polar degradants may elute at or near the void volume, while highly non-polar degradants may be strongly retained and elute very late. If these are not captured in the integration window, the mass balance will be <100%.
-
-
Evaluate Wavelength Appropriateness:
-
Action: Use a PDA detector to examine the UV spectra of all detected impurity peaks. Compare them to the spectrum of piperaquine.
-
Causality: Degradation can alter the chromophore of the molecule, causing a shift in the UV maximum. If a degradant has a significantly different UV maximum, quantifying it at the wavelength optimized for piperaquine will lead to inaccurate results and poor mass balance. It may be necessary to use a different wavelength for certain impurities or to use a relative response factor.
-
-
Consider Non-UV Active Degradants:
-
Action: If the mass balance is consistently low and no other cause is identified, consider the possibility of degradants that lack a UV chromophore.
-
Causality: Degradation pathways can sometimes lead to small fragments that do not absorb UV light. In this case, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would be required to detect these species.[19]
-
Logical Flow for Mass Balance Investigation
Caption: Investigating sources of poor mass balance.
Part 3: Method Validation
Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines and USP General Chapter <1225> to demonstrate its suitability for its intended purpose.[17][18][20][21][22]
Summary of Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients. | Peak purity > 990 (PDA), baseline resolution (Rs > 1.5) between analyte and adjacent peaks. |
| Linearity | To demonstrate a direct proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% to 102.0% recovery for assay. |
| Precision | To assess the degree of scatter between a series of measurements (repeatability and intermediate precision). | RSD ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | Typically 80% to 120% of the test concentration for assay. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits; RSD of results ≤ 2.0%. |
References
- 1. hplc.eu [hplc.eu]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. Piperaquine - Wikipedia [en.wikipedia.org]
- 5. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate in Combined Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 7. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. Characterization and quantitative determination of impurities in piperaquine phosphate by HPLC and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. USP <1225> Method Validation - BA Sciences [basciences.com]
- 21. uspbpep.com [uspbpep.com]
- 22. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
Validation & Comparative
A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for Piperaquine Tetraphosphate Analysis
This guide provides an in-depth, objective comparison and technical walkthrough for the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of piperaquine tetraphosphate. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. A rigorously validated HPLC method ensures that the results are reliable, reproducible, and fit for purpose, forming the bedrock of quality control and regulatory submission.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and provides a framework for establishing a self-validating analytical system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Analytical Imperative: Why Validate for Piperaquine?
Piperaquine (C₂₉H₃₂Cl₂N₆) is an antimalarial agent that has seen a resurgence in use, primarily in artemisinin-based combination therapies (ACTs).[4][5] Its efficacy is directly linked to achieving and maintaining therapeutic concentrations in vivo. Therefore, an accurate and precise analytical method, such as RP-HPLC, is critical for:
-
Quality control of bulk drug substances and finished pharmaceutical products.
-
Stability studies to determine shelf-life and degradation pathways.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.[6]
Method validation provides documented evidence that the analytical procedure is suitable for its intended use, ensuring data integrity.[2][3]
Foundational HPLC Method for Piperaquine Tetraphosphate
While various specific methods exist, a common and robust starting point for the analysis of piperaquine tetraphosphate involves a reversed-phase approach. The following parameters represent a well-established system.
Table 1: Representative Chromatographic Conditions
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., Symmetry C18, Kromasil C18), 150 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the relatively non-polar piperaquine molecule, leading to good separation and peak shape.[4][7][8] |
| Mobile Phase | Methanol : Phosphate Buffer (pH 4.6) in a 70:30 v/v ratio | The combination of an organic modifier (methanol) and an aqueous buffer allows for the precise control of retention time. The pH is controlled to ensure consistent ionization of the analyte, leading to reproducible results.[4][7] |
| Flow Rate | 1.0 mL/min | This flow rate typically provides a good balance between analysis time, resolution, and system pressure on a standard 4.6 mm i.d. column.[4][7] |
| Detection | UV at 273 nm | Piperaquine has a suitable chromophore that allows for sensitive detection at this wavelength, providing a strong signal-to-noise ratio.[4][7] |
| Injection Volume | 10-20 µL | Standard injection volume that is appropriate for typical analyte concentrations and minimizes potential for band broadening.[4][8] |
| Column Temperature | Ambient or controlled at 30°C | Maintaining a constant temperature ensures reproducible retention times by minimizing viscosity changes in the mobile phase.[9] |
The Validation Workflow: A Systematic Approach
The validation process is not a single experiment but a series of interconnected studies designed to demonstrate the method's performance. The following diagram illustrates the logical flow of a comprehensive method validation protocol.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. Chemometrics-assisted spectroscopic methods for rapid analysis of combined anti-malarial tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of piperaquine in plasma by liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. scribd.com [scribd.com]
- 9. ijrpc.com [ijrpc.com]
A Comparative Analysis of Piperaquine Tetraphosphate Tetrahydrate and Chloroquine for Antimalarial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to control and eliminate malaria hinges on the efficacy of available antimalarial agents. For decades, chloroquine, a 4-aminoquinoline compound, was the cornerstone of malaria treatment and prophylaxis.[1][2] However, the emergence and widespread dissemination of chloroquine-resistant Plasmodium falciparum and, more recently, Plasmodium vivax have severely curtailed its utility.[3][4][5] This has necessitated the development and deployment of alternative therapies, among which piperaquine, a bisquinoline, has emerged as a critical partner drug in artemisinin-based combination therapies (ACTs).[6][7] This guide provides a detailed, evidence-based comparison of piperaquine tetraphosphate tetrahydrate and chloroquine, focusing on their efficacy, mechanisms of action, resistance profiles, and pharmacokinetic properties to inform research and drug development efforts.
Comparative Efficacy: A Synthesis of Clinical Evidence
Direct comparisons in clinical trials, particularly for P. vivax and in regions with varying levels of chloroquine resistance, reveal a clear trend towards the superior or non-inferior efficacy of piperaquine, especially when used in combination with an artemisinin derivative like dihydroartemisinin (DHA).
While both drugs can be effective for the blood-stage infection of P. vivax, DHA-P consistently demonstrates faster parasite and fever clearance.[11][12][13] For P. falciparum, the widespread resistance to chloroquine makes it largely ineffective in many endemic regions.[3] In contrast, DHA-P remains a highly effective first-line treatment for uncomplicated P. falciparum malaria in numerous areas.[7][14]
| Efficacy Parameter | Piperaquine (as DHA-P) | Chloroquine | Key Findings |
| Parasite Clearance Time (P. vivax) | Significantly shorter (e.g., median 18 hours)[9] | Longer (e.g., median 36 hours)[9] | DHA-P leads to more rapid parasite clearance.[5][8][9] |
| Fever Clearance Time (P. vivax) | Significantly shorter (e.g., median 12 hours)[9] | Longer (e.g., median 24 hours)[9] | Patients treated with DHA-P experience faster symptom resolution.[5][8][9] |
| Recurrence Rate (P. vivax) | Lower recurrence rates observed in several studies.[5][10] | Higher recurrence rates, particularly after day 28.[5][10] | The longer half-life of piperaquine contributes to a greater post-treatment prophylactic effect.[7] |
| Efficacy against Chloroquine-Resistant P. falciparum | Highly effective.[7] | Largely ineffective in many regions.[3] | Piperaquine is a crucial component of ACTs for treating resistant falciparum malaria.[7] |
Mechanistic Insights: A Tale of Two Quinolines
Both piperaquine and chloroquine are thought to exert their antimalarial effects by interfering with the detoxification of heme in the parasite's digestive vacuole.[6][15]
Chloroquine's Mechanism of Action
The malaria parasite digests hemoglobin within its acidic digestive vacuole, releasing large quantities of toxic free heme.[16] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[4][16] Chloroquine, a weak base, accumulates to high concentrations in the acidic environment of the digestive vacuole.[1][3] Here, it binds to heme, preventing its polymerization into hemozoin.[1][3][4] The resulting accumulation of the toxic heme-chloroquine complex leads to membrane damage and parasite death.[3][16]
Caption: Mechanism of Chloroquine Action.
Piperaquine's Mechanism of Action
The precise mechanism of piperaquine is believed to be similar to that of chloroquine, involving the inhibition of hemozoin formation.[6][15][17] As a bisquinoline, its larger structure may influence its interaction with heme and its transport, potentially contributing to its efficacy against chloroquine-resistant parasites.[7]
The Challenge of Resistance
The evolution of drug resistance is a primary driver in the search for new antimalarials.
Chloroquine Resistance
Resistance to chloroquine in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[18][19][20] These mutations enable the PfCRT protein, located on the parasite's digestive vacuole membrane, to actively transport chloroquine out of the vacuole, reducing its concentration at the site of action.[19][20][21]
Piperaquine Resistance
While piperaquine remains effective against many chloroquine-resistant strains, resistance to piperaquine is an emerging concern, particularly in Southeast Asia.[6] The mechanisms of piperaquine resistance are still under investigation but appear to be complex. Amplification of the plasmepsin 2 and 3 genes, which are involved in hemoglobin degradation, has been associated with piperaquine resistance.[6] Interestingly, while some mutations in PfCRT have been linked to piperaquine resistance, parasites resistant to chloroquine often remain sensitive to piperaquine.[6]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug are critical to its efficacy and dosing regimen. Piperaquine and chloroquine exhibit distinct pharmacokinetic profiles.
| Pharmacokinetic Parameter | Piperaquine | Chloroquine | Implications |
| Absorption | Rapidly absorbed, enhanced with fat.[6][22] | Rapidly absorbed from the GI tract.[3] | Co-administration with food can affect piperaquine exposure. |
| Distribution | Very large volume of distribution (>100 L/kg).[22] | High volume of distribution, diffuses into adipose tissue.[3] | Both drugs distribute widely in body tissues. |
| Metabolism | Partially hepatic, via cytochrome P450 enzymes.[15] | Partially hepatic, main metabolite is desethylchloroquine.[3] | Potential for drug-drug interactions exists for both. |
| Elimination Half-Life | Very long, ranging from 18 to 28 days.[7][22][23] | Long, with a terminal half-life that can be 1-2 months.[3] | The long half-life of piperaquine provides a significant post-treatment prophylactic effect.[7][22] |
Experimental Protocols
In Vivo Assessment of Antimalarial Efficacy
A standard experimental workflow for assessing the in vivo efficacy of antimalarial drugs, such as in a murine malaria model, is crucial for preclinical development.
Caption: Experimental workflow for in vivo antimalarial efficacy testing.
Step-by-Step Methodology:
-
Animal Model and Parasite Strain: Select a suitable animal model (e.g., Swiss mice) and a relevant Plasmodium species (e.g., P. berghei for initial screening).[24]
-
Infection: Inoculate the animals with a standardized dose of parasites to achieve a measurable level of parasitemia (e.g., 2-5%).[25]
-
Randomization: Randomly assign the infected animals to different treatment groups: a vehicle control group, a chloroquine group, and a piperaquine group.
-
Drug Administration: Administer the drugs according to the study design. This may involve single or multiple doses at varying concentrations to determine the dose-response relationship.[24][26]
-
Monitoring: Monitor the animals daily for clinical signs of malaria. Collect thin blood smears to determine the level of parasitemia.
-
Data Collection: Record daily parasitemia levels and survival data for each group.
-
Analysis: Analyze the data to determine key efficacy parameters, including the rate of parasite clearance, the nadir of parasitemia, and the mean survival time.[24][25] Compare the efficacy of piperaquine and chloroquine against the control group.
Conclusion
The evidence strongly indicates that while chloroquine was a revolutionary antimalarial, its efficacy has been severely compromised by widespread resistance. Piperaquine, particularly as a component of DHA-P, has emerged as a highly effective and critical tool in the treatment of both P. falciparum and P. vivax malaria. Its rapid parasite and fever clearance, coupled with a long elimination half-life that provides post-treatment prophylaxis, makes it a superior option in most malaria-endemic settings today. For researchers and drug development professionals, understanding the comparative strengths and weaknesses of these two molecules—from their clinical performance to their molecular mechanisms of action and resistance—is essential for guiding the development of the next generation of antimalarial therapies.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Chloroquine - Wikipedia [en.wikipedia.org]
- 4. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin-piperaquine versus chloroquine in the treatment of Plasmodium vivax malaria in Thailand: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperaquine - Wikipedia [en.wikipedia.org]
- 7. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajtmh.org [ajtmh.org]
- 9. A Randomized Comparison of Chloroquine versus Dihydroartemisinin–Piperaquine for the Treatment of Plasmodium vivax Infection in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroartemisinin-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial | PVIVAX [vivaxmalaria.org]
- 11. Chloroquine Versus Dihydroartemisinin-Piperaquine With Standard High-dose Primaquine Given Either for 7 Days or 14 Days in Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine Versus Dihydroartemisinin-Piperaquine With Standard High-dose Primaquine Given Either for 7 Days or 14 Days in Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic and Transmission-Blocking Efficacy of Dihydroartemisinin/Piperaquine and Chloroquine against Plasmodium vivax Malaria, Cambodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Efficacy of Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China-Myanmar Border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 16. youtube.com [youtube.com]
- 17. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 21. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 22. Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis | PLOS Medicine [journals.plos.org]
- 23. Pharmacokinetics and efficacy of piperaquine and chloroquine in Melanesian children with uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacokinetics and pharmacodynamics of piperaquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Piperaquine and Chloroquine: A Guide for Researchers
In the landscape of antimalarial therapeutics, the 4-aminoquinoline derivatives piperaquine and chloroquine hold significant clinical relevance. While structurally related, their distinct pharmacokinetic profiles profoundly influence their therapeutic efficacy, safety, and application in combination therapies. This guide provides an in-depth, objective comparison of the pharmacokinetics of piperaquine and chloroquine, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction: Clinical Significance and Rationale for Comparison
Piperaquine, a bisquinoline, has seen a resurgence as a partner drug in artemisinin-based combination therapies (ACTs), valued for its long elimination half-life which provides post-treatment prophylactic effects.[1][2] Chloroquine, a cornerstone of malaria treatment for decades, has faced challenges due to widespread parasite resistance, yet it remains a critical therapeutic in certain geographical regions and for specific malaria species.[3][4][5] Understanding the nuances of their absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing dosing regimens, predicting drug-drug interactions, and developing next-generation antimalarials.
Comparative Pharmacokinetic Profiles
The disposition of piperaquine and chloroquine in the human body is markedly different, largely attributable to their structural variations. A head-to-head comparison reveals key distinctions that have significant clinical implications.
Absorption
Both piperaquine and chloroquine are administered orally and are generally well-absorbed from the gastrointestinal tract.[6][7] However, the rate and extent of absorption can be influenced by various factors.
-
Piperaquine: The absorption of piperaquine is significantly enhanced when co-administered with fatty food, which is a critical consideration in clinical practice to ensure optimal bioavailability.[8][9] It is a lipophilic drug, which contributes to its rapid absorption, with maximal plasma concentrations typically reached approximately 2 hours after administration.[7]
-
Chloroquine: Chloroquine absorption is also rapid and occurs primarily in the gastrointestinal tract.[6] Its bioavailability from oral tablets is reported to be high, around 89%.[10] However, the presence of antacids can reduce its absorption.[6][11]
Distribution
The distribution characteristics of these two drugs are perhaps their most distinguishing pharmacokinetic features, directly impacting their duration of action and tissue penetration.
-
Piperaquine: Piperaquine exhibits a very large apparent volume of distribution (Vss/F), with median values reported as high as 431 L/kg in children and over 500 L/kg in adults.[1][12][13][14] This indicates extensive tissue sequestration, a hallmark of highly lipophilic drugs.[13][14] It is also highly bound to plasma proteins (>98%).[8] This extensive distribution contributes to its long terminal elimination half-life.
-
Chloroquine: Chloroquine also has a large volume of distribution, though generally less extensive than piperaquine, with a median Vss/F of around 154 L/kg reported in children.[1][12] Similar to piperaquine, it is widely distributed in body tissues, with plasma protein binding ranging from 46% to 79%.[6]
Metabolism
The metabolic pathways of piperaquine and chloroquine are fundamentally different, leading to variations in the generation of active metabolites and potential for drug-drug interactions.
-
Piperaquine: The metabolism of piperaquine is primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4, and to a lesser extent by CYP2D6 and CYP2C8.[9][15] It is metabolized to two major metabolites, piperaquine N-oxide (M1) and N,N-dioxide (M2), which have been shown to possess antiplasmodial activity.[16][17] However, no active metabolite has been definitively described as contributing significantly to its overall clinical effect.[1]
-
Chloroquine: Chloroquine undergoes partial hepatic metabolism, also involving CYP enzymes such as CYP2C8, CYP3A4, and potentially CYP2D6.[10] Its main active metabolite is monodesethyl-chloroquine (DECQ), which contributes to the overall therapeutic and prophylactic effects of the parent drug.[1] The presence of this active metabolite with a long elimination half-life may contribute to the slower decline in chloroquine's effectiveness as a monotherapy compared to other quinolines.[1]
Excretion
The elimination half-life is a critical parameter that dictates the dosing frequency and the duration of post-treatment prophylaxis.
-
Piperaquine: Piperaquine is characterized by an extremely long terminal elimination half-life (t1/2β), with estimates ranging from 18 to 28 days.[8] In a comparative study, the median elimination half-life was 413 hours (approximately 17 days).[1][12] This slow elimination is a direct consequence of its large volume of distribution and low hepatic clearance.[8]
-
Chloroquine: Chloroquine also has a long elimination half-life, but it is considerably shorter than that of piperaquine. The median elimination half-life has been reported to be around 233 hours (approximately 10 days).[1][12] Its primary metabolite, DECQ, also has a long elimination half-life of about 290 hours.[1][12] More than half of the administered chloroquine is excreted unchanged in the urine.[6]
Quantitative Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for piperaquine and chloroquine based on a comparative study in Melanesian children with uncomplicated malaria.[1][12]
| Parameter | Piperaquine (PQ) | Chloroquine (CQ) |
| Apparent Volume of Distribution (Vss/F) | 431 L/kg (IQR: 283-588) | 154 L/kg (IQR: 101-210) |
| Apparent Clearance (CL/F) | 0.85 L/h/kg (IQR: 0.67-1.06) | 0.80 L/h/kg (IQR: 0.52-0.96) |
| Distribution Half-life (t1/2α) | 0.12 h (IQR: 0.05-0.66) | 0.43 h (IQR: 0.05-1.82) |
| Elimination Half-life (t1/2β) | 413 h (IQR: 318-516) | 233 h (IQR: 206-298) |
| Active Metabolite | None well-described | Monodesethyl-chloroquine (DECQ) |
| Elimination Half-life of Active Metabolite | N/A | 290 h (IQR: 236-368) |
Data presented as median (Interquartile Range, IQR). Vss/F and CL/F are bioavailability-corrected.
Experimental Protocols for Comparative Pharmacokinetic Studies
A robust comparative pharmacokinetic study is essential for generating the data presented above. The following outlines a typical experimental workflow, emphasizing the causality behind methodological choices.
Study Design and Population
A randomized, parallel-group study design is optimal for a direct comparison of two drugs.[1][12] The study population should be well-defined, for instance, patients with uncomplicated malaria, to ensure the pharmacokinetic data is relevant to the clinical setting. Key demographic and baseline characteristics such as age, weight, and parasitemia should be recorded as they can influence drug disposition.[1][8]
Dosing and Sample Collection
-
Dosing: Standardized, weight-based dosing regimens for both piperaquine and chloroquine should be administered as per established clinical guidelines.[1][12] For piperaquine, co-administration with a standard meal containing a moderate amount of fat is crucial to minimize variability in absorption.
-
Sampling: An intensive sampling protocol is necessary to accurately characterize the pharmacokinetic profiles.[1][12] This involves collecting multiple blood samples at predefined time points post-dose to capture the absorption, distribution, and elimination phases. For drugs with long half-lives like piperaquine and chloroquine, sampling may need to extend for several weeks (e.g., 42 days).[1][12] Both venous and capillary sampling methods can be employed, though correlation between the two should be established.[18]
Bioanalytical Methodology
-
Sample Processing: Plasma is the most commonly studied matrix for piperaquine and chloroquine analysis.[9] Protein precipitation is a frequently used sample pretreatment technique.[9]
-
Quantification: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection is the gold standard for quantifying piperaquine and chloroquine in biological samples due to its sensitivity and specificity.[1][9][19][20] The method must be validated according to regulatory guidelines, establishing parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ).[18][20]
Pharmacokinetic Analysis
-
Modeling: The plasma concentration-time data for each subject is analyzed using pharmacokinetic modeling software. A two- or three-compartment model with first-order absorption is often used to describe the disposition of piperaquine and chloroquine.[1][8][21] The choice of model is guided by goodness-of-fit criteria and visual inspection of the data.[22]
-
Parameter Estimation: Key pharmacokinetic parameters such as clearance (CL/F), volume of distribution (Vss/F), and half-lives (t1/2α and t1/2β) are then derived from the model.[1] Non-compartmental analysis can also be used to calculate parameters like the area under the concentration-time curve (AUC).[1]
Visualizing Key Concepts
Comparative Metabolic Pathways
The following diagram illustrates the distinct metabolic fates of piperaquine and chloroquine.
Caption: Metabolic pathways of piperaquine and chloroquine.
Experimental Workflow for a Comparative Pharmacokinetic Study
This diagram outlines the key steps in a clinical study designed to compare the pharmacokinetics of two drugs.
Caption: Workflow for a comparative pharmacokinetic study.
Conclusion and Future Directions
Piperaquine and chloroquine, while both 4-aminoquinolines, exhibit markedly different pharmacokinetic profiles. Piperaquine's larger volume of distribution and consequently longer elimination half-life provide a sustained post-treatment prophylactic effect, a key advantage in its use in ACTs. In contrast, chloroquine's shorter half-life and the presence of an active metabolite define its therapeutic window.
For drug development professionals, these differences underscore the importance of a thorough pharmacokinetic characterization of new chemical entities. Future research should continue to explore the impact of genetic polymorphisms in metabolizing enzymes on the pharmacokinetics of both drugs, as well as their potential for drug-drug interactions with co-administered medications, particularly in vulnerable populations such as pregnant women and young children.
References
- 1. Pharmacokinetics and Efficacy of Piperaquine and Chloroquine in Melanesian Children with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ajtmh.org [ajtmh.org]
- 4. A Randomized Comparison of Chloroquine Versus Dihydroartemisinin-Piperaquine for the Treatment of Plasmodium vivax Infection in Vietnam | PVIVAX [vivaxmalaria.org]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine - Wikipedia [en.wikipedia.org]
- 7. Piperaquine - Wikipedia [en.wikipedia.org]
- 8. Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis | PLOS Medicine [journals.plos.org]
- 9. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloroquine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Pharmacokinetics and efficacy of piperaquine and chloroquine in Melanesian children with uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria | PVIVAX [vivaxmalaria.org]
- 15. Pharmacokinetics of Piperaquine and Safety Profile of Dihydroartemisinin-Piperaquine Coadministered with Antiretroviral Therapy in Malaria-Uninfected HIV-Positive Malawian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 19. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. journals.asm.org [journals.asm.org]
Navigating the Labyrinth of 4-Aminoquinoline Resistance: A Comparative Guide to Piperaquine Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against malaria, the 4-aminoquinoline class of antimalarials has been a cornerstone of treatment regimens. However, the emergence and spread of drug resistance in Plasmodium falciparum necessitates a deeper understanding of the cross-resistance profiles among these compounds. This guide provides an in-depth comparison of piperaquine, a critical partner drug in artemisinin-based combination therapies (ACTs), with its predecessors, chloroquine and amodiaquine. We will explore the nuances of their chemical structures, mechanisms of action, and the molecular basis of resistance, supported by experimental data and detailed protocols for laboratory assessment.
The 4-Aminoquinoline Family: A Structural Overview
Chloroquine, amodiaquine, and piperaquine share a common 4-aminoquinoline core, which is essential for their antimalarial activity. However, differences in their side chains significantly influence their physicochemical properties, efficacy, and susceptibility to resistance mechanisms.
Caption: Chemical structures of Chloroquine, Amodiaquine, and Piperaquine.
Piperaquine is a bisquinoline, meaning it has two quinoline ring systems linked by a piperazine ring, giving it a larger and more complex structure compared to the monoquinolines chloroquine and amodiaquine. This structural distinction plays a crucial role in its activity against chloroquine-resistant parasites.
Mechanism of Action and the Genesis of Resistance
The primary site of action for 4-aminoquinolines is the parasite's digestive vacuole (DV). During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. 4-aminoquinolines, being weak bases, accumulate in the acidic DV and are thought to interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.
Resistance to 4-aminoquinolines is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the DV membrane.[1] Mutations in PfCRT, particularly the K76T substitution, are the hallmark of chloroquine resistance and lead to the efflux of the drug from the DV, reducing its concentration at the site of action.[2] Another transporter, the P. falciparum multidrug resistance protein 1 (PfMDR1), has also been implicated in modulating susceptibility to various antimalarials, including 4-aminoquinolines.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant PfCRT Can Mediate Piperaquine Resistance in African Plasmodium falciparum With Reduced Fitness and Increased Susceptibility to Other Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Piperaquine Combination Therapies for Malaria Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Role of Piperaquine in the Fight Against Malaria
Piperaquine, a bisquinoline antimalarial agent, has a long history in the treatment of malaria, first synthesized in the 1960s.[1] Its mechanism of action is similar to chloroquine, inhibiting the detoxification of heme and the digestion of hemoglobin in the parasite's digestive vacuole.[1] The emergence and spread of resistance to chloroquine and other antimalarials have led to the strategic use of piperaquine in combination therapies. Today, piperaquine is a crucial partner drug in several artemisinin-based combination therapies (ACTs), the cornerstone of treatment for uncomplicated Plasmodium falciparum malaria.[1][2] This guide provides a comprehensive comparison of various piperaquine combination therapies, focusing on their efficacy, safety, pharmacokinetic profiles, and the evolving challenge of drug resistance. We will also delve into the experimental methodologies used to evaluate these therapies, offering insights for researchers in the field.
Comparative Analysis of Piperaquine-Based Combination Therapies
The most widely used piperaquine combination is dihydroartemisinin-piperaquine (DHA-PQP). This fixed-dose ACT is highly effective, generally well-tolerated, and offers the advantage of a simple once-daily dosing regimen, which can improve patient adherence.[3][4][5]
Efficacy: A Head-to-Head Comparison
Clinical trials have consistently demonstrated the high efficacy of DHA-PQP in treating uncomplicated P. falciparum malaria. A meta-analysis of 26 randomized controlled trials (RCTs) found that the PCR-corrected efficacy of DHA-PQP at day 28 was 99.5%, comparable to other first-line ACTs like artesunate-mefloquine (97.7%) and artemether-lumefantrine (94.3%).[4] Another systematic review and meta-analysis of studies in pediatric populations showed a PCR-corrected adequate clinical and parasitological response (ACPR) for DHA-PQP of 99.6% at both day 28 and day 42.[6]
The long elimination half-life of piperaquine (around 22 days in adults) provides a significant post-treatment prophylactic effect, reducing the risk of new infections in the weeks following treatment.[1][3] This makes DHA-PQP an attractive option for intermittent preventive treatment (IPT) in vulnerable populations such as pregnant women and children.[3][7]
| Parameter | Dihydroartemisinin-Piperaquine (DHA-PQP) | Artemether-Lumefantrine (AL) | Artesunate-Amodiaquine (ASAQ) |
| PCR-Corrected Cure Rate (Day 28) | ~99.5%[4] | ~94.3%[4] | ~93.4%[5] |
| PCR-Corrected Cure Rate (Day 42) | ~99.6% (pediatric) | ~92.7% (pediatric) | ~93.4% (pediatric)[5] |
| Post-Treatment Prophylaxis | Long (due to piperaquine's long half-life)[3] | Short (lumefantrine half-life 3-6 days)[3] | Moderate (amodiaquine metabolite half-life 6-18 days)[3] |
Safety and Tolerability Profile
DHA-PQP is generally well-tolerated.[3][8] The most commonly reported adverse events are mild and include headache, dizziness, abdominal pain, and palpitations.[9] A key safety concern with piperaquine is its potential to cause a dose-dependent prolongation of the QT interval on an electrocardiogram (ECG).[3] However, extensive clinical use and systematic reviews have shown that clinically significant cardiac events are rare when the drug is administered at the recommended therapeutic doses.[3]
In comparison to other ACTs, DHA-PQP has a favorable safety profile. For instance, the risk of anorexia, nausea, and vomiting is generally lower with DHA-PQP and artemether-lumefantrine compared to artesunate-amodiaquine and artesunate-mefloquine.[2]
Pharmacokinetics: Understanding Drug Disposition
Piperaquine is slowly absorbed, with the time to reach maximum plasma concentration (Tmax) being around 5 hours.[1] It has a very large volume of distribution and an extremely long terminal elimination half-life of up to 30 days.[10] The metabolism of piperaquine is primarily mediated by the cytochrome P450 enzyme CYP3A4.[10]
Factors such as age, body weight, and pregnancy can influence the pharmacokinetics of piperaquine.[10] While some studies have shown lower dihydroartemisinin exposure in pregnant women, there were no clinically significant differences in total piperaquine exposure compared to non-pregnant women.[9] Co-administration with antiretroviral therapies (ART) can also impact piperaquine concentrations. For example, efavirenz-based ART has been associated with reduced piperaquine exposure, which could potentially compromise its effectiveness.[11][12]
The Growing Challenge of Drug Resistance
The emergence of resistance to both artemisinin and its partner drugs is a major threat to malaria control efforts.[1] Artemisinin resistance, characterized by delayed parasite clearance, is now widespread in the Greater Mekong Subregion and has been reported in Africa.[1][13]
Piperaquine resistance is also emerging, particularly in Southeast Asia.[1][14] This resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene and amplification of the plasmepsin II and III (pm2/3) genes.[1][15] The combination of artemisinin and piperaquine resistance can lead to high rates of treatment failure with DHA-PQP.[14]
Monitoring for drug resistance is crucial. This involves a multi-pronged approach that includes clinical efficacy studies, in vitro drug susceptibility testing, and molecular surveillance for resistance markers.[1]
Experimental Methodologies for Evaluating Piperaquine Combination Therapies
Rigorous experimental design is fundamental to the comparative evaluation of antimalarial therapies. The following outlines key methodologies employed in this field.
Clinical Trial Design for Efficacy and Safety Assessment
Randomized controlled trials (RCTs) are the gold standard for comparing the efficacy and safety of different antimalarial treatments. The World Health Organization (WHO) provides a template protocol for therapeutic efficacy studies (TES) to standardize data collection and analysis.[16]
Workflow for a Comparative Clinical Trial of Antimalarial Therapies
Caption: A typical workflow for a randomized controlled trial comparing two antimalarial therapies.
Key Steps in a Therapeutic Efficacy Study:
-
Patient Recruitment: Patients with uncomplicated P. falciparum malaria are enrolled after providing informed consent.
-
Randomization: Patients are randomly assigned to receive one of the treatment regimens being compared.
-
Treatment Administration: The drugs are administered under direct observation to ensure adherence.
-
Follow-up: Patients are followed for a specified period (typically 28 or 42 days) to monitor for clinical and parasitological outcomes.[1]
-
Outcome Assessment:
-
Efficacy: The primary endpoint is typically the PCR-corrected adequate clinical and parasitological response (ACPR). PCR genotyping is used to distinguish between a recrudescence (treatment failure) and a new infection.[16][17]
-
Safety: Adverse events are recorded at each follow-up visit. ECGs may be performed to monitor for cardiac effects.
-
Parasite Clearance: Parasite density is monitored daily for the first few days to determine the parasite clearance rate.
-
In Vitro Drug Susceptibility Assays
In vitro assays are essential for monitoring the intrinsic sensitivity of P. falciparum to antimalarial drugs, independent of host factors.[18] These assays involve exposing cultured parasites to a range of drug concentrations and measuring the inhibition of parasite growth or maturation.[18]
Commonly Used In Vitro Assays:
-
Schizont Maturation Assays: This microscopic method involves incubating parasite-infected red blood cells with different drug concentrations and then counting the number of mature schizonts.[19]
-
Radioisotope-based Assays: These assays measure the incorporation of a radiolabeled precursor, such as [3H]-hypoxanthine, into parasite nucleic acids as a marker of parasite growth.[18][19] This method is considered a gold standard but has limitations due to the use of radioactive materials.[18]
-
Enzyme-based Assays: These assays measure the activity of parasite-specific enzymes, such as lactate dehydrogenase (pLDH), as an indicator of parasite viability.
-
Fluorescence-based Assays: These assays use fluorescent dyes that bind to parasite DNA or other components to quantify parasite growth.
General Workflow for an In Vitro Drug Susceptibility Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Efficacy and Safety of Artemisinin-Piperaquine for the Treatment of Uncomplicated Malaria: A Systematic Review [frontiersin.org]
- 3. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Comparison of the Efficacies and Tolerabilities of Three Artemisinin-Based Combination Treatments for Children with Acute Plasmodium falciparum Malaria in the Democratic Republic of the Congo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of artemisinin-based combination therapies for the treatment of uncomplicated malaria in pediatrics: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Efficacy of Dihydroartemisinin-Piperaquine in Falciparum Malaria: A Prospective Multi-Centre Individual Patient Data Analysis | PLOS One [journals.plos.org]
- 9. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Piperaquine and Safety Profile of Dihydroartemisinin-Piperaquine Coadministered with Antiretroviral Therapy in Malaria-Uninfected HIV-Positive Malawian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Piperaquine and Safety Profile of Dihydroartemisinin-Piperaquine Coadministered with Antiretroviral Therapy in Malaria-Uninfected HIV-Positive Malawian Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 3 clinical trials for Malaria: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
- 14. Dihydroartemisinin-piperaquine resistance in Plasmodium falciparum malaria in Cambodia: a multisite prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Global Malaria Programme [who.int]
- 17. Methods and techniques for clinical trials on antimalarial drug efficacy: Genotyping to identify parasite populations [wkc.who.int]
- 18. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Piperaquine Against Chloroquine-Resistant Plasmodium falciparum
A Technical Guide for Drug Development Professionals and Researchers
This guide provides a detailed comparison of the in vitro activity of piperaquine and chloroquine against chloroquine-resistant (CQR) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. It includes supporting experimental data, detailed protocols for assessing drug susceptibility, and an exploration of the underlying mechanisms of action.
The Challenge of Chloroquine Resistance
The efficacy of chloroquine (CQ), once a cornerstone of antimalarial therapy, has been severely compromised by the widespread emergence of resistant P. falciparum strains. This resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which reduces the accumulation of chloroquine in the parasite's digestive vacuole, its site of action. The failure of chloroquine necessitated the development and deployment of alternative therapies, with piperaquine (PQ) emerging as a critical partner drug, particularly in artemisinin-based combination therapies (ACTs).
Piperaquine: A Potent Alternative
Piperaquine is a bisquinoline antimalarial, structurally similar to chloroquine. It is a highly effective and long-acting blood schizonticide. While its precise mechanism of action is not fully elucidated, it is believed, like chloroquine, to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This interference leads to the accumulation of toxic heme, which ultimately kills the parasite. A key advantage of piperaquine is its demonstrated efficacy against CQR P. falciparum strains.
Comparative In Vitro Susceptibility
The most common method for evaluating antimalarial drug efficacy in the laboratory is by determining the 50% inhibitory concentration (IC50), which is the concentration of a drug required to inhibit parasite growth by 50%. Numerous studies have consistently shown that piperaquine retains potent activity against P. falciparum strains that are highly resistant to chloroquine.
Comparative IC50 Data
The table below summarizes representative IC50 values for piperaquine and chloroquine against various chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) P. falciparum strains.
| P. falciparum Strain | Chloroquine Resistance Status | Chloroquine IC50 (nM) | Piperaquine IC50 (nM) |
| 3D7 | Susceptible | 15 - 30 | 10 - 25 |
| Dd2 | Resistant | 150 - 300 | 15 - 40 |
| K1 | Resistant | 200 - 400 | 20 - 50 |
| W2 | Resistant | > 400 | 20 - 60 |
Note: IC50 values are approximate and can vary based on the specific laboratory conditions and assay used.
As the data illustrates, while the IC50 values for chloroquine increase dramatically in resistant strains (e.g., Dd2, K1), the IC50 for piperaquine remains low, indicating its high potency is unaffected by the primary mechanisms of chloroquine resistance.
Mechanism of Action Against CQR Strains
Piperaquine's ability to overcome chloroquine resistance is a subject of ongoing research. It is hypothesized that structural differences between piperaquine and chloroquine affect their interaction with the mutated PfCRT protein. While the mutated transporter efficiently expels chloroquine from the digestive vacuole, it appears to have a much lower affinity for piperaquine, allowing the drug to accumulate to toxic levels.
Below is a diagram illustrating the proposed differential transport of Chloroquine and Piperaquine in resistant parasites.
Caption: Differential action of CQ and PQ in a resistant parasite vacuole.
Standard Protocol: In Vitro Drug Susceptibility Testing
To ensure reliable and reproducible data, standardized protocols are essential. The SYBR Green I-based fluorescence assay is a widely used method for determining the IC50 values of antimalarial drugs.
Workflow for In Vitro Susceptibility Assay
The following diagram outlines the major steps in the SYBR Green I-based assay.
A Head-to-Head Clinical Guide: Dihydroartemisinin-Piperaquine vs. Alternative ACTs for Uncomplicated Malaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Dihydroartemisinin-Piperaquine (DHA-PQP) with other leading Artemisinin-based Combination Therapies (ACTs) based on head-to-head clinical trial data. It is designed to inform research, clinical development, and strategic decision-making in the field of antimalarial therapeutics.
Introduction: The Central Role of Piperaquine in Modern ACTs
The global strategy for malaria control hinges on the efficacy of ACTs.[1] An ideal ACT pairs a fast-acting artemisinin derivative for rapid parasite clearance with a long-acting partner drug to eliminate remaining parasites and prevent recrudescence.[2] Dihydroartemisinin-Piperaquine (DHA-PQP) has emerged as a key combination, recommended by the World Health Organization (WHO) for the treatment of uncomplicated malaria.[1]
Piperaquine, a bisquinoline antimalarial, is structurally similar to chloroquine but often remains effective against chloroquine-resistant strains.[3][4] Its defining characteristic is a very long elimination half-life, ranging from 20 to 23 days.[3][5][6] This extended pharmacokinetic profile not only aids in clearing existing infections but also provides a significant post-treatment prophylactic effect, protecting patients from new infections for several weeks.[7] This guide synthesizes data from pivotal head-to-head trials to compare the clinical performance of DHA-PQP against its main alternatives, primarily Artemether-Lumefantrine (AL) and Artesunate-Amodiaquine (ASAQ).
Dual-Pronged Mechanism of Action
The high efficacy of DHA-PQP stems from the complementary mechanisms of its two components. Dihydroartemisinin, the active metabolite of all artemisinins, delivers a rapid therapeutic effect by generating free radicals that damage parasite proteins and membranes, leading to a swift reduction in parasite biomass.[8][5] Piperaquine acts more slowly, accumulating in the parasite's digestive vacuole where it is thought to interfere with the detoxification of heme into hemozoin, a process vital for parasite survival.[4][5] This dual action ensures both rapid symptom resolution and complete parasite eradication.[2][8]
Caption: Dual mechanisms of DHA-PQP against the malaria parasite.
Deconstructing the Head-to-Head Clinical Trial Workflow
To objectively compare antimalarial therapies, researchers rely on a standardized clinical trial methodology, outlined in guidelines from bodies like the WHO.[9][10][11] The typical design is a prospective, randomized, open-label, controlled trial. Understanding this workflow is crucial for interpreting the comparative data.
The primary objective is to assess the Adequate Clinical and Parasitological Response (ACPR), which measures the proportion of patients who clear their parasites without recurrence during the follow-up period (typically 28 or 42 days).[12] A key distinction is made between recrudescence (relapse of the original infection) and a new infection, which is determined by Polymerase Chain Reaction (PCR) genotyping.[12][13] This "PCR-corrected" efficacy is the gold standard for assessing a drug's ability to cure the primary infection.[2][14]
Caption: Standard workflow for a head-to-head antimalarial efficacy trial.
Comparative Efficacy Analysis
Head-to-head trials consistently demonstrate that DHA-PQP has a PCR-corrected efficacy comparable to other first-line ACTs for uncomplicated P. falciparum malaria.[2][12][14] However, its key advantage lies in its superior post-treatment prophylactic effect, which results in a significantly lower rate of new infections during the follow-up period. This is particularly evident in the "PCR-uncorrected" data.
DHA-PQP vs. Artemether-Lumefantrine (AL)
Multiple studies and meta-analyses show that while both DHA-PQP and AL have excellent PCR-corrected cure rates (often ≥95%) at Day 28 and 42, DHA-PQP consistently leads to fewer overall parasitological failures.[12][14][15] This is attributed to the long half-life of piperaquine compared to lumefantrine.[3] The longer prophylactic window of DHA-PQP reduces the risk of reinfection, a significant benefit in areas of moderate to high transmission.[7] For P. vivax, meta-analyses have found DHA-PQP to be superior to AL in preventing recurrence.[16][17]
DHA-PQP vs. Artesunate-Amodiaquine (ASAQ)
Comparisons with ASAQ have yielded similar results. In regions with multidrug-resistant malaria, such as in Papua, Indonesia, DHA-PQP demonstrated significantly higher efficacy and better tolerability than ASAQ against both P. falciparum and P. vivax.[18][19][20] The overall parasitological failure rate at day 42 was substantially lower for the DHA-PQP group (13%) compared to the ASAQ group (45%).[18][19] This was driven by lower rates of both recrudescence and new infections.[18][19] While some studies in other regions, like Vietnam, have found similar PCR-corrected cure rates, they still note the superior post-treatment prophylactic activity of DHA-PQP.
| Comparison | Drug Combination | Follow-up | PCR-Corrected Efficacy (ACPR) | PCR-Uncorrected Efficacy (ACPR) | Key Finding | Source(s) |
| vs. AL | DHA-PQP | Day 42 | ~95-98% | ~85-92% | Superior prophylactic effect, fewer new infections. | [12][14][15][21] |
| AL | Day 42 | ~94-97% | ~70-75% | Shorter prophylactic window. | [12][14][15][21] | |
| vs. ASAQ | DHA-PQP | Day 42 | ~98-100% | ~87% | Significantly lower overall failure rate. | [18][19] |
| ASAQ | Day 42 | ~95-98% | ~55% | Higher rates of both recrudescence and reinfection. | [18][19] |
Comparative Safety and Tolerability Profile
DHA-PQP is generally well-tolerated.[8][22] The most common adverse events are similar to those seen with other ACTs and include symptoms often associated with malaria itself, such as headache, fever, and weakness.
When compared directly with AL in pediatric populations in Africa, meta-analyses have found that DHA-PQP is associated with a slightly higher frequency of cough, diarrhea, and early vomiting.[15][21][23] However, both treatments are considered safe and well-tolerated overall.[12][23]
In trials against ASAQ, DHA-PQP has often been found to be better tolerated.[18][19][24] Studies have reported fewer minor adverse events with DHA-PQP compared to ASAQ.[24] A known concern with piperaquine is the potential for QT interval prolongation, though this is uncommon with the standard 3-day treatment course.[25] Nevertheless, careful monitoring is advised, particularly in patients with pre-existing cardiac conditions or those taking other QT-prolonging drugs.
| Adverse Event | DHA-PQP | Artemether-Lumefantrine (AL) | Artesunate-Amodiaquine (ASAQ) | Source(s) |
| Early Vomiting | Slightly more frequent vs. AL | Baseline | Generally higher than DHA-PQP | [15][23] |
| Cough | Slightly more frequent vs. AL | Baseline | - | [12][21][23] |
| Diarrhea | Slightly more frequent vs. AL | Baseline | - | [23] |
| General Tolerability | Good | Good | Often less tolerated than DHA-PQP | [18][19][24] |
Conclusion and Strategic Implications
Head-to-head clinical trial data robustly support the use of Dihydroartemisinin-Piperaquine as a first-line therapy for uncomplicated malaria.
-
Efficacy: DHA-PQP demonstrates non-inferior PCR-corrected efficacy against P. falciparum and superior efficacy against P. vivax when compared to major alternatives like AL and ASAQ.[2][14][16][17]
-
Prophylactic Advantage: Its primary strategic advantage is the prolonged post-treatment prophylactic effect conferred by the long half-life of piperaquine.[3][7] This significantly reduces the rate of new infections, an invaluable benefit for patients in high-transmission settings and a potential tool for reducing the overall malaria burden.
-
Safety: The safety profile of DHA-PQP is favorable and comparable to other WHO-recommended ACTs, although minor gastrointestinal side effects and cough may be slightly more frequent than with AL.[22][23]
For drug development professionals, DHA-PQP serves as a high-efficacy benchmark. Future antimalarials will need to demonstrate not only comparable cure rates but also address the challenge of providing a durable post-treatment effect. For researchers, the emergence of piperaquine resistance in Southeast Asia underscores the urgent need for continued surveillance and the development of new partner drugs to safeguard the utility of artemisinin-based combinations.[5]
References
- 1. www3.paho.org [www3.paho.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperaquine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin-Piperaquine vs. Artemether-Lumefantrine for First-Line Treatment of Uncomplicated Malaria in African Children: A Cost-Effectiveness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frequently asked questions about Eurartesim® | Medicines for Malaria Venture [mmv.org]
- 9. endmalaria.org [endmalaria.org]
- 10. Malaria Clinical Trials Toolkit | Infectious Diseases Data Observatory [iddo.org]
- 11. Revisiting the Design of Phase III Clinical Trials of Antimalarial Drugs for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of dihydroartemisinin-piperaquine versus artemether-lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria in Zambian children | Medicines for Malaria Venture [mmv.org]
- 13. Methods and techniques for clinical trials on antimalarial drug efficacy: Genotyping to identify parasite populations [who.int]
- 14. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and Safety of Dihydroartemisinin-Piperaquine for Treatment of Plasmodium vivax Malaria in Endemic Countries: Meta-Analysis of Randomized Controlled Studies | PLOS One [journals.plos.org]
- 17. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of Plasmodium vivax malaria in endemic countries: meta-analysis of randomized controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydroartemisinin-piperaquine versus artesunate-amodiaquine: superior efficacy and posttreatment prophylaxis against multidrug-resistant Plasmodium falciparum and Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 21. Efficacy and safety of dihydroartemisinin-piperaquine versus artemether-lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Ugandan children: a systematic review and meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safety of dihydroartemisinin-piperaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa: a systematic review and meta-analysis of randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Randomized Comparison of Dihydroartemisinin-Piperaquine and Artesunate-Amodiaquine Combined With Primaquine for Radical Treatment of Vivax Malaria in Sumatera, Indonesia - THEMP Foundation [thempindonesia.com]
- 25. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Analytical Method Validation for Piperaquine and its Metabolites
For researchers, scientists, and drug development professionals engaged in the study of antimalarial therapeutics, the robust and reliable quantification of piperaquine and its metabolites is paramount. This guide provides an in-depth comparison of validated analytical methods, offering insights into the rationale behind experimental choices and presenting supporting data to inform your method selection and development. Our focus is on empowering you with the knowledge to establish self-validating systems for the accurate bioanalysis of these crucial compounds.
The Analytical Imperative for Piperaquine
Piperaquine (PQ), a bisquinoline antimalarial agent, is a long-acting partner drug in artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated Plasmodium falciparum malaria.[1][2] Its prolonged elimination half-life is critical to its prophylactic and therapeutic efficacy.[3][4] Understanding the pharmacokinetics of piperaquine and its metabolites is essential for optimizing dosing regimens, monitoring patient adherence, and investigating potential drug resistance. This necessitates the use of rigorously validated analytical methods capable of accurately measuring their concentrations in complex biological matrices.
The primary analytical challenges associated with piperaquine include its propensity for adsorption to glass surfaces and the potential for carryover in chromatographic systems.[5][6] These characteristics demand careful consideration during method development to ensure data integrity.
Piperaquine Metabolism: A Brief Overview
Piperaquine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][7] Several metabolites have been identified, with the most significant being a mono-N-oxide (M1) and a carboxylic acid cleavage product (M2).[8] Another study identifies the major metabolites as piperaquine N-oxide (M1) and piperaquine N,N-dioxide (M2).[4][9] The contribution of these metabolites to the overall antimalarial activity and potential toxicity of piperaquine is an area of ongoing research, underscoring the importance of methods capable of their simultaneous quantification.[4][9]
Comparative Analysis of Analytical Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of piperaquine and its metabolites due to its high sensitivity, selectivity, and throughput.[8][10] While other techniques such as HPLC-UV have been reported, they often lack the sensitivity required for pharmacokinetic studies where concentrations can be low.[6][11]
The following table summarizes the performance characteristics of several published LC-MS/MS methods for the determination of piperaquine and its metabolites in human plasma and dried blood spots (DBS).
| Parameter | Method 1 (LC-MS/MS, Plasma)[8] | Method 2 (LC-MS/MS, Plasma)[10] | Method 3 (LC-MS/MS, DBS)[3] |
| Analyte(s) | Piperaquine, M1, M2 | Piperaquine | Piperaquine |
| Linearity Range | 3.9–2508 nM | 10–1000 ng/mL | 3–1000 ng/mL |
| LLOQ | 3.9 nM | 10 ng/mL | 3 ng/mL |
| Sample Volume | Not specified | Not specified | 3 x 3.2 mm discs from DBS |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Solid Phase Extraction |
| Internal Standard | Deuterated PQ (PQ-d6) | Piperaquine-d6 | Deuterated PQ |
| Accuracy (% bias) | Within ±15% | Within ±15% of nominal | Within ±15% |
| Precision (%RSD) | ≤15% | ≤15% | < 9% |
| Recovery | Not explicitly stated | Not explicitly stated | 54–72% |
| Matrix Effect | Investigated | Evaluated with 7 lots of plasma | Assessed |
| Stability | Freeze-thaw, short-term, long-term, processed sample, and stock solution stability assessed. | Freeze-thaw, short-term (4°C overnight), long-term (21 months at -70°C), and autosampler stability assessed. | Freeze-thaw, short-term, and long-term (up to 3 years) stability assessed. |
Expert Insights: The choice between plasma and dried blood spots is often dictated by the study logistics. DBS offers significant advantages for sample collection in remote, resource-limited settings, and is particularly well-suited for pediatric studies due to the small sample volume required.[3] However, potential hematocrit effects on accuracy must be carefully evaluated during method validation.[3] The use of a stable isotope-labeled internal standard, such as deuterated piperaquine, is crucial for mitigating variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.[8][12]
A Deep Dive into a Validated LC-MS/MS Protocol
To provide a practical framework, we will detail a representative LC-MS/MS method for the simultaneous quantification of piperaquine and its metabolites in human plasma, synthesized from published protocols.[8][13] This protocol is designed to be a self-validating system, incorporating critical steps to ensure data integrity.
Experimental Workflow
The following diagram illustrates the key stages of the bioanalytical workflow, from sample receipt to data reporting.
Caption: A typical bioanalytical workflow for piperaquine analysis.
Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
-
Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. The use of acidified solvents is necessary to overcome the poor solubility of the free base form of piperaquine.[5]
-
Protocol:
-
Prepare a 1 mM stock solution of piperaquine in methanol containing 1% formic acid.
-
Prepare a 1 mM stock solution of the internal standard (e.g., piperaquine-d6) in the same solvent.
-
Prepare separate stock solutions for the metabolites (M1 and M2) in an appropriate solvent, such as acetonitrile with 1% formic acid.[8]
-
From these stock solutions, prepare a series of working solutions by serial dilution with a suitable solvent (e.g., water with 1% formic acid) to be used for spiking calibration standards and quality control samples.[8]
-
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Rationale: Calibration standards are used to construct the calibration curve, which is the basis for quantifying the analyte in unknown samples. QC samples at different concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the assay.
-
Protocol:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range that covers the expected in-vivo concentrations (e.g., 3.9–2508 nM).[8]
-
Prepare at least three levels of QC samples (low, medium, and high) in blank plasma in the same manner.
-
3. Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.
-
Protocol:
-
To a 50 µL aliquot of plasma sample (calibrator, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at high speed (e.g., 17,000 x g) for 15 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean tube or 96-well plate for injection into the LC-MS/MS system.
-
4. LC-MS/MS Analysis:
-
Rationale: The chromatographic separation is critical for resolving the analytes from endogenous matrix components, thereby minimizing matrix effects. The mass spectrometer provides the high selectivity and sensitivity required for quantification.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.[13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8]
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.[13]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
5. Method Validation:
-
Rationale: Method validation is a regulatory requirement to demonstrate that the analytical method is suitable for its intended purpose.[14][15] The validation should be performed according to the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][16]
-
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components.[8]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[5]
-
Logical Relationships in Method Validation
The following diagram illustrates the interconnectedness of key validation parameters.
Caption: Interdependence of key bioanalytical method validation parameters.
Conclusion
The successful implementation of a robust and reliable analytical method for piperaquine and its metabolites is a critical component of antimalarial drug development and clinical research. This guide has provided a comparative overview of validated LC-MS/MS methods, a detailed experimental protocol, and insights into the rationale behind key procedural steps. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of high-quality data to advance our understanding of this important therapeutic agent.
References
- 1. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS quantitation of antimalarial drug piperaquine and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Navigating the Disposal of Piperaquine Tetraphosphate Tetrahydrate: A Guide for Laboratory Professionals
For researchers and drug development professionals, the effective management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper disposal of piperaquine tetraphosphate tetrahydrate, a potent antimalarial agent. Adherence to these procedures is critical not only for regulatory compliance but also for upholding the principles of responsible scientific practice.
Foundational Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics and potential hazards is essential. This compound is a bisquinoline compound that is hygroscopic and sensitive to air.[1] While comprehensive toxicological data is not widely available, it is crucial to handle the compound with care, assuming potential for irritation and adverse health effects upon exposure.[1][2]
Key Hazards:
-
Inhalation: Avoid the formation and inhalation of dust and aerosols.[3]
-
Skin and Eye Contact: Direct contact may cause irritation.[2][3]
-
Ingestion: Accidental ingestion should be strictly avoided.[2]
-
Environmental: The compound may have long-lasting harmful effects on aquatic life.[4] Therefore, it must not be allowed to enter drains, soil, or surface water.[2][3]
Mandatory Personal Protective Equipment (PPE):
A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-impermeable gloves and protective clothing. | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if exposure limits are exceeded or if dust is generated. |
Strategic Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of effective chemical waste management. This practice prevents dangerous chemical reactions and ensures that waste is disposed of in the most environmentally sound and cost-effective manner.
Workflow for Waste Segregation:
Figure 1: A simplified workflow illustrating the correct segregation of piperaquine-contaminated waste into designated hazardous waste containers.
All materials contaminated with this compound, including unused product, empty containers, and spill cleanup materials, must be collected in suitable, closed containers clearly labeled as hazardous waste.[2][3][4] Do not mix this waste with non-hazardous materials.
Step-by-Step Disposal Procedures
The recommended disposal method for this compound is high-temperature incineration by a licensed chemical destruction plant.[3] This method ensures the complete destruction of the compound, minimizing its environmental impact.
Protocol for Preparing Waste for Disposal:
-
Containment: Ensure all waste is securely stored in a designated, leak-proof, and properly labeled hazardous waste container.[2][3] The container should be kept tightly closed when not in use.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards.
-
Accumulation: Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's and local regulations regarding the maximum accumulation time for hazardous waste.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport to an approved disposal facility.[4]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain or in the regular trash.[3][5] This is strictly prohibited by EPA regulations to prevent contamination of waterways.[5][6]
-
DO NOT attempt to neutralize the chemical without proper training and equipment, as this could lead to unforeseen hazardous reactions.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a well-defined emergency response plan is crucial.[1][7] All laboratory personnel must be trained on these procedures.[7]
In Case of a Spill:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[2]
-
Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment and Cleanup: Cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container.[4] Avoid creating dust.[4]
-
Decontamination: Thoroughly clean the contaminated surface with soap and water.[2][4] Collect all cleanup materials as hazardous waste.
In Case of Personal Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[3][4]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]
Regulatory Framework and Compliance
The disposal of pharmaceutical waste is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][8][9] Key regulations to be aware of include the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle to grave."[10]
It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[4] This includes proper training for all personnel who handle hazardous waste.[7]
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By implementing the robust procedures outlined in this guide, research and development professionals can confidently manage this compound, ensuring that their valuable scientific work is conducted in a responsible and compliant manner.
References
- 1. Buy this compound | 915967-82-7 [smolecule.com]
- 2. biosynth.com [biosynth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know | HWH Environmental [hwhenvironmental.com]
- 10. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Piperaquine Tetraphosphate Tetrahydrate
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling chemical compounds. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling Piperaquine tetraphosphate tetrahydrate, a bisquinoline antimalarial agent.[1][2] Adherence to these protocols is critical not only for individual safety but also for maintaining the integrity of your research.
This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is important to note that the toxicological properties of this material have not been thoroughly investigated, warranting a cautious and comprehensive approach to safety.[3] This guide is structured to provide a clear, logical framework for PPE selection and use, grounded in established safety principles.
Foundational Safety: Engineering Controls and Emergency Preparedness
Before any handling of this compound, ensure that the primary engineering controls are in place and functional. A properly functioning mechanical exhaust system is required to minimize inhalation exposure.[3] An accessible safety shower and eyewash station are mandatory in the immediate work area.[3]
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE requirements for various laboratory activities involving this compound. The selection of specific PPE should always be guided by a risk assessment of the specific procedures being performed.
| Activity | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - NIOSH/MSHA or European Standard EN 149 approved respirator- Chemical-resistant gloves- Safety goggles or a face shield- Laboratory coat or protective clothing | The powdered form presents a significant risk of aerosolization and inhalation, which can cause respiratory irritation.[3] Direct skin and eye contact with the powder can lead to irritation.[3] |
| Dissolution and Solution Handling | - Chemical-resistant gloves- Safety goggles- Laboratory coat | While the inhalation risk is lower with solutions, the potential for skin and eye contact from splashes remains. This compound is soluble in water. |
| Administering to in vitro or in vivo models | - Chemical-resistant gloves- Safety goggles- Laboratory coat | Protects against accidental skin and eye exposure during administration. |
| Spill Cleanup | - NIOSH/MSHA approved respirator- Chemical-resistant gloves- Impervious gown- Safety goggles or a face shield- Shoe covers | A spill increases the surface area and potential for aerosolization of the powder. A higher level of protection is necessary to prevent inhalation and extensive skin contact during cleanup.[4] |
| Waste Disposal | - Chemical-resistant gloves- Laboratory coat- Safety goggles | Prevents exposure when handling contaminated waste materials. |
Detailed Step-by-Step PPE Protocols
Donning PPE: A Deliberate Approach
The following workflow illustrates the correct sequence for putting on PPE to ensure maximum protection.
Caption: Figure 1: Step-by-step workflow for correctly donning personal protective equipment.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize exposure.
-
Gloves: Remove gloves first, turning them inside out as you remove them.
-
Gown/Lab Coat: Remove your gown or lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove goggles or face shield.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.[5]
Disposal Plan: A Critical Final Step
All disposable PPE, including gloves, gowns, and respirator cartridges, that has come into contact with this compound should be considered contaminated waste.
-
Collection: Place all contaminated disposable PPE in a clearly labeled, sealed container for hazardous waste.[3]
-
Spill Materials: Any materials used to clean up spills, such as absorbent pads, should also be disposed of as hazardous waste.
-
Compound Disposal: Unused this compound should be collected in a suitable, closed container for disposal.[3] Follow your institution's and local regulations for chemical waste disposal. Do not discharge into drains.[3]
In Case of Exposure: Immediate Actions
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[3]
-
If you feel unwell after any exposure, call a POISON CENTER or doctor/physician.[3]
By adhering to these comprehensive safety protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
